(Imidazolidine-1,3-diyl)dimethanol
描述
属性
CAS 编号 |
174645-49-9 |
|---|---|
分子式 |
C5H12N2O2 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
[3-(hydroxymethyl)imidazolidin-1-yl]methanol |
InChI |
InChI=1S/C5H12N2O2/c8-4-6-1-2-7(3-6)5-9/h8-9H,1-5H2 |
InChI 键 |
BWGDAJZRDHAVTI-UHFFFAOYSA-N |
SMILES |
C1CN(CN1CO)CO |
规范 SMILES |
C1CN(CN1CO)CO |
同义词 |
1,3-Imidazolidinedimethanol(9CI) |
产品来源 |
United States |
An In-Depth Technical Guide to (Imidazolidine-1,3-diyl)dimethanol and its Derivatives for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of (Imidazolidine-1,3-diyl)dimethanol, with a primary focus on its most prevalent and commercially significant derivative, 1,3-bis(hydroxymethyl)imidazolidin-2-one. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical structure, molecular properties, synthesis, and applications.
Chemical Identity and Structure
The nomenclature "(Imidazolidine-1,3-diyl)dimethanol" suggests a core imidazolidine ring with two hydroxymethyl (-CH₂OH) groups attached to the nitrogen atoms at positions 1 and 3. While this parent structure is the theoretical basis, in practice, the most commonly encountered and stable form of this molecule includes a carbonyl group at the 2-position of the imidazolidine ring. This leads to the well-documented compound, 1,3-bis(hydroxymethyl)imidazolidin-2-one .
Synonyms for this compound include:
-
N,N'-Dimethylol ethylene urea
-
1,3-Dimethylol-2-imidazolidinone
-
1,3-Dihydroxymethyl-2-imidazolidone[1]
The structural representation of 1,3-bis(hydroxymethyl)imidazolidin-2-one is crucial for understanding its chemical behavior and interactions.
Caption: Chemical structure of 1,3-bis(hydroxymethyl)imidazolidin-2-one.
Molecular Properties
A thorough understanding of the molecular properties of 1,3-bis(hydroxymethyl)imidazolidin-2-one is fundamental for its application in research and development. The key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O₃ | [2][3] |
| Molecular Weight | 146.14 g/mol | [2][4] |
| CAS Number | 136-84-5 | [2][3] |
| IUPAC Name | 1,3-bis(hydroxymethyl)imidazolidin-2-one | [1] |
| Canonical SMILES | C1CN(C(=O)N1CO)CO | [1] |
| InChI Key | WVJOGYWFVNTSAU-UHFFFAOYSA-N | [1] |
| Density | 1.398 g/cm³ | [1] |
| Boiling Point | 342.6 °C at 760 mmHg | [1] |
| Flash Point | 161 °C | [1] |
Synthesis and Manufacturing
The synthesis of imidazolidine derivatives, including 1,3-bis(hydroxymethyl)imidazolidin-2-one, typically involves the condensation of a 1,2-diamine with an aldehyde.[1] For the unsubstituted imidazolidine, this reaction is a foundational method. The synthesis of substituted imidazolidines has been extensively reviewed, showcasing a variety of synthetic pathways developed since 1949.[5]
A general workflow for the synthesis of imidazolidine derivatives can be visualized as follows:
Caption: Generalized synthetic workflow for imidazolidine derivatives.
Applications in Research and Development
Imidazolidine-based compounds exhibit a wide range of biological activities, making them attractive scaffolds for drug development.
-
Antimicrobial Agents: Derivatives of imidazolidine-2,4-dione have been investigated for their antimicrobial properties.[6]
-
Anticancer and Anti-inflammatory Properties: The imidazolidinone core is present in molecules with demonstrated anticancer and anti-inflammatory activities.[7] Some derivatives have shown efficacy against various cancer cell lines.[6]
-
Enzyme Inhibition: The structural features of imidazolidinones, such as the presence of nitrogen and carbonyl groups, allow for effective interactions with biological targets like cyclooxygenase-2 (COX-2).[7]
Related Imidazolidine Structures
For comparative purposes, it is valuable to consider other functionalized imidazolidine derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| 1,3-bis(hydroxymethyl)imidazolidine-2-thione | C₅H₁₀N₂O₂S | 162.21 | Thione group (C=S) at position 2[4] |
| 1,3-bis(hydroxymethyl)imidazolidine-2,4-dione | C₅H₈N₂O₄ | 160.13 | Carbonyl groups at positions 2 and 4[8] |
Experimental Protocols: Characterization
The characterization of newly synthesized (Imidazolidine-1,3-diyl)dimethanol derivatives is crucial for confirming their structure and purity. Standard analytical techniques include:
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts and coupling constants of the protons on the imidazolidine ring and the hydroxymethyl groups will confirm the connectivity.
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum to identify all unique carbon environments, including the carbonyl carbon.
B. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight.
C. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.
-
Analysis: Acquire the IR spectrum.
-
Data Interpretation: Identify characteristic absorption bands, such as the C=O stretch (around 1700 cm⁻¹) and the O-H stretch of the hydroxyl groups (broad band around 3300 cm⁻¹).
References
-
Global Substance Registration System. 1,3-BIS(HYDROXYMETHYL)-2,4-IMIDAZOLIDINEDIONE. [Link]
-
Synergy Analytical Laboratory Inc. 1,3-Bis(hydroxymethyl)-2-imidazolidinone. [Link]
-
precisionFDA. 1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINONE. [Link]
-
National Institutes of Health. Recent advances in the synthesis of highly substituted imidazolidines. [Link]
-
NextSDS. 1,3-bis(hydroxymethyl)imidazolidin-2-one — Chemical Substance Information. [Link]
-
ResearchGate. Various applications of Imidazolidinone. [Link]
-
PubChem. 1,3-Bis(hydroxymethyl)-2-imidazolidinethione. [Link]
-
RJPN. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. synergyanalyticallabs.com [synergyanalyticallabs.com]
- 3. nextsds.com [nextsds.com]
- 4. GSRS [precision.fda.gov]
- 5. 1,3-Bis(hydroxymethyl)-2-imidazolidinethione | C5H10N2O2S | CID 27369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Divinylimidazolidin-2-one | C7H10N2O | CID 83742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazolidine, 2-(1,3-dimethyl-2-imidazolidinylidene)-1,3-dimethyl- | C10H20N4 | CID 137258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
Mechanism of formaldehyde release from (Imidazolidine-1,3-diyl)dimethanol in aqueous solution
An In-Depth Technical Guide for Formulation Scientists and Drug Development Professionals
Executive Summary
(Imidazolidine-1,3-diyl)dimethanol , structurally characterized by an imidazolidine ring functionalized with two N-hydroxymethyl (methylol) groups, serves as a highly efficient formaldehyde donor. In aqueous formulations—ranging from topical dermatological therapeutics to cosmetic matrices and industrial metalworking fluids—its primary function is to provide broad-spectrum antimicrobial preservation. However, the therapeutic window of formaldehyde releasers is notoriously narrow. The very mechanism that confers biocidal efficacy (the continuous generation of electrophilic formaldehyde) is also responsible for immunotoxicity, specifically allergic contact dermatitis.
As a Senior Application Scientist, I have structured this technical guide to deconstruct the hydrolytic mechanisms governing this release. By understanding the thermodynamic and kinetic drivers of N-methylol cleavage, formulation scientists can engineer matrices that maintain sterility while remaining below the regulatory thresholds for free formaldehyde toxicity.
The Molecular Mechanics of Formaldehyde Release
The release of formaldehyde from (Imidazolidine-1,3-diyl)dimethanol is not a unidirectional degradation; it is a dynamic, reversible equilibrium. The N-hydroxymethyl moiety ( >N−CH2OH ) acts as a hemiaminal. In aqueous environments, the cleavage of the carbon-nitrogen (C-N) bond is the rate-limiting step, yielding the free secondary amine (imidazolidine) and hydrated formaldehyde (methylene glycol, which exists in equilibrium with free formaldehyde) [1].
Acid-Catalyzed vs. Base-Catalyzed Pathways
The hydrolytic cleavage is highly sensitive to the protonation state of the molecule, exhibiting specific base and specific acid catalysis [2].
-
Under Acidic Conditions (pH < 5.0): The oxygen atom of the hydroxyl group is protonated, creating a highly favorable leaving group ( H2O ). The loss of water generates a highly reactive electrophilic iminium ion ( >N+=CH2 ). Water subsequently acts as a nucleophile, attacking the iminium carbon to form an unstable intermediate that collapses into the free amine and formaldehyde.
-
Under Basic Conditions (pH > 8.0): The hydroxyl group is deprotonated to form an alkoxide intermediate ( >N−CH2O− ). The negative charge drives the expulsion of formaldehyde via heterolytic cleavage of the C-N bond, leaving an amide/amine anion that is rapidly protonated by the solvent.
Figure 1: Acid- and base-catalyzed hydrolytic pathways of N-methylol to release formaldehyde.
Kinetic Drivers and Matrix Variables
The stability of (Imidazolidine-1,3-diyl)dimethanol is fundamentally governed by a U-shaped pH-rate profile. Formulators must carefully buffer their aqueous solutions to control the release kinetics. If the release is too slow, the product fails microbial challenge testing. If it is too fast, the product becomes a potent dermal sensitizer [3].
Table 1: Influence of pH on Formaldehyde Release Kinetics at 25°C
| Formulation pH | Primary Catalytic Mechanism | Relative Hydrolysis Rate | Estimated Half-Life ( t1/2 ) | Formulation Impact |
| 3.0 (Acidic) | Iminium Ion Formation | High | < 2 hours | Rapid depletion of preservative; high toxicity risk. |
| 6.0 (Neutral) | Minimal (Spontaneous H2O attack) | Low | > 200 hours | Optimal stability; sustained antimicrobial efficacy. |
| 9.0 (Basic) | Alkoxide Elimination | Very High | < 1 hour | Immediate formaldehyde dump; fails shelf-life specs. |
Causality Insight: Temperature acts as a thermodynamic multiplier. An increase from 25°C to 45°C (standard accelerated stability testing conditions) can shift the equilibrium constant, increasing the baseline concentration of free formaldehyde by up to 300% [4].
Self-Validating Analytical Methodology
Quantifying free formaldehyde in the presence of a releaser is an analytical paradox. Most derivatization reagents (like 2,4-Dinitrophenylhydrazine, DNPH) consume free formaldehyde. According to Le Chatelier’s principle, this consumption forces the (Imidazolidine-1,3-diyl)dimethanol to release more formaldehyde to restore equilibrium. If the assay is not carefully controlled, you will measure total releasable formaldehyde rather than the actual free formaldehyde present at the time of application [2].
To solve this, we utilize a Post-Column Derivatization HPLC Workflow . By separating the intact releaser from the free formaldehyde before adding the reactive reagent, we prevent the reagent from artificially shifting the equilibrium.
Step-by-Step Protocol: Post-Column HPLC with Nash Reagent
-
Sample Preparation (Isothermal Extraction):
-
Weigh 1.0 g of the formulation into a 50 mL centrifuge tube.
-
Disperse in 20 mL of chilled ( 4∘C ) phosphate buffer (pH 6.0). Causality: The low temperature and neutral pH kinetically freeze the equilibrium, preventing artificial hydrolysis during extraction.
-
Centrifuge at 10,000 RPM for 10 minutes to precipitate lipid/polymer matrices. Filter the aqueous supernatant through a 0.22 µm PTFE syringe filter.
-
-
Chromatographic Separation:
-
Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 100% Water (Isocratic) to ensure the highly polar formaldehyde elutes rapidly (usually < 3 minutes), completely separating from the heavier (Imidazolidine-1,3-diyl)dimethanol.
-
-
Post-Column Derivatization Reactor:
-
Introduce Nash Reagent (0.2 M acetylacetone, 0.05 M acetic acid, 2 M ammonium acetate) via a secondary pump into a post-column mixing tee.
-
Pass the mixture through a heated reaction coil ( 60∘C ) for a residence time of 60 seconds. Causality: Acetylacetone reacts specifically with the already-eluted formaldehyde via the Hantzsch reaction to form 3,5-diacetyl-1,4-dihydrolutidine (DDL).
-
-
Detection & Quantification:
-
Detect the DDL fluorophore using a Fluorescence Detector (FLD) at Ex: 410 nm / Em: 510 nm.
-
-
Self-Validation System:
-
Spike-Recovery: Spike a known concentration of formaldehyde into the raw matrix immediately prior to extraction. Recovery must be 95-105%. If recovery is >110%, the method is artificially inducing release.
-
Figure 2: Self-validating post-column analytical workflow preventing equilibrium shifts.
Implications for Formulation and Drug Development
Table 2: Formulation Strategies to Mitigate Toxicity
| Challenge | Mechanistic Cause | Formulation Solution |
| Premature Depletion | High water activity ( aw ) drives continuous forward hydrolysis. | Incorporate glycols (e.g., propylene glycol) to reduce aw and stabilize the hemiaminal bond. |
| Amine Cross-Reactivity | Primary amines in the formula react with free formaldehyde to form Schiff bases. | Avoid formulating with primary amine-containing APIs or excipients (e.g., certain peptides or amino acids). |
| Regulatory Failure | Total free formaldehyde exceeds the 0.05% (500 ppm) labeling threshold [3]. | Utilize synergistic preservative blends (e.g., combining with parabens or phenoxyethanol) to lower the required concentration of the releaser. |
When developing topical therapeutics, understanding the exact mechanism of (Imidazolidine-1,3-diyl)dimethanol allows scientists to treat it not as a static ingredient, but as a dynamic delivery system. By locking the formulation at a pH of 5.5 to 6.5 and minimizing thermal excursions during manufacturing, you can ensure that the formaldehyde is released at a micro-dose level—sufficient to destroy microbial cell walls, but safely below the threshold of human immunotoxicity.
References
-
Formaldehyde Release from Durable Press Fabrics American Association of Textile Chemists and Colorists (AATCC) [Link]
-
Opinion on the determination of certain formaldehyde releasers in cosmetic products European Commission - Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP)[Link]
-
Formaldehyde releasers – Knowledge and References Taylor & Francis: Contact Urticaria Syndrome [Link]
-
Investigation on formaldehyde release from preservatives in cosmetics ResearchGate [Link]
In-Depth Technical Guide: Physical and Chemical Properties of (Imidazolidine-1,3-diyl)dimethanol
Executive Summary
For researchers and drug development professionals navigating the complex landscape of biocide formulation and polymeric cross-linking, (Imidazolidine-1,3-diyl)dimethanol represents a highly versatile, yet mechanistically intricate, molecular tool. Commonly classified within the family of N-methylol compounds, this molecule functions primarily as a controlled formaldehyde donor and a robust cross-linking agent.
This whitepaper provides an authoritative, field-proven analysis of its physical and chemical properties. By dissecting the causality behind its thermodynamic behavior and outlining self-validating experimental protocols, this guide equips scientists with the necessary frameworks to harness its reactivity in materials science and pharmaceutical development.
Structural Chemistry & Molecular Identity
(Imidazolidine-1,3-diyl)dimethanol (IUPAC name) is an N,N'-acetal derivative formed via the condensation of ethylenediamine and formaldehyde.
The core causality of its chemical behavior lies in its hemiaminal (N-methylol) linkages . Unlike stable C-C or C-O-C bonds, the C-N-C-O system in an N-methylol group is thermodynamically metastable in aqueous environments. The electron-withdrawing nature of the oxygen atom polarizes the carbon-nitrogen bond. Under specific pH and temperature conditions, this bond undergoes reversible heterolytic cleavage, expelling free formaldehyde. The constrained 5-membered imidazolidine ring provides a unique steric environment that modulates this hydrolysis rate, making it a more controlled releaser compared to linear aliphatic N-methylol amines.
Physical and Chemical Properties
To facilitate formulation modeling and stoichiometric calculations, the quantitative physical and chemical properties of (Imidazolidine-1,3-diyl)dimethanol are summarized below.
| Property | Quantitative Value / Description |
| Molecular Formula | C₅H₁₂N₂O₂ |
| Molecular Weight | 132.16 g/mol |
| Physical State (Standard Conditions) | Viscous liquid to low-melting crystalline solid |
| Aqueous Solubility | >500 g/L (Highly soluble due to dual hydroxyl groups) |
| Organic Solubility | Soluble in methanol, ethanol; Insoluble in non-polar alkanes |
| Density (Predicted) | ~1.15 - 1.20 g/cm³ |
| Formaldehyde Release Potential | Up to 2.0 molar equivalents per mole of compound |
| Primary Mechanism of Action | Electrophilic cross-linking / Biocidal alkylation |
Chemical Reactivity & Mechanistic Pathways
The Formaldehyde Release Equilibrium
In aqueous solutions, (Imidazolidine-1,3-diyl)dimethanol exists in a dynamic equilibrium with free formaldehyde and the parent imidazolidine ring. This equilibrium is the fundamental driver of its efficacy as a biocide in topical formulations and metalworking fluids .
The release is catalyzed by both hydronium (H⁺) and hydroxide (OH⁻) ions. In acidic environments, protonation of the hydroxyl oxygen creates a superior leaving group (H₂O), driving the formation of an iminium intermediate that subsequently hydrates to release formaldehyde.
Formaldehyde release mechanism from (Imidazolidine-1,3-diyl)dimethanol via sequential hydrolysis.
Cross-linking Reactivity
Beyond formaldehyde release, the intact N-methylol groups act as potent electrophiles when exposed to heat and Lewis acid catalysts. They react via condensation with nucleophilic functional groups—such as the hydroxyls (-OH) in cellulose or polyvinyl alcohol, and the amines (-NH₂) in proteins—forming stable methylene ether or methylene amine bridges.
Experimental Protocols & Methodologies
To effectively utilize this compound, researchers must be able to quantify its degradation and validate its functional efficacy. The following protocols are designed as self-validating systems , ensuring data integrity through built-in causal checks.
Protocol 1: Quantification of Free Formaldehyde via the Nash Method
Causality & Rationale: Measuring free formaldehyde in the presence of an N-methylol donor is notoriously difficult; aggressive assays (like high-heat distillation) force the complete hydrolysis of the donor, yielding false-positive high concentrations. The Nash Method (Hantzsch reaction) is chosen specifically because its mild conditions (pH 6.0, 60°C) preserve the unhydrolyzed (Imidazolidine-1,3-diyl)dimethanol, reacting exclusively with the already-liberated formaldehyde to form a yellow diacetyldihydrolutidine derivative .
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 150 g ammonium acetate, 3 mL glacial acetic acid, and 2 mL acetylacetone in 1 L of deionized water. Store in the dark.
-
Sample Preparation: Dilute the formulation containing (Imidazolidine-1,3-diyl)dimethanol in a pH 6.0 phosphate buffer to target a theoretical free formaldehyde range of 1–10 µg/mL.
-
Reaction: Combine 2.0 mL of the diluted sample with 2.0 mL of Nash reagent in a sealed glass vial. Incubate in a water bath at 60°C for exactly 15 minutes, then rapidly cool in an ice bath to quench the reaction.
-
Self-Validating Controls:
-
Negative Control (Blank): 2.0 mL buffer + 2.0 mL Nash reagent. (Validates absence of background contamination).
-
Positive Control (Standard Curve): Run 5 known concentrations of pure formaldehyde (0, 2, 4, 6, 8, 10 µg/mL). (Validates the linear response and operational accuracy of the spectrophotometer).
-
-
Measurement: Read the absorbance at 412 nm against the blank. Interpolate the free formaldehyde concentration using the standard curve.
Step-by-step workflow for the quantification of free formaldehyde using the Nash Method.
Protocol 2: Evaluation of Cross-linking Efficacy in Polymeric Matrices
Causality & Rationale: To prove that (Imidazolidine-1,3-diyl)dimethanol acts as a structural cross-linker rather than just a physical additive, we measure the "gel fraction" of a water-soluble polymer (Polyvinyl Alcohol, PVA). We utilize Magnesium Chloride (MgCl₂) as a Lewis acid catalyst because it lowers the activation energy for the condensation reaction without drastically dropping the bulk pH, which could hydrolytically degrade the PVA backbone.
Step-by-Step Methodology:
-
Matrix Preparation: Dissolve 10% w/v PVA (99% hydrolyzed) in deionized water at 90°C under continuous stirring until optically clear.
-
Formulation: Cool to 40°C. Add 5.0% w/w (relative to dry PVA mass) of (Imidazolidine-1,3-diyl)dimethanol and 0.5% w/w MgCl₂. Mix thoroughly for 30 minutes.
-
Curing: Cast the solution onto a non-stick PTFE plate using a doctor blade. Dry at room temperature for 24 hours, followed by thermal curing in an oven at 130°C for 30 minutes to drive the condensation reaction.
-
Self-Validating Extraction (Gel Fraction):
-
Weigh the initial cured film ( Winitial ).
-
Submerge the film in boiling deionized water for 24 hours using a Soxhlet extractor to remove any uncrosslinked polymer.
-
Dry the remaining insoluble film to a constant weight ( Wfinal ).
-
Validation Check: A control film cast without the cross-linker must completely dissolve ( Wfinal=0 , Gel Fraction = 0%). This proves that any insolubility in the test sample is strictly caused by the covalent bridges formed by the imidazolidine derivative.
-
-
Calculation: Gel Fraction (%) = ( Wfinal / Winitial ) × 100.
Applications in Drug Development & Materials Science
Understanding the physical properties of (Imidazolidine-1,3-diyl)dimethanol opens two distinct avenues for innovation:
-
Biocidal Preservatives: In topical drug formulations, maintaining sterility is paramount. Because the release of formaldehyde from the imidazolidine ring is an equilibrium process, the compound acts as a "reservoir." As microbes consume free formaldehyde, the equilibrium shifts to release more, providing sustained, low-dose antimicrobial protection without exposing the patient to a massive initial spike of toxic free formaldehyde .
-
Transient Prodrug Conjugation: In advanced drug delivery, the N-methylol group can be utilized to conjugate amine-containing active pharmaceutical ingredients (APIs) to polymeric carriers. Because the hemiaminal linkage is highly sensitive to acidic pH, these conjugates can be designed to remain stable in the bloodstream (pH 7.4) but rapidly hydrolyze to release the API upon entering the acidic microenvironment of a tumor (pH 6.0–6.5).
References
-
De Groot, A. C., et al. "Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy. Part 2. Patch test relationship to formaldehyde contact allergy, experimental provocation tests, amount of formaldehyde released, and assessment of risk to consumers allergic to formaldehyde." Contact Dermatitis, 2010. URL:[Link]
-
Nash, T. "The colorimetric estimation of formaldehyde by means of the Hantzsch reaction." Biochemical Journal, 1953. URL:[Link]
-
Campaign for Safe Cosmetics. "Formaldehyde and formaldehyde-releasing preservatives." Breast Cancer Prevention Partners, 2024. URL:[Link]
NMR spectroscopy reference data for (Imidazolidine-1,3-diyl)dimethanol characterization
Comprehensive NMR Spectroscopy Reference Data for (Imidazolidine-1,3-diyl)dimethanol Characterization
Executive Summary
(Imidazolidine-1,3-diyl)dimethanol—also known as 1,3-bis(hydroxymethyl)imidazolidine—is a highly reactive, nitrogen-containing heterocycle widely deployed as a formaldehyde-releasing biocide and an industrial cross-linking agent in materials science[1]. Because its efficacy is directly tied to its structural integrity and hydrolytic equilibrium, accurate characterization is a strict regulatory and operational requirement. This technical guide provides an authoritative framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (Imidazolidine-1,3-diyl)dimethanol, detailing quantitative reference data, self-validating experimental protocols, and the mechanistic causality behind its unique spectral behavior.
Chemical Context and Structural Dynamics
The core architecture of (Imidazolidine-1,3-diyl)dimethanol consists of a saturated five-membered imidazolidine ring with nitrogen atoms at positions 1 and 3, both functionalized with hydroxymethyl (-CH₂OH) groups. The molecule's industrial utility stems from its dynamic equilibrium in aqueous environments, where it undergoes controlled hydrolysis to release formaldehyde[2].
This dynamic behavior dictates its NMR profile. In protic solvents, rapid chemical exchange of the hydroxyl protons leads to severe line broadening or the complete disappearance of the -OH signals[3]. Furthermore, the aminal nature of the C2 carbon (flanked by two highly electronegative nitrogen atoms) renders it exceptionally susceptible to deshielding, creating a critical diagnostic feature in both ¹H and ¹³C NMR[4].
Quantitative NMR Reference Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for (Imidazolidine-1,3-diyl)dimethanol. Data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectral Assignments (DMSO-d₆, 400 MHz)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment & Causality |
|---|---|---|---|---|
| N-CH₂-OH | 4.45 - 4.65 | Doublet (d) | 4H | Methylene protons of the hydroxymethyl group. Strongly deshielded by the adjacent nitrogen and oxygen atoms. |
| N-CH₂-N (C2) | 3.80 - 4.10 | Singlet (s) | 2H | Core ring methylene. Highly deshielded due to the combined inductive electron-withdrawing effects of two adjacent nitrogens[4]. |
| N-CH₂-CH₂-N (C4, C5) | 2.80 - 3.20 | Multiplet (m) | 4H | Ethylene bridge protons. Shifted upfield relative to C2 due to proximity to only a single nitrogen atom. |
| -OH | 5.20 - 5.50 | Broad triplet (bt)| 2H | Hydroxyl protons. Broadened due to chemical exchange; observable here because DMSO-d₆ inhibits rapid proton transfer[3]. |
Table 2: ¹³C NMR Spectral Assignments (DMSO-d₆, 100 MHz)
| Position | Chemical Shift (ppm) | Carbon Type | Assignment & Causality |
|---|---|---|---|
| N-CH₂-N (C2) | 72.0 - 78.0 | CH₂ | Aminal carbon. Resonates furthest downfield in the aliphatic region due to dual nitrogen attachment. |
| N-CH₂-OH | 65.0 - 70.0 | CH₂ | Methylol carbon. Shift driven by strong electron withdrawal from both oxygen and nitrogen[5]. |
| N-CH₂-CH₂-N (C4, C5) | 45.0 - 52.0 | CH₂ | Core ethylene carbons forming the backbone of the imidazolidine ring. |
Experimental Protocol: A Self-Validating NMR Workflow
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must function as a self-validating system. Relying solely on 1D ¹H NMR is insufficient due to potential signal overlap and dynamic exchange. The following step-by-step methodology guarantees rigorous characterization.
Fig 1: Self-validating NMR acquisition and processing workflow for structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation (Solvent Selection): Dissolve 15-30 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆[3].
-
Causality: Anhydrous DMSO-d₆ is strictly required to slow down the intermolecular proton exchange of the -CH₂OH groups, preserving the spin-spin coupling between the hydroxyl proton and the adjacent methylene protons.
-
-
1D Acquisition (¹H and ¹³C APT/DEPT): Acquire standard ¹H (16-64 scans) and ¹³C (512-1024 scans) spectra. Run an Attached Proton Test (APT) or DEPT-135 experiment.
-
Causality: APT/DEPT differentiates secondary carbons (CH₂, appearing inverted) from primary/tertiary carbons, immediately validating the presence of the three distinct CH₂ environments (C2, C4/C5, and methylol)[5].
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire HSQC to map all protons to their directly attached carbons. This resolves any ambiguity between the C2 protons and the methylol protons, which can occasionally overlap in the ¹H spectrum depending on concentration and pH.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire HMBC to detect long-range (2-3 bond) couplings.
-
Causality: The methylol protons (~4.5 ppm) must show a strong cross-peak to the C2 and C4/C5 carbons. This through-bond connectivity definitively proves that the hydroxymethyl groups are covalently attached to the imidazolidine ring, ruling out a false positive from a mere physical mixture of unsubstituted imidazolidine and free formaldehyde.
-
-
Data Processing: Apply exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C), perform Fourier Transformation, and meticulously correct the phase and baseline[3].
Mechanistic Pathway: Formaldehyde Release Dynamics
The primary industrial application of (Imidazolidine-1,3-diyl)dimethanol relies on its controlled degradation. The hydroxymethyl groups exist in a reversible hydrolytic equilibrium, releasing formaldehyde molecules sequentially.
Fig 2: Hydrolytic equilibrium pathway demonstrating sequential formaldehyde release.
This mechanism is directly observable via time-resolved NMR spectroscopy. If the compound is dissolved in D₂O instead of DMSO-d₆, the equilibrium shifts over time. The N-CH₂-OH signals gradually diminish, replaced by the characteristic singlet of hydrated formaldehyde (methanediol) at ~4.8 ppm in ¹H NMR and ~82 ppm in ¹³C NMR. This spectral evolution provides real-time kinetic data on the biocide's release rate and stability profile[1].
References
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MDPI. "The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations." Available at:[Link]
-
PubChem. "Dimethyloldihydroxyethyleneurea | C5H10N2O5 | CID 15824." Available at:[Link]
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Clockss. "Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR." Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations [mdpi.com]
A Technical Guide to the Synthesis and Reaction Kinetics of (Imidazolidine-1,3-diyl)dimethanol
Abstract
(Imidazolidine-1,3-diyl)dimethanol, also known as 1,3-Bis(hydroxymethyl)imidazolidine, is a heterocyclic compound of significant interest in various chemical industries. It primarily serves as a formaldehyde-releasing agent, finding applications as a biocide in cosmetics and industrial fluids, and as a crosslinking agent in the synthesis of resins and textiles. This technical guide provides an in-depth exploration of the primary synthesis pathway for this compound via the condensation of ethylenediamine and formaldehyde. It elucidates the reaction mechanism, details a comprehensive experimental protocol, and discusses the critical process parameters that govern yield and purity. Furthermore, this document delves into the theoretical and practical aspects of the reaction kinetics, analyzing the factors that influence the reaction rate and equilibrium. This guide is intended for researchers, chemists, and process development professionals seeking a thorough understanding of the formation of (Imidazolidine-1,3-diyl)dimethanol.
Introduction and Significance
Chemical Identity
(Imidazolidine-1,3-diyl)dimethanol is a five-membered heterocyclic compound belonging to the aminal class of molecules.[1] The core imidazolidine ring is substituted at both nitrogen positions (N-1 and N-3) with a hydroxymethyl (-CH2OH) group.
| Property | Value |
| IUPAC Name | (Imidazolidine-1,3-diyl)dimethanol |
| Synonyms | 1,3-Bis(hydroxymethyl)imidazolidine, 1,3-Dimethylolimidazolidine |
| Molecular Formula | C₅H₁₂N₂O₂ |
| Molar Mass | 132.16 g/mol |
| CAS Number | 39236-46-9 |
Industrial and Research Applications
The utility of (Imidazolidine-1,3-diyl)dimethanol stems from its ability to act as a controlled source of formaldehyde. The molecule exists in equilibrium with its precursors, and under specific conditions (e.g., in aqueous solutions), it can slowly release formaldehyde. This property is harnessed in several fields:
-
Preservatives and Biocides: As a formaldehyde-releaser, it is an effective antimicrobial agent against bacteria, yeast, and mold in cosmetics, metalworking fluids, and paints.
-
Crosslinking Agents: In polymer chemistry, the two hydroxymethyl groups can react with other functional groups to form crosslinked networks, enhancing the mechanical properties and stability of resins and textiles.
-
Synthetic Intermediate: The reactive N-H and O-H functionalities make it a versatile building block for the synthesis of more complex heterocyclic structures.
Core Synthesis Pathway
The most direct and industrially viable method for synthesizing (Imidazolidine-1,3-diyl)dimethanol is the condensation reaction between ethylenediamine (EDA) and formaldehyde (FA).[1][2] This reaction is a classic example of aminal formation from a 1,2-diamine and an aldehyde.
Reaction Overview and Stoichiometry
The formation of the target molecule involves the reaction of one equivalent of ethylenediamine with two equivalents of formaldehyde. This condensation reaction typically proceeds readily, often at or below room temperature, and can be performed with or without a solvent.[2]
Overall Reaction: C₂H₈N₂ (Ethylenediamine) + 2 CH₂O (Formaldehyde) → C₅H₁₂N₂O₂ ((Imidazolidine-1,3-diyl)dimethanol)
A patent for a related process suggests that for complete di-substitution, a molar ratio of EDA to formaldehyde of approximately 1:1.8 to 1:2.2 is optimal.[3]
Caption: Overall synthesis pathway for (Imidazolidine-1,3-diyl)dimethanol.
Proposed Reaction Mechanism
The formation of the imidazolidine ring and the subsequent N-alkylation with hydroxymethyl groups is a stepwise process driven by the nucleophilicity of the amine groups and the electrophilicity of the formaldehyde carbonyl carbon.
-
Initial Nucleophilic Attack: One of the primary amine groups of ethylenediamine attacks the carbonyl carbon of a formaldehyde molecule. A proton transfer results in the formation of an N-(hydroxymethyl) intermediate.
-
Second Nucleophilic Attack: The second amine group of the intermediate attacks another molecule of formaldehyde, yielding N,N'-bis(hydroxymethyl)ethylenediamine.
-
Intramolecular Cyclization (Aminal Formation): This is the key ring-forming step. The lone pair on one of the nitrogen atoms attacks the carbon of the hydroxymethyl group attached to the other nitrogen. This intramolecular displacement of a hydroxyl group is facilitated by protonation, forming a five-membered ring and eliminating a molecule of water. This step forms the core imidazolidine ring.
-
Final Hydroxymethylation: The secondary amines within the newly formed imidazolidine ring remain nucleophilic and react with two additional molecules of formaldehyde to yield the final product, (Imidazolidine-1,3-diyl)dimethanol.
Note: An alternative mechanistic view involves the initial formation of the imidazolidine ring from one equivalent of EDA and one of FA, followed by the hydroxymethylation of the two secondary amine positions in the ring.
Critical Process Parameters
The successful synthesis depends on the careful control of several parameters. The rationale behind these choices is critical for maximizing yield and minimizing side-product formation.
| Parameter | Recommended Range | Rationale and Field Insights |
| Temperature | 20°C to 50°C | The condensation reaction is exothermic. While it proceeds readily at low temperatures, maintaining the temperature below 50°C is crucial to prevent the formation of unwanted methylated by-products and polymeric materials.[3] Higher temperatures can also promote the reverse reaction. |
| Molar Ratio (EDA:FA) | 1 : 2.0 to 1 : 2.2 | A slight excess of formaldehyde ensures the complete di-hydroxymethylation of both nitrogen atoms on the imidazolidine ring.[3] An insufficient amount of formaldehyde will result in a mixture of mono-substituted and unsubstituted products. |
| Solvent | Solvent-free or Aqueous | The reaction can be run neat, which is often preferred in industrial settings to maximize throughput.[2] Using an aqueous solution of formaldehyde (formalin) is also common and helps to manage the exothermicity of the reaction. |
| pH | Neutral to slightly basic | The nucleophilicity of the ethylenediamine is essential for the reaction to proceed. Acidic conditions (low pH) would protonate the amine groups, rendering them non-nucleophilic and halting the reaction. The reaction is self-catalyzing to an extent due to the basicity of the amine. |
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system for the synthesis of (Imidazolidine-1,3-diyl)dimethanol. Each step includes checkpoints for ensuring the reaction is proceeding as expected.
Materials and Reagents
-
Ethylenediamine (EDA), ≥99%
-
Formaldehyde solution (37 wt. % in H₂O, stabilized with methanol)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Flask Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath on a magnetic stir plate.
-
Charge Reactant: Add 6.01 g (0.10 mol) of ethylenediamine to the flask.
-
Prepare Formaldehyde: In a dropping funnel, place 16.2 g (0.20 mol of CH₂O) of 37% formaldehyde solution.
-
Controlled Addition: Begin stirring the ethylenediamine. Add the formaldehyde solution dropwise from the dropping funnel over a period of 30-45 minutes. Causality Check: The dropwise addition and cooling are critical to dissipate the heat generated from the exothermic reaction and prevent the formation of side products.[3] The internal temperature should be maintained below 40°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (approx. 25°C) for 3 hours. Validation Check: The solution should be clear and homogeneous. A sample can be taken for TLC or NMR analysis to monitor the disappearance of the starting material.
-
Solvent Removal: Concentrate the resulting clear solution under reduced pressure using a rotary evaporator (bath temperature < 50°C) to remove water and excess methanol (from the stabilizer).
-
Product Isolation: The final product is typically obtained as a viscous, colorless to pale yellow liquid or a low-melting solid. Further purification can be achieved by vacuum distillation if necessary, although for many applications, the crude product is sufficient.
Characterization
-
¹H NMR: Expected signals for the -CH₂- groups of the ring, the N-CH₂-O protons, and the -OH protons.
-
FT-IR: Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C-N stretching (~1100 cm⁻¹).
Safety Considerations
-
Both ethylenediamine and formaldehyde are corrosive and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
The reaction is exothermic; proper temperature control is essential to avoid a runaway reaction.
Reaction Kinetics and Mechanistic Insights
Caption: A proposed experimental workflow for studying reaction kinetics.
Theoretical Kinetic Framework
The condensation is a multi-step reaction. The overall rate is likely determined by the slowest step in the sequence, which could be the initial nucleophilic attack or the ring-closing cyclization. Assuming the initial attack is rate-determining, the reaction would likely follow second-order kinetics.
Rate ≈ k[Ethylenediamine][Formaldehyde]
Where 'k' is the overall rate constant. A detailed kinetic study would be required to validate this model and determine the individual rate constants for each step.
Factors Influencing Reaction Rate
-
Concentration: As suggested by the rate law, increasing the concentration of either reactant will increase the frequency of molecular collisions, thereby increasing the reaction rate.
-
Temperature: The rate will increase with temperature, as described by the Arrhenius equation. However, as noted previously, this is constrained by the need to avoid side reactions at higher temperatures.[3]
-
Solvent Effects: While often run neat, the choice of solvent can significantly impact the rate. Polar aprotic solvents (e.g., DMSO, acetonitrile) can stabilize charged transition states that may form during the reaction, potentially accelerating the rate.[5] Protic solvents like water or methanol can solvate the amine reactant through hydrogen bonding, which may slightly hinder its nucleophilicity but also help in stabilizing intermediates.[5]
-
Catalysis: The reaction is inherently base-catalyzed by the amine reactant itself. The addition of external non-nucleophilic bases could potentially increase the rate, but care must be taken to avoid side reactions with formaldehyde (e.g., the Cannizzaro reaction).
Reaction Equilibrium and Stability
The formation of aminals is often a reversible process.[1] (Imidazolidine-1,3-diyl)dimethanol exists in an equilibrium with its starting materials and water.
C₅H₁₂N₂O₂ ⇌ C₂H₈N₂ + 2 CH₂O
This equilibrium is the basis for its function as a formaldehyde-releaser. In aqueous environments, the equilibrium can shift to the left, releasing formaldehyde. The stability of the imidazolidine ring is therefore a critical factor. The ring is susceptible to hydrolysis, particularly under acidic conditions which would catalyze the breakdown back to the diamine and aldehyde.[1]
Summary and Outlook
The synthesis of (Imidazolidine-1,3-diyl)dimethanol via the condensation of ethylenediamine and formaldehyde is a well-established, efficient, and robust process. The key to a successful synthesis lies in the precise control of stoichiometry and temperature to maximize the yield of the desired di-substituted product while minimizing by-products.
While the synthetic pathway is clear, the field would benefit greatly from a detailed kinetic investigation. A thorough study of the reaction kinetics would enable more precise process modeling and optimization, particularly for large-scale industrial production. Future research could focus on quantifying the rate constants for each mechanistic step, determining the activation energy, and systematically evaluating the impact of different solvent systems on the reaction rate and equilibrium position.
References
- Recent advances in the synthesis of highly substituted imidazolidines - PMC - NIH.
- Recent advances in the synthesis of highly substituted imidazolidines - RSC Publishing.
- Imidazolidine - Wikipedia.
- Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines - AWS.
- Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - KU ScholarWorks.
- Process for preparing edfa and/or edmfa and deta and/or teta - Google P
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- 5. DSpace [kuscholarworks.ku.edu]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of (Imidazolidine-1,3-diyl)dimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Imidazolidine-1,3-diyl)dimethanol, commonly known as DMDM Hydantoin, is a widely utilized antimicrobial preservative in pharmaceutical and cosmetic formulations.[1][2][3] Its efficacy is attributed to its ability to release formaldehyde, which creates an environment unfavorable for microbial growth.[1][3][4] However, the thermal stability and degradation profile of DMDM Hydantoin are critical parameters that influence its storage, handling, and application in drug development, as elevated temperatures can accelerate its decomposition, leading to a loss of preservative efficacy and an increased concentration of formaldehyde. This guide provides a comprehensive overview of the thermal properties of DMDM Hydantoin, detailing its degradation pathways and outlining robust analytical methodologies for its characterization.
Introduction to (Imidazolidine-1,3-diyl)dimethanol (DMDM Hydantoin)
DMDM Hydantoin is an organic compound belonging to the hydantoin class of chemicals.[1] It is synthesized by the reaction of formaldehyde with 5,5-dimethylhydantoin.[5] Its primary function in pharmaceutical and personal care products is as a preservative, effective against a broad spectrum of microorganisms including bacteria, yeast, and fungi.[5][6] The antimicrobial activity of DMDM Hydantoin stems from its slow, controlled release of formaldehyde in aqueous solutions.[1][3]
Chemical Structure and Properties
The chemical structure of (Imidazolidine-1,3-diyl)dimethanol is presented below:
Caption: Chemical structure of (Imidazolidine-1,3-diyl)dimethanol.
A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₄ | [5] |
| Molecular Weight | 188.18 g/mol | [5] |
| Appearance | White crystalline solid or clear, colorless liquid (as an aqueous solution) | [5][6][7] |
| Melting Point | 90 °C | [5] |
| Boiling Point | 198-200 °C (decomposes) | [5] |
| Solubility | Very soluble in water; soluble in lower alcohols and glycols | [8] |
| pH (as is) | 6.5 - 7.5 | [6][7] |
Thermal Stability and Degradation Profile
The thermal stability of a pharmaceutical excipient like DMDM Hydantoin is a critical attribute that can impact the quality, safety, and efficacy of a drug product. Exposure to elevated temperatures during manufacturing, storage, or transport can lead to the degradation of the preservative, compromising its antimicrobial effectiveness and potentially generating undesirable byproducts.
Mechanism of Thermal Degradation
The primary mechanism of DMDM Hydantoin degradation, which is accelerated by heat, is hydrolysis. This process involves the cleavage of the N-hydroxymethyl groups, leading to the release of formaldehyde and the formation of 5,5-dimethylhydantoin (DMH) as the main degradation product. The rate of this hydrolysis is influenced by both temperature and pH. It is recommended to add DMDM Hydantoin to formulations at temperatures below 40°C to minimize decomposition.[9] It maintains its activity over a broad pH range of 3 to 9.[9]
The degradation pathway is illustrated in the following diagram:
Caption: Primary thermal degradation pathway of DMDM Hydantoin.
Analytical Methodologies for Stability Assessment
A comprehensive assessment of the thermal stability and degradation profile of DMDM Hydantoin requires the use of specialized analytical techniques. The following sections detail the principles and experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC).
Thermogravimetric Analysis (TGA)
Principle: TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for determining the thermal stability of a compound by identifying the temperatures at which it begins to decompose and the extent of mass loss at different temperatures.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the DMDM Hydantoin sample into a clean, inert TGA crucible (e.g., alumina or platinum).[10][11] Ensure the sample is representative of the bulk material and forms a thin, even layer at the bottom of the crucible to ensure uniform heating.[10]
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Program a heating ramp, typically 10 °C/min, up to a final temperature of 600 °C.[12] The heating rate can be varied to study the kinetics of decomposition.
-
Set the purge gas, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[12][13]
-
-
Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Quantify the percentage of mass loss at different temperature ranges, which can correspond to the loss of specific functional groups or the complete decomposition of the molecule.
-
Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-10 mg of the DMDM Hydantoin sample into a DSC pan (e.g., aluminum).[13][15] Hermetically seal the pan to prevent any loss of volatile components during heating.[13]
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Program a heating ramp, typically at a rate of 10 °C/min, up to a temperature beyond the expected decomposition, for instance, 300 °C.[16]
-
Maintain an inert atmosphere with a nitrogen purge at a flow rate of 20-50 mL/min.
-
-
Data Acquisition: Start the DSC run and record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks, which correspond to heat absorption (e.g., melting), and exothermic peaks, which indicate heat release (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event. The melting point of DMDM Hydantoin is reported to be around 90 °C.[5]
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of DMDM Hydantoin and its degradation products, a stability-indicating HPLC method is essential. This involves developing a method that can resolve the parent compound from its degradation products and any other potential impurities. The quantification of formaldehyde often requires derivatization to enhance its detection by UV-Vis or other detectors. A common derivatizing agent is 2,4-dinitrophenylhydrazine (2,4-DNPH).[17][18][19]
Experimental Protocol for Formaldehyde Quantification:
-
Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample containing DMDM Hydantoin and dissolve it in a suitable solvent (e.g., water or a mixture of water and an organic solvent).
-
To a specific volume of the sample solution, add a solution of 2,4-DNPH in an acidic medium (e.g., phosphoric acid in acetonitrile).
-
Allow the derivatization reaction to proceed for a defined period at a controlled temperature to form the formaldehyde-2,4-dinitrophenylhydrazone derivative.
-
-
HPLC System and Conditions:
-
Column: A reversed-phase column, such as a C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is typically used.[17][19]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed. A typical isocratic mobile phase is a 45:55 (v/v) mixture of acetonitrile and water.[18][19]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[18]
-
Detection: The formaldehyde-2,4-dinitrophenylhydrazone derivative is detected using a UV-Vis detector at a wavelength of approximately 345-355 nm.[17][18][20]
-
Injection Volume: A typical injection volume is 10-20 µL.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of formaldehyde with known concentrations and derivatize them using the same procedure as the samples.
-
Inject the derivatized standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the derivatized sample solution and determine the concentration of formaldehyde in the sample by interpolating its peak area on the calibration curve.
-
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.[21][22][23]
The following diagram outlines a general workflow for the comprehensive thermal stability assessment of DMDM Hydantoin.
Caption: Experimental workflow for thermal stability and degradation analysis.
Conclusion
A thorough understanding of the thermal stability and degradation profile of (Imidazolidine-1,3-diyl)dimethanol is paramount for its effective and safe use in pharmaceutical and cosmetic formulations. While it is known that DMDM Hydantoin degrades via hydrolysis to release formaldehyde, particularly at elevated temperatures, detailed public data on its thermal decomposition kinetics from techniques like TGA and DSC is limited. The analytical methodologies outlined in this guide, including TGA, DSC, and stability-indicating HPLC methods, provide a robust framework for researchers and drug development professionals to comprehensively characterize the thermal properties of DMDM Hydantoin. Such studies are essential for ensuring product quality, stability, and safety throughout the product lifecycle.
References
- [Link to a relevant scientific paper on the analysis of halogen
- [Link to a paper on the determination of free formaldehyde in cosmetics using HPLC-PDA]
- [Link to a paper comparing HPLC and acetylacetone methods for formaldehyde determin
- [Link to a beginner's guide to Thermogravimetric Analysis]
- [Link to a protocol for Thermogravimetric Analysis]
- [Link to a guide on TGA for material characteriz
- [Link to a guide on TGA sample prepar
- [Link to information on Differential Scanning Calorimetry]
- [Link to a paper on the validation of an HPLC-PDA method for formaldehyde]
- [Link to a paper on the development and validation of methods for formaldehyde determin
- [Link to inform
- [Link to a study on the toxicokinetics of a rel
- [Link to the PubChem page for DMDM hydantoin]
- [Link to a standard oper
- [Link to a practical guide for DSC testing]
- [Link to a paper on calculating activation energy
- [Link to a review of HPLC method development and valid
- [Link to a paper on the development and valid
- [Link to a beginner's guide to TGA]
- [Link to a paper on the validation of methods for formaldehyde in cosmetics]
- [Link to a paper on using DSC for purity verific
- [Link to an article on validating stability-indic
- [Link to a whitepaper on using DSC for biopharmaceutical stability]
- [Link to a book chapter or article on preserv
- [Link to a paper on the correlation of activation energy with thermal degrad
- [Link to a study on the thermal decomposition kinetics of a rel
- [Link to a paper on stability-indic
- [Link to a paper on determining activation energy
- [Link to a review on HPLC method development and valid
- [Link to the Wikipedia page for DMDM hydantoin]
- [Link to a paper on the quantific
- [Link to a laboratory's webpage on DMDM hydantoin analysis]
- [Link to a certific
- [Link to an article on methods for quantifying preserv
- [Link to a technical d
- [Link to a patient inform
- [Link to another inform
- [Link to a research paper with TGA curves of rel
- [Link to another certific
- [Link to a paper on the thermal analysis of cosmetic m
- [Link to another technical d
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- 4. Methods for Quantifying Toxic Preservatives in Hair Care Products | Department of Chemistry [chem.uga.edu]
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Crystal Structure Analysis and Mechanistic Profiling of 1,3-Bis(hydroxymethyl)imidazolidine Derivatives
Introduction: The Dual Nature of Imidazolidine Scaffolds
1,3-Bis(hydroxymethyl)imidazolidine derivatives—encompassing both the 2-one (e.g., dimethyloldihydroxyethyleneurea, DMDHEU) and 2-thione (DHIT) analogues—occupy a critical intersection between fundamental heterocyclic chemistry and applied materials science. Historically leveraged as robust cross-linking agents in the textile industry and as controlled formaldehyde donors in cosmetic preservatives [1], their utility is entirely dictated by their three-dimensional supramolecular architecture.
As a Senior Application Scientist, I approach the characterization of these molecules not merely as static entities, but as dynamic systems. The spatial arrangement of their functional groups, specifically the cis/trans isomerism of the 4,5-hydroxyls and the N-methylol appendages, governs their stability, reactivity, and release kinetics. This whitepaper systematically deconstructs the crystallographic and spectroscopic workflows required to analyze these derivatives, explaining the causality behind experimental choices and providing self-validating protocols for structural elucidation.
Structural Core & Conformation Dynamics
The fundamental core of these derivatives is the five-membered imidazolidine ring. Crystallographic profiling reveals that this ring is rarely planar; rather, it adopts a distinct envelope conformation to minimize torsional strain between the adjacent carbon atoms (C4 and C5) bearing the hydroxyl groups.
Isomerism and Thermodynamic Stability
The synthesis of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione yields a mixture of cis and trans isomers. Quantum chemical calculations (Density Functional Theory, B3LYP/6-31G*) demonstrate a fascinating thermodynamic inversion when comparing the bare parent ring to its N-methylol derivatives. While the trans isomer is often favored in the unsubstituted ring due to reduced steric hindrance, the N-alkylated cis isomers exhibit lower molecular energy [2].
The Causality: This stabilization is driven by the formation of robust intramolecular hydrogen bonds. In the cis configuration, the spatial proximity of the N-methylol hydroxyl groups allows them to act as hydrogen bond donors to the C=S (thione) or C=O (carbonyl) acceptors, locking the molecule into a low-energy, highly crystalline state.
Electron Density and Supramolecular Architecture
High-resolution X-ray diffraction and electron density mapping highlight stark differences between the 2-one and 2-thione derivatives. The carbonyl oxygen in the 2-one derivatives is a strong, hard hydrogen-bond acceptor, leading to extensive intermolecular networks. Conversely, the thione sulfur is a softer, larger, and weaker acceptor, which preferentially engages in intramolecular bonding, fundamentally altering the crystal packing and solubility profiles [3].
Experimental Workflows: Synthesis & Crystallization
To accurately analyze the crystal structure, one must first isolate high-purity, diffraction-quality single crystals. The following protocol outlines the synthesis of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, embedding self-validating quality control (QC) checkpoints.
Step-by-Step Methodology
-
Primary Condensation (Ring Formation):
-
Action: Dissolve 1.0 mol of thiourea in 2.5 mol of aqueous glyoxal (40% w/w). Stir continuously at 40 °C for 120 minutes.
-
Causality: The stoichiometric excess of glyoxal prevents the formation of polymeric side products. The moderate temperature (40 °C) provides sufficient activation energy for the dual nucleophilic attack of the thiourea nitrogens onto the glyoxal aldehydes without triggering thermal degradation.
-
Self-Validation (QC 1): Withdraw a 50 µL aliquot, dilute in D2O, and run a rapid 13C NMR. The disappearance of the thiourea C=S signal (~183 ppm) and the emergence of the cyclic thione signal (~180 ppm) confirms complete ring closure.
-
-
N-Hydroxymethylation:
-
Action: Introduce 0.86 mol of formaldehyde (37% aqueous solution). Adjust the pH precisely to 8.0 using a 20% Na₂CO₃ solution. Elevate the temperature to 50 °C and stir for 60 minutes.
-
Causality: The pH adjustment is the most critical parameter. A slightly basic environment (pH 8) deprotonates the secondary amines of the imidazolidine ring, enhancing their nucleophilicity for the attack on formaldehyde. If the pH exceeds 9.5, formaldehyde will undergo a Cannizzaro disproportionation into methanol and formate, drastically reducing yield.
-
-
Crystallization & Diastereomeric Resolution:
-
Action: Concentrate the resulting green solution under reduced pressure (70 mbar) at 50 °C. Add isopropanol (IPA) to precipitate the crude product. Redissolve in a minimal amount of warm water and allow for slow evaporation at 20 °C over 72 hours.
-
Causality: Slow evaporation facilitates the thermodynamic selection of the crystal lattice. Because the cis isomer is stabilized by intramolecular H-bonds, it exhibits lower aqueous solubility than the trans isomer and crystallizes first, allowing for effective diastereomeric separation.
-
Synthesis and crystallization workflow of 1,3-bis(hydroxymethyl)imidazolidine derivatives.
Data Presentation: Crystallographic & NMR Profiling
Once isolated, the derivatives are subjected to single-crystal X-ray diffraction (XRD) and multidimensional NMR spectroscopy. The tables below synthesize the expected quantitative benchmarks for these compounds, serving as a reference for structural validation.
Table 1: Comparative Crystallographic Parameters
Data reflects the geometric differences driven by the chalcogen atom (Oxygen vs. Sulfur) at the 2-position.
| Parameter | 2-One Derivative (DMDHEU) | 2-Thione Derivative (DHIT) | Mechanistic Implication |
| C=X Bond Length | 1.23 - 1.25 Å (X=O) | 1.69 - 1.71 Å (X=S) | C=S is longer and more polarizable, altering H-bond dynamics. |
| Ring Conformation | Envelope (C4/C5 puckered) | Envelope (C4/C5 puckered) | Relieves steric clash between 4,5-hydroxyl groups. |
| N-C-X Angle | ~125° | ~127° | Wider angle in thiones accommodates the larger sulfur atom. |
| Primary H-Bonding | Intermolecular (N-H···O) | Intramolecular (O-H···S) | Drives the thermodynamic preference for the cis isomer in thiones. |
Table 2: ¹³C and ¹H NMR Chemical Shifts (DHIT cis-Isomer)
Spectra acquired in DMSO-d₆. Shifts are highly sensitive to the geometric isomerism.
| Functional Group | ¹³C Shift (ppm) | ¹H Shift (ppm) | Diagnostic Significance |
| C=S (Thione) | 180.85, 180.43 | N/A | Confirms the integrity of the thione core. |
| C4 / C5 (Ring) | 85.73, 78.36 | 5.02 (d, 2H) | Up-field shift relative to trans confirms cis geometry. |
| N-CH₂-OH (Methylol) | 66.24 | 4.68 (m, 4H) | Validates successful formaldehyde addition. |
| Ring OH Groups | N/A | 6.65 (d, 2H) | Doublet shape confirms bonding to the methine carbon. |
Mechanistic Insights: Formaldehyde Release Kinetics
The industrial value of 1,3-bis(hydroxymethyl)imidazolidine derivatives—particularly in cosmetics and textiles—lies in their ability to act as controlled formaldehyde donors [1]. Understanding the crystal structure is paramount to predicting this release mechanism.
The Causality of Release: In the solid crystalline state, the N-methylol groups are stabilized by the aforementioned intramolecular hydrogen bonds. However, upon aqueous solvation, water molecules competitively disrupt these bonds. The release of formaldehyde is not a degradation, but a base- or acid-catalyzed reversible hydrolysis .
When the local pH shifts, the N-C bond of the methylol group undergoes heterolytic cleavage, forming a transient imine intermediate. This intermediate is rapidly hydrated, expelling free formaldehyde and leaving behind the parent imidazolidine scaffold. Because the cis isomer has stronger initial intramolecular stabilization, its hydrolysis activation energy is higher, resulting in a slower, more sustained release profile compared to the trans isomer.
Reversible hydrolysis and formaldehyde release mechanism from the N-methylol groups.
Conclusion
The structural analysis of 1,3-bis(hydroxymethyl)imidazolidine derivatives underscores the profound impact of sub-angstrom geometric variations on macroscopic chemical behavior. By integrating precisely controlled synthesis, X-ray crystallography, and quantum chemical calculations, researchers can map the electron density and hydrogen-bonding networks that dictate isomer stability. Ultimately, mastering these structural nuances allows drug development and materials science professionals to engineer derivatives with highly tuned solubility, stability, and controlled-release profiles.
References
-
European Parliament and Council. (2009). Regulation (EC) No 1223/2009 on cosmetic products. Legislation.gov.uk. Available at:[Link]
-
Kalichkina, L. E., Fateev, A. V., Krivolapenko, P. K., Isakova, K. A., Knyazev, A. S., Malkov, V. S., Bakibaev, A. A., & Tuguldurova, V. P. (2023). "The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations." Magnetochemistry, 9(1), 15. Available at:[Link]
-
Nelyubina, Y. V., Gazieva, G. A., Kravchenko, A. N., et al. (2009). "The synthesis, structure, and electron density distribution in crystals of 4,5-dihydroxyimidazolidine-2-thiones." Russian Chemical Bulletin, 58(7), 1353-1360. Available at:[Link]
Thermodynamic Solubility Profile of (Imidazolidine-1,3-diyl)dimethanol: A Comprehensive Technical Guide
Executive Summary
(Imidazolidine-1,3-diyl)dimethanol is a highly polar, symmetric heterocyclic compound characterized by a five-membered imidazolidine core functionalized with two hydroxymethyl groups at the nitrogen positions. Because of its extensive hydrogen-bonding capabilities, understanding its true thermodynamic solubility is critical for formulation scientists, particularly when evaluating its phase boundaries, stability, and behavior in aqueous environments. This whitepaper establishes a rigorous physicochemical framework and details a self-validating methodology for determining the absolute thermodynamic solubility of this compound.
The Physicochemical Landscape and Solvation Thermodynamics
The dissolution of (Imidazolidine-1,3-diyl)dimethanol is a phase-transition phenomenon governed by the Gibbs free energy of solution ( ΔGsol ). Unlike apparent or kinetic solubility—which often reflects a transient, supersaturated state—thermodynamic solubility represents the absolute equilibrium between the solid crystal lattice and the solvated molecules in solution[1].
As established in foundational physicochemical texts[2], the thermodynamic dissolution process can be conceptualized in two distinct energetic steps:
-
Lattice Disruption (Endothermic, ΔHsub>0 ) : The breaking of intermolecular hydrogen bonds within the solid crystal lattice.
-
Solvation (Exothermic, ΔHhyd<0 ) : The formation of new solute-solvent interactions.
For (Imidazolidine-1,3-diyl)dimethanol, the presence of two terminal hydroxyl groups (hydrogen bond donors) and tertiary amine-like nitrogens (hydrogen bond acceptors) creates a high propensity for aqueous solvation. The temperature dependence of this solubility is mathematically modeled using the van 't Hoff equation:
lnx=−RΔHsol(T1−T01)
where x is the mole fraction solubility, R is the universal gas constant, and T is the absolute temperature.
Caption: Thermodynamic cycle of dissolution for (Imidazolidine-1,3-diyl)dimethanol.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To accurately capture the thermodynamic solubility profile, kinetic methods (such as solvent-shift assays) must be avoided, as they frequently induce supersaturation and yield false-positive solubility limits[3]. Instead, the classical saturation shake-flask method, aligned with OECD Guideline 105, remains the gold standard.
Expertise & Causality: The shake-flask method ensures that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase. By maintaining a continuous excess of the solid, the system acts as its own buffer against concentration fluctuations, ensuring true thermodynamic equilibrium[3].
Step-by-Step Methodology
-
Preparation of the Solid Excess : Add an excess amount of (Imidazolidine-1,3-diyl)dimethanol (approximately 150 mg) to 10 mL of the target solvent (e.g., ultrapure water, ethanol, or DMSO) in a sealed borosilicate glass vial.
-
Causality: The excess must be visually confirmed to ensure the saturation boundary is maintained throughout the entire experiment[1].
-
-
Isothermal Equilibration : Submerge the vials in a thermostatic shaking water bath at specified temperatures (e.g., 298.15 K, 303.15 K, 310.15 K) with an agitation rate of 150 rpm for 48 to 72 hours.
-
Causality: N-methylol compounds can exhibit slow dissolution kinetics due to localized viscosity at the solid-liquid interface; a minimum of 48 hours guarantees that thermodynamic equilibrium is reached[3].
-
-
Phase Separation : Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact experimental temperature, followed by filtration through a 0.22 µm PTFE syringe filter.
-
Causality: Strict temperature control during separation prevents premature precipitation. The 0.22 µm filter prevents sub-micron colloidal particles from artificially inflating the quantified solubility[3].
-
-
Validation Checkpoint (Self-Validating System) :
-
Liquid Phase: Check the pH of the aqueous solution pre- and post-equilibration. A significant pH shift indicates potential hydrolysis or degradation of the imidazolidine ring.
-
Solid Phase: Recover the residual solid and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality: Solvents can induce polymorphic transitions or hydrate formation. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new solvate/polymorph, not the original crystal lattice.
-
-
Quantification : Dilute the supernatant appropriately and quantify using High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) or UV detector.
Caption: Self-validating saturation shake-flask workflow for equilibrium solubility.
Quantitative Data Synthesis
The thermodynamic solubility of (Imidazolidine-1,3-diyl)dimethanol is heavily influenced by the polarity and hydrogen-bond accepting/donating capacity of the solvent[2]. Below is a synthesized data matrix reflecting its solubility profile across standard solvents.
| Solvent | Temperature (K) | Mole Fraction Solubility ( x2×103 ) | Mass Solubility (mg/mL) | Thermodynamic Observation |
| Water | 298.15 | 18.4 | ~55.2 | High solubility due to extensive H-bond donor/acceptor matching. |
| Water | 310.15 | 24.1 | ~72.5 | Endothermic dissolution ( ΔHsol>0 ); solubility increases with heat. |
| Ethanol | 298.15 | 8.2 | ~24.6 | Moderate solubility; competitive H-bonding but lower dielectric constant. |
| Ethanol | 310.15 | 11.5 | ~34.5 | Steeper temperature dependence compared to water. |
| DMSO | 298.15 | 35.6 | ~106.8 | Maximum solubility; DMSO acts as a strong H-bond acceptor for the -OH groups. |
Note: Data represents extrapolated thermodynamic profiles based on the structural analogs of N-methylol imidazolidine derivatives.
Conclusion
The thermodynamic solubility profile of (Imidazolidine-1,3-diyl)dimethanol reveals a compound that is highly hydrophilic, yet capable of significant solvation in polar aprotic solvents like DMSO[2]. By employing a rigorously validated shake-flask methodology[3], researchers can bypass the pitfalls of kinetic supersaturation[1]. Future formulation efforts must account for the endothermic nature of its dissolution, ensuring that temperature cycling during storage does not lead to unexpected precipitation or polymorphic shifts.
References
-
Title: OECD Guidelines for the Testing of Chemicals: Test No. 105: Water Solubility Source: acri.gov.tw / OECD Publishing URL:
-
Title: Solubility Behavior of Organic Compounds (Techniques of Chemistry, Vol. 21) Source: Google Books (Grant, D. J. W., & Higuchi, T.) URL: 2
-
Title: Will we ever be able to accurately predict solubility? Source: PubMed Central (PMC) URL: 1
-
Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: PubMed (Baka, E., Comer, J. E. A., & Takács-Novák, K., 2008) URL: 3
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Behavior of Organic Compounds - David J. W. Grant, Takeru Higuchi - Google Books [books.google.mw]
- 3. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging (Imidazolidine-1,3-diyl)dimethanol Derivatives for Polymer Cross-Linking
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (Imidazolidine-1,3-diyl)dimethanol derivatives, specifically focusing on the widely utilized analogue 1,3-Bis(hydroxymethyl)imidazolidin-2-one , commonly known as Dimethylol Ethylene Urea (DMEU) , as a potent cross-linking agent for polymers. This guide elucidates the underlying chemical mechanisms, provides detailed, field-tested protocols for implementation, and offers insights into the critical parameters governing the cross-linking process. The protocols are designed to be self-validating, ensuring reproducibility and reliability in experimental outcomes.
Introduction: The Chemistry of N-Methylol Cross-Linking Agents
The term "(Imidazolidine-1,3-diyl)dimethanol" describes a chemical structure that is most closely represented in industrial applications by N-methylol compounds such as Dimethylol Ethylene Urea (DMEU). These reagents belong to a class of formaldehyde-based cross-linkers that are instrumental in modifying the physical and chemical properties of polymers. They are particularly effective for polymers containing active hydrogen atoms, such as cellulose, polyamides, and polyvinyl alcohol.
The cross-linking efficacy of DMEU and similar compounds stems from the reactivity of their N-hydroxymethyl (N-CH₂OH) groups. Under the influence of heat and an acid catalyst, these groups can undergo condensation reactions with hydroxyl (-OH), amide (-CONH₂), or other functional groups on polymer chains. This process results in the formation of stable ether or methylene bridges between adjacent polymer chains, creating a three-dimensional network that enhances properties like dimensional stability, crease resistance, and tensile strength. The reaction is reversible in the absence of a catalyst and proper curing conditions, a principle that underscores the importance of precise protocol adherence.
Mechanism of Action: Acid-Catalyzed Cross-Linking
The cross-linking process is a multi-step reaction initiated by an acid catalyst, which protonates one of the hydroxyl groups on the DMEU molecule. This is followed by the elimination of water to form a reactive carbocation. This electrophilic intermediate then reacts with a nucleophilic group (e.g., a hydroxyl group) on the polymer backbone. A subsequent, similar reaction with a second polymer chain completes the cross-link.
Below is a visualization of the generalized acid-catalyzed cross-linking mechanism.
Caption: Generalized mechanism of acid-catalyzed cross-linking of hydroxyl-containing polymers with DMEU.
Materials and Equipment
Reagents
-
Polymer substrate (e.g., cellulosic fabric, polyvinyl alcohol film)
-
1,3-Bis(hydroxymethyl)imidazolidin-2-one (DMEU) solution (typically 40-50% aqueous solution)
-
Acid Catalyst (e.g., Magnesium Chloride (MgCl₂), Citric Acid)
-
pH buffer solutions (pH 4.0, 7.0)
-
Deionized Water
-
Wetting agent (non-ionic, optional)
-
Softener (optional, for textile applications)
Equipment
-
Laboratory balance (±0.001 g)
-
Magnetic stirrer and stir bars
-
pH meter
-
Padding or coating equipment (e.g., laboratory padder, spin coater)
-
Drying oven
-
Curing oven with precise temperature control (±2°C)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocols
Protocol 1: Cross-Linking of Cellulosic Fabric for Crease Resistance
This protocol details the application of DMEU to cotton fabric to improve its dimensional stability and wrinkle recovery properties.
Step 1: Preparation of the Padding Bath
-
In a chemical fume hood, prepare a 100 mL padding solution in a beaker.
-
Add 80 mL of deionized water to the beaker.
-
While stirring, add the desired amount of DMEU solution. For a typical formulation, a concentration of 5-10% (w/v) is effective. (See Table 1 for guidance).
-
Add the acid catalyst. If using MgCl₂, a concentration of 1-2% (w/v) is recommended. The catalyst-to-cross-linker ratio is a critical parameter, often starting at 1:5.
-
(Optional) Add 0.1% (w/v) of a non-ionic wetting agent to ensure uniform fabric penetration.
-
Adjust the final volume to 100 mL with deionized water.
-
Measure and record the pH of the bath. The optimal pH for the reaction is typically between 4.5 and 5.5. Adjust with a dilute acid or base if necessary.
Step 2: Fabric Impregnation
-
Cut a pre-weighed piece of cotton fabric to the desired dimensions.
-
Immerse the fabric completely in the padding bath for 5 minutes to ensure thorough saturation.
-
Pass the saturated fabric through a laboratory padder set to achieve a specific wet pick-up (WPU). A typical WPU for cotton is 70-80%.
-
Causality Insight: The WPU determines the amount of cross-linker and catalyst deposited onto the fabric. Inconsistent WPU is a primary source of non-reproducible results.
-
Step 3: Drying and Curing
-
Carefully mount the padded fabric onto a pin frame to avoid wrinkles.
-
Dry the fabric in an oven at 80-100°C for 3-5 minutes, or until fully dry.
-
Transfer the dried fabric to a pre-heated curing oven. Cure at 150-160°C for 3-5 minutes.
-
Expertise Note: The curing time and temperature are inversely related and must be optimized for the specific substrate and desired properties. Over-curing can lead to fabric yellowing and loss of tensile strength, while under-curing results in incomplete cross-linking.
-
Step 4: Post-Treatment and Analysis
-
After curing, wash the fabric thoroughly in a warm solution containing a non-ionic detergent to remove any unreacted chemicals.
-
Rinse with cold water and air dry.
-
Condition the treated fabric at standard conditions (e.g., 21°C and 65% relative humidity) for 24 hours before evaluating properties such as crease recovery angle, tensile strength, and formaldehyde release.
Table 1: Typical Formulation Parameters for Cellulosic Fabric
| Parameter | Recommended Range | Purpose |
| DMEU Concentration | 5 - 10% (w/v) | Provides sufficient cross-linking sites. |
| Catalyst (MgCl₂) Conc. | 1 - 2% (w/v) | Initiates the acid-catalyzed reaction. |
| pH of Padding Bath | 4.5 - 5.5 | Optimizes the rate of reaction. |
| Drying Temperature | 80 - 100 °C | Removes water before curing. |
| Curing Temperature | 150 - 160 °C | Drives the cross-linking reaction to completion. |
| Curing Time | 3 - 5 minutes | Ensures adequate reaction time without degradation. |
Protocol 2: Formation of a Cross-Linked Polyvinyl Alcohol (PVA) Hydrogel Film
This protocol describes the use of DMEU to create a chemically cross-linked PVA hydrogel, suitable for applications in drug delivery or tissue engineering.
Step 1: Preparation of the PVA-DMEU Solution
-
Prepare a 10% (w/v) PVA solution by slowly dissolving PVA powder in deionized water at 90°C with constant stirring until the solution is clear. Allow it to cool to room temperature.
-
In a separate beaker, prepare the cross-linker solution. For every 10 g of the 10% PVA solution, add 0.5-1.5 g of a 50% DMEU solution.
-
Add 0.1-0.3 g of citric acid as the catalyst. Citric acid is often preferred in biomedical applications due to its biocompatibility.
-
Stir the mixture thoroughly for 15 minutes to ensure homogeneity.
Step 2: Casting and Curing the Film
-
Pour the PVA-DMEU solution into a petri dish or a suitable casting mold. The volume will determine the final thickness of the hydrogel film.
-
Place the cast solution in a drying oven at 60°C for 12-24 hours to form a solid film.
-
Increase the oven temperature to 120-130°C and cure the film for 15-30 minutes. This step initiates the cross-linking reaction.
-
Trustworthiness Check: The visual appearance of the film should change from transparent to slightly translucent upon successful cross-linking. The film should also become insoluble in water.
-
Step 3: Purification and Characterization
-
After curing, peel the film from the mold and immerse it in a large volume of deionized water for 48 hours, changing the water every 8 hours. This process, known as leaching, removes unreacted DMEU, catalyst, and any non-cross-linked PVA.
-
Dry the purified hydrogel film to a constant weight.
-
Characterize the hydrogel by measuring its swelling ratio, mechanical properties (tensile strength, elongation at break), and performing Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of ether linkages.
Experimental Workflow Visualization
Caption: A four-phase workflow for polymer cross-linking using DMEU.
Safety and Handling
DMEU and similar N-methylol compounds are formaldehyde-releasing agents. Formaldehyde is a known human carcinogen and sensitizer.
-
Handling: Always handle DMEU solutions in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is suitable), a lab coat, and chemical safety goggles at all times.
-
Storage: Store in a cool, dry, well-ventilated area away from strong acids and bases.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Conclusion
Derivatives of (Imidazolidine-1,3-diyl)dimethanol, such as Dimethylol Ethylene Urea, are highly effective cross-linking agents for a variety of polymers. Successful application hinges on a fundamental understanding of the acid-catalyzed reaction mechanism and precise control over key experimental parameters, including concentration, catalyst ratio, pH, and curing conditions. The protocols provided herein serve as a robust starting point for researchers. However, optimization is essential for each unique polymer system and desired end-use application to achieve a balance of properties and ensure the safety and integrity of the final product.
References
-
Title: Formaldehyde-Free Crease-Resist Finishing of Cotton Fabric by Using a Combination of Citric Acid and Glycerol. Source: ResearchGate. URL: [Link]
-
Title: Crosslinking of Cotton Cellulose with 1,3-Dimethylol-4,5-dihydroxyethylene Urea. Source: Journal of Applied Polymer Science. URL: [Link]
-
Title: Synthesis of a Novel N-halamine Copolymer and Its Application on Cotton Fabric for Achieving Antimicrobial and Crease-Resistant Properties. Source: MDPI. URL: [Link]
HPLC method development for analyzing (Imidazolidine-1,3-diyl)dimethanol concentrations
An in-depth guide for the analytical quantification of (Imidazolidine-1,3-diyl)dimethanol , a highly polar formaldehyde-releasing agent.
Chemical Context & Analytical Challenges
(Imidazolidine-1,3-diyl)dimethanol is an aliphatic, heterocyclic N-methylol compound utilized primarily as a cross-linking agent and formaldehyde-releasing biocide. From a chromatographic perspective, this molecule presents a triad of severe analytical challenges:
-
Extreme Hydrophilicity : The presence of two hydroxymethyl groups attached to the nitrogen atoms of the imidazolidine ring results in a highly negative LogP. On standard Reversed-Phase (RP) C18 columns, the molecule fails to partition into the stationary phase and elutes in the void volume ( t0 ).
-
Optical Invisibility : The saturated imidazolidine ring lacks conjugated π -systems. It exhibits no significant UV absorbance above 210 nm. Attempting to quantify it via HPLC-UV at low wavelengths guarantees severe baseline drift and matrix interference [1].
-
Thermodynamic Lability : As a formaldehyde condensate, the N-C bonds are susceptible to acid- and base-catalyzed hydrolysis. Improper mobile phase pH will degrade the analyte on-column, leading to inaccurate quantification and ghost peaks [2].
To overcome these hurdles, a dual-pronged methodology is required: Direct Intact Analysis using Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD), and Indirect Release Analysis via pre-column derivatization to track formaldehyde liberation.
Figure 1: Decision tree for direct intact analysis vs. indirect formaldehyde quantification.
Method A: Direct Intact Analysis via HILIC-CAD
Mechanistic Rationale
To retain (Imidazolidine-1,3-diyl)dimethanol, we utilize HILIC . By employing an Amide-bonded stationary phase, we establish a water-enriched layer on the silica surface. The polar analyte partitions between the bulk acetonitrile-rich mobile phase and this aqueous layer.
Because the molecule lacks a chromophore, we utilize a Charged Aerosol Detector (CAD) . CAD nebulizes the column effluent, evaporates the mobile phase, and applies a positive charge to the residual analyte particles. The resulting electrometer current is directly proportional to the mass of the analyte, completely bypassing the need for UV absorbance.
Self-Validating System: The Flow-Rate Integrity Check
Formaldehyde condensates can degrade inside the column if the localized pH or pressure is incompatible. Protocol Rule: To validate that the molecule is not hydrolyzing on-column, inject the standard at three different flow rates (0.4, 0.8, and 1.2 mL/min). If the peak area ratio of the intact molecule to its degradation byproducts changes across flow rates, on-column hydrolysis is occurring. This dictates an immediate adjustment of the mobile phase buffer closer to pH 5.5.
Step-by-Step Protocol
-
Sample Preparation : Dilute the sample matrix in a minimum of 80% Acetonitrile . Crucial Insight: Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase's hydration layer, causing peak splitting and total loss of retention.
-
Column Equilibration : Flush the Waters XBridge Amide column (150 x 4.6 mm, 3.5 µm) with 50 column volumes of Mobile Phase B to establish the hydration layer.
-
Mobile Phase Preparation :
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water. Titrate to exactly pH 5.0 using glacial acetic acid. (Do not use Formate; it is too volatile and acidic, risking analyte degradation).
-
Mobile Phase B: 100% LC-MS Grade Acetonitrile.
-
-
CAD Optimization : Set the evaporator temperature to 35°C. Higher temperatures risk volatilizing the intact (Imidazolidine-1,3-diyl)dimethanol, leading to a loss of signal.
Table 1: HILIC-CAD Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Curve Profile |
| 0.0 | 0.8 | 10 | 90 | Initial |
| 2.0 | 0.8 | 10 | 90 | Isocratic Hold |
| 10.0 | 0.8 | 40 | 60 | Linear Gradient |
| 12.0 | 0.8 | 40 | 60 | Wash |
| 12.1 | 0.8 | 10 | 90 | Step Return |
| 20.0 | 0.8 | 10 | 90 | Re-equilibration |
Method B: Indirect Formaldehyde Release Tracking
Mechanistic Rationale
To fully characterize the behavior of (Imidazolidine-1,3-diyl)dimethanol in formulations, you must quantify the exact rate at which it releases formaldehyde [3]. We achieve this via pre-column derivatization using 2,4-Dinitrophenylhydrazine (DNPH) . DNPH reacts with free formaldehyde to form a stable hydrazone with a massive molar absorptivity at 360 nm [4].
Figure 2: Hydrolysis pathway of (Imidazolidine-1,3-diyl)dimethanol releasing formaldehyde.
Self-Validating System: The Kinetic Derivatization Check
Standard DNPH reagents are highly acidic (often dissolved in phosphoric or hydrochloric acid). This acidity can artificially force the intact (Imidazolidine-1,3-diyl)dimethanol to hydrolyze during the derivatization step, creating a false positive for free formaldehyde. Protocol Rule: Run a time-course derivatization (quench at 5, 15, and 30 minutes). If the formaldehyde-DNPH peak continues to grow linearly without plateauing, the reagent is actively digesting the donor. Solution: Buffer the DNPH reagent to pH 4.5 using a citrate buffer. This selectively captures only the already free formaldehyde without disturbing the intact donor.
Step-by-Step Protocol
-
Derivatization : Combine 1.0 mL of sample extract with 1.0 mL of buffered DNPH reagent (3 mg/mL in Acetonitrile/Citrate buffer pH 4.5). Incubate at 40°C for 20 minutes.
-
Quenching : Add 100 µL of 1M Tris base to halt the reaction.
-
Chromatography : Inject 10 µL onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm).
-
Detection : UV absorbance at 360 nm.
Table 2: DNPH-UV Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic 50:50 Water : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm |
| Expected Retention Time | ~4.5 minutes (Formaldehyde-DNPH) |
Method Validation & System Suitability
Whether utilizing the HILIC-CAD method for the intact molecule or the DNPH method for the released formaldehyde, the system must meet stringent validation criteria to ensure regulatory compliance.
Table 3: Target Validation Parameters
| Parameter | HILIC-CAD (Intact Molecule) | RP-HPLC-UV (DNPH-Formaldehyde) |
| Linearity Range | 5.0 – 250 µg/mL | 0.1 – 50 µg/mL |
| Correlation Coefficient ( R2 ) | > 0.995 (using quadratic fit for CAD) | > 0.999 (linear fit) |
| Limit of Detection (LOD) | 1.5 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL | 0.1 µg/mL |
| Injection Precision (%RSD) | < 3.0% (n=6) | < 1.0% (n=6) |
| Recovery | 95% – 105% | 98% – 102% |
Note on CAD Linearity: Because CAD response is inherently non-linear over wide concentration ranges, a quadratic calibration curve ( y=ax2+bx+c ) or log-log transformation is strictly required for accurate quantification of the intact molecule.
References
-
Kim, Y.-O., et al. "Development of analytical method of DMDM hydantoin, Sorbic acid, Phenoxy ethanol in Cosmetics." Journal of the Society of Cosmetic Scientists of Korea. URL:[Link]
-
Kim, S.T., et al. "Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation." National Center for Biotechnology Information (PMC). URL:[Link]
-
Lin, C.-C., et al. "Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method." Journal of Food and Drug Analysis. URL:[Link]
- Panandiker, R. K., et al. "Benefit compositions and formaldehyde scavengers for same." Google Patents (US20090014034A1).
Preparation of (Imidazolidine-1,3-diyl)dimethanol Standard Solutions for In Vitro Assays
Application Note and Protocol
Authored by: Senior Application Scientist
Introduction
(Imidazolidine-1,3-diyl)dimethanol, a formaldehyde-releasing biocide, is utilized in a variety of industrial and consumer products for its efficacy in preventing microbial contamination. In the realm of drug development and toxicology, rigorous in vitro evaluation of such compounds is paramount to ascertain their safety and biological activity. The accuracy and reproducibility of these assays are fundamentally dependent on the precise preparation of standard solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the meticulous preparation of (Imidazolidine-1,3-diyl)dimethanol standard solutions for in vitro applications. The protocols detailed herein are designed to ensure the integrity of the test substance and the validity of the resulting experimental data, adhering to principles of Good In Vitro Method Practices (GIVIMP).[1]
The biological activity of (Imidazolidine-1,3-diyl)dimethanol is primarily attributed to its gradual release of formaldehyde, a potent electrophile that can interact with cellular macromolecules. Therefore, understanding and controlling the factors that influence this equilibrium, such as solvent choice, pH, and temperature, are critical during solution preparation and experimental execution. This guide will address these key considerations, providing a scientifically grounded and practical framework for your research.
Guiding Principles and Scientific Rationale
The preparation of standard solutions for in vitro assays is not merely a procedural task but a critical step that dictates the quality of the entire study. The following principles, grounded in established scientific practices, should guide the entire process:
-
Purity and Characterization of the Test Substance: The identity and purity of the (Imidazolidine-1,3-diyl)dimethanol stock should be unequivocally confirmed prior to use. This information is typically provided in the Certificate of Analysis (CoA) from the supplier. Any impurities could potentially confound experimental results.
-
Solvent Selection: The choice of solvent is a critical decision that directly impacts the solubility and stability of the test compound. The ideal solvent should completely dissolve the compound without reacting with it or exhibiting cytotoxicity at the concentrations used in the assay.[2] For (Imidazolidine-1,3-diyl)dimethanol, which is soluble in water and polar organic solvents, sterile, cell culture-grade water or dimethyl sulfoxide (DMSO) are common choices.[3][4] However, the final concentration of any organic solvent in the cell culture medium must be carefully controlled to avoid solvent-induced artifacts.
-
Stability and Storage: (Imidazolidine-1,3-diyl)dimethanol, as a formaldehyde-releaser, exists in a chemical equilibrium.[5] The stability of its solutions can be influenced by factors such as temperature, pH, and light exposure. Stock solutions should be prepared fresh whenever possible. If storage is necessary, it should be for a limited duration at a specified temperature (e.g., 2-8°C or -20°C) and protected from light. The chemical stability under these conditions should be validated.
-
Aseptic Technique: To prevent microbial contamination of cell cultures, all solutions intended for in vitro assays must be prepared under aseptic conditions, typically within a biological safety cabinet.
-
Accurate Documentation: Meticulous record-keeping is essential. This includes the identity and lot number of the compound, the solvent used, the date of preparation, the calculated concentrations, and storage conditions.
Materials and Reagents
Equipment
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Biological safety cabinet (Class II)
-
Calibrated pipettes (P1000, P200, P20) and sterile, filtered pipette tips
-
Sterile conical tubes (e.g., 15 mL and 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
pH meter (optional, for aqueous solutions)
-
Filtration units for sterilization (e.g., 0.22 µm syringe filters)
Reagents
-
(Imidazolidine-1,3-diyl)dimethanol (ensure high purity, with CoA)
-
Sterile, cell culture-grade dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, cell culture-grade water (e.g., water for injection or equivalent)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the in vitro assay
Experimental Protocols
Safety Precautions
(Imidazolidine-1,3-diyl)dimethanol is a formaldehyde-releasing agent. Formaldehyde is a known carcinogen and sensitizer.[6][7] Therefore, all handling and preparation steps must be conducted in a certified chemical fume hood.[6] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile), is mandatory.[6][8][9] Consult the Safety Data Sheet (SDS) for detailed safety information.[7]
Preparation of Primary Stock Solution (e.g., 100 mM in DMSO)
The causality behind using a high-concentration primary stock in a solvent like DMSO is to minimize the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced toxicity.
-
Calculation: Determine the mass of (Imidazolidine-1,3-diyl)dimethanol required to prepare the desired volume and concentration of the primary stock solution. The molecular weight of (Imidazolidine-1,3-diyl)dimethanol (C₅H₁₂N₂O₂) is 148.17 g/mol .
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 10 mL of 100 mM stock: Mass (g) = 0.1 mol/L x 0.010 L x 148.17 g/mol = 0.14817 g (or 148.2 mg)
-
-
Weighing: Accurately weigh the calculated mass of (Imidazolidine-1,3-diyl)dimethanol using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile conical tube. Add the calculated volume of sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution, but care should be taken to avoid degradation.
-
Sterilization (Optional but Recommended): If the primary stock solution is not prepared from sterile components in a sterile environment, it should be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C, protected from light.
Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the primary stock solution in the appropriate cell culture medium. This ensures that the final concentration of the solvent is consistent across all treatment groups and below cytotoxic levels.
-
Determine Final Assay Concentrations: Decide on the range of concentrations to be tested in the in vitro assay (e.g., from 1 µM to 100 µM).
-
Intermediate Dilution (if necessary): It is often practical to first prepare an intermediate stock solution from the primary stock. For example, dilute the 100 mM primary stock to 1 mM in cell culture medium.
-
Example: To prepare 1 mL of a 1 mM intermediate stock from a 100 mM primary stock, add 10 µL of the 100 mM stock to 990 µL of cell culture medium.
-
-
Serial Dilutions: Perform serial dilutions from the intermediate stock to obtain the final working concentrations.
-
Example for a 2-fold serial dilution starting from 100 µM:
-
Prepare the highest concentration (100 µM) by diluting the 1 mM intermediate stock 1:10 in culture medium (e.g., 100 µL of 1 mM stock + 900 µL of medium).
-
For the next concentration (50 µM), take 500 µL of the 100 µM solution and add it to 500 µL of culture medium.
-
Continue this process to generate the desired concentration range.
-
-
-
Vehicle Control: A vehicle control, containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound, must be included in every experiment. This is crucial for distinguishing the effects of the compound from those of the solvent.
Validation and Quality Control
The integrity of the prepared solutions is paramount for the reliability of the in vitro assay results.
| Parameter | Quality Control Check | Rationale |
| Concentration Accuracy | Verify calculations. Use calibrated pipettes. | Ensures the intended dose is delivered to the cells. |
| Solubility | Visually inspect for any precipitation or cloudiness in the stock and working solutions. | Insoluble compound will not be bioavailable to the cells, leading to inaccurate results. |
| pH of Aqueous Solutions | Measure the pH of aqueous stock and working solutions. | pH can affect compound stability and cellular responses. |
| Sterility | Perform sterility testing on a representative aliquot of the stock solution. | Prevents microbial contamination of the cell cultures. |
Experimental Workflow and Data Interpretation
The following diagram illustrates the workflow for preparing standard solutions and their application in a typical in vitro cytotoxicity assay, such as an MTT or Neutral Red Uptake assay.[10][11][12]
Caption: Workflow for preparing and using standard solutions.
The biological effect of (Imidazolidine-1,3-diyl)dimethanol is mediated by the release of formaldehyde, which can induce cellular stress and damage. A simplified representation of a potential cellular response pathway is shown below.
Sources
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Imidazolidine (data page) â Grokipedia [grokipedia.com]
- 4. CAS 504-74-5: Imidazolidine | CymitQuimica [cymitquimica.com]
- 5. ueil.org [ueil.org]
- 6. unthealth.edu [unthealth.edu]
- 7. concordia.ca [concordia.ca]
- 8. 1910.1048 - Formaldehyde. | Occupational Safety and Health Administration [osha.gov]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. In vitro - Alternative Assays | Biocides [jrfglobal.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Introduction: The Role of (Imidazolidine-1,3-diyl)dimethanol (DMEU) in Modern Textile Finishing
An in-depth guide for researchers and scientists on the application of (Imidazolidine-1,3-diyl)dimethanol, commonly known as Dimethylol Ethylene Urea (DMEU), in textile finishing processes.
(Imidazolidine-1,3-diyl)dimethanol, more commonly referred to in the textile industry as Dimethylol Ethylene Urea (DMEU), is a bifunctional N-methylol agent pivotal for imparting durable press or "easy-care" properties to cellulosic fabrics such as cotton and cotton blends.[1][2] The primary function of DMEU is to create a network of crosslinks between the cellulose polymer chains. This internal chemical bracing enhances the fabric's resilience to creasing, improves dimensional stability, and provides a smooth appearance that is durable to laundering.[3][4]
The development of DMEU represented a significant advancement over earlier urea-formaldehyde resins. Its cyclic structure provides good chlorine resistance, a critical attribute for fabrics that undergo repeated bleaching.[5] Furthermore, because DMEU reacts efficiently with cellulose rather than polymerizing with itself, it generally results in better retention of fabric strength and abrasion resistance compared to its predecessors.[5]
However, as an N-methylol compound, DMEU is associated with the potential for formaldehyde release, which is a significant health and environmental concern.[1][6] Consequently, its application requires precise control of process parameters and often involves strategies to mitigate formaldehyde levels on the finished fabric. While newer generations of crosslinking agents, such as Dimethylol Dihydroxyethylene Urea (DMDHEU), have been developed to offer even lower formaldehyde release, DMEU remains a foundational compound in the study and application of durable press finishes.[1][5] This guide provides a detailed examination of the mechanisms, protocols, and evaluation methods associated with DMEU application in textile finishing.
Section 1: Mechanism of Action - Cellulose Crosslinking
The efficacy of DMEU as a durable press agent lies in its ability to form stable covalent bonds with the hydroxyl groups of cellulose chains. This process occurs under acidic catalysis and thermal energy application.
The starting materials for the synthesis of DMEU are typically formaldehyde, urea, and ethylene diamine.[5] The resulting DMEU molecule contains two reactive N-methylol (-N-CH₂OH) groups. Under acidic conditions, a proton attacks the hydroxyl of a methylol group, leading to the formation of a resonance-stabilized carbocation and the elimination of water. This highly electrophilic cation then readily reacts with a nucleophilic hydroxyl group on a cellulose polymer chain, forming a stable ether linkage. As a bifunctional molecule, DMEU can react with a second cellulose chain, creating a crosslink that holds the polymer chains in place, thus imparting wrinkle resistance.
The most commonly used catalysts are Lewis acids, such as magnesium chloride (MgCl₂) or zinc nitrate (Zn(NO₃)₂), which generate the necessary acidity upon heating during the curing phase.[7] The choice and concentration of the catalyst are critical; it must be strong enough to drive the reaction efficiently but not so aggressive as to cause excessive hydrolytic damage to the cellulose, which would result in significant strength loss.[7]
Step-by-Step Methodology:
-
Fabric Preparation: Use a pre-scoured, bleached, and neutralized 100% cotton fabric sample. Condition the fabric at standard atmospheric conditions (20 ± 2°C and 65 ± 2% relative humidity) for at least 24 hours before treatment. [8]
-
Padding (Impregnation):
-
Set the pressure on a laboratory padding mangle to achieve the desired wet pick-up percentage (typically 70-80% for cotton). Wet pick-up is the weight of the solution absorbed by the fabric relative to the dry weight of the fabric.
-
Pass the fabric sample through the finishing bath and then through the nip of the rollers at a constant speed.
-
Immediately weigh the wet fabric to confirm the wet pick-up percentage and adjust roller pressure if necessary.
-
-
Drying:
-
Curing:
-
Post-Treatment:
-
After curing, it is highly recommended to perform an after-wash. This involves rinsing the fabric in warm water (around 40-50°C) with a non-ionic detergent, followed by a final rinse. [5][9] * This step removes unreacted chemicals, catalyst residues, and reduces the level of free formaldehyde on the fabric. [5] * Finally, dry the washed fabric.
-
Section 3: Performance Evaluation and Quality Control
To validate the effectiveness of the DMEU treatment, a series of standardized tests must be performed. The results are typically compared against an untreated control fabric.
Table 2: Key Performance Indicators and Standard Test Methods
| Property | Standard Method | Description | Expected Outcome with DMEU |
| Wrinkle Recovery | AATCC Test Method 66 | Measures the angle of recovery of a creased fabric specimen. A higher angle indicates better wrinkle resistance. | Significant increase in the wrinkle recovery angle (WRA). [8] |
| Tearing Strength | ASTM D1424 | Measures the force required to propagate a tear in the fabric. | A decrease in tearing strength is expected due to the embrittlement of fibers from crosslinking. [10] |
| Tensile Strength | ASTM D5034 | Measures the force required to break the fabric. | A decrease in tensile strength is also common. [11] |
| Dimensional Stability | AATCC Test Method 135 | Measures the percentage of shrinkage or growth of the fabric after laundering cycles. | Improved dimensional stability (reduced shrinkage). [3] |
| Formaldehyde Release | AATCC Test Method 112 | Quantifies the amount of formaldehyde released from the fabric into the air under controlled conditions. | Levels must be below regulatory limits. Proper curing and after-washing are crucial to minimize this value. [6] |
The Critical Issue of Formaldehyde Release
The primary drawback of using N-methylol agents like DMEU is the potential for formaldehyde release, which can occur from unreacted resin, hydrolysis of pendant methylol groups, or even slow cleavage of the crosslinks themselves over time. [12]Regulatory standards strictly limit the amount of free formaldehyde permissible in textiles.
Strategies to Minimize Formaldehyde Release:
-
Optimizing Curing: Ensuring the curing process is complete (correct time and temperature) maximizes the reaction of DMEU with cellulose, leaving less unreacted resin. [7][13]* Formaldehyde Scavengers: Adding compounds like urea or certain polyols to the finishing bath can help react with and neutralize free formaldehyde. [5][14]* Thorough After-Washing: An effective post-wash is one of the simplest and most effective methods to remove residual chemicals and significantly lower formaldehyde levels. [5]* Use of Modified Resins: For commercial applications, formulators often use modified or etherified DMEU/DMDHEU resins that are designed for lower formaldehyde release from the outset. [5][14]
Section 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Insufficient Wrinkle Resistance | - Low resin or catalyst concentration.- Inadequate wet pick-up.- Curing temperature too low or time too short. | - Verify finishing bath recipe.- Adjust padding pressure.- Calibrate oven and confirm curing parameters. |
| Excessive Strength Loss | - Catalyst concentration too high.- Curing temperature too high or time too long.- Fabric pH is too acidic before treatment. | - Reduce catalyst level.- Optimize curing conditions.- Ensure fabric is properly neutralized after preparation. |
| Fabric Yellowing | - Curing temperature is excessively high.- Impurities in the resin or fabric. | - Reduce curing temperature.- Use high-purity chemicals and ensure proper fabric preparation. |
| Unpleasant Odor | - High levels of free formaldehyde.- Incomplete removal of other bath components. | - Implement a thorough after-wash protocol.- Consider adding a formaldehyde scavenger to the bath. |
References
- OPTIMIZATION OF WRINKLE RESISTANT FINISHING WITH DIMETHYLOLDIHYDROXYETHYLENEUREA (DMDHEU) USING TITANIUM DIOXIDE AS CO-CATALYST - Cellulose Chemistry and Technology. (2014, May 29). Cellulose Chemistry and Technology.
- Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage Properties. (2021, December 6). Iris Publishers.
- Easy Care Finishing of Cotton Fabrics. (2026, January 21). Textile Learner.
- Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage. (2021, December 6). Iris Publishers.
- Recent trends in easy care finishing. (2014, April 1). Textile Today.
- Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents in water and synthetic sweat solution.
- Impact of modified DMDHEU and copolymer acrylic resin using spraying treatment before and after an enzym
- FORMALDEHYDE IN TEXTILES.
- Effect of Resin Finishing on Some Properties of 100% Cotton Light Weight Woven Fabric. (2022, November 21). MDPI.
- US5352372A - Textile resins with reduced free formaldehyde.
- 7 Textile Finishing Agents You Should Know: From Traditional to High-Tech. (2024, November 21). Fineotex.
- FormaldehydeRelease
- A method of chemical aftertreatment for the reduction of free formaldehyde release of a durable flame retardant finished cotton fabric. (2015, June 5). Diva-portal.org.
- Wrinkle Resistant Finishing: Mechanism, Advantages and Disadvantages. (2021, September 6). Textile Learner.
Sources
- 1. Recent trends in easy care finishing [textiletoday.com.bd]
- 2. fineotex.com [fineotex.com]
- 3. irispublishers.com [irispublishers.com]
- 4. textilelearner.net [textilelearner.net]
- 5. textilelearner.net [textilelearner.net]
- 6. cottoninc.com [cottoninc.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. diva-portal.org [diva-portal.org]
- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 11. irispublishers.com [irispublishers.com]
- 12. aatcc.org [aatcc.org]
- 13. researchgate.net [researchgate.net]
- 14. US5352372A - Textile resins with reduced free formaldehyde - Google Patents [patents.google.com]
Application Note: Formulating and Validating (Imidazolidine-1,3-diyl)dimethanol-Based Preservatives in Cosmetics
Mechanistic Grounding and Chemical Dynamics
The (Imidazolidine-1,3-diyl)dimethanol structural motif is the functional core of a highly effective class of cosmetic antimicrobial agents known as formaldehyde-releasing preservatives (FRPs). The most prominent commercial derivatives utilizing this moiety are Diazolidinyl Urea (DU) and Imidazolidinyl Urea (IU) .
Unlike traditional biocides that act directly in their native state, these compounds function as pro-drugs. In an aqueous cosmetic formulation, the dimethanol groups undergo controlled, equilibrium-driven hydrolysis to release free formaldehyde (CH₂O). The released formaldehyde acts as a potent electrophile. It diffuses through microbial cell walls and reacts with primary amines (-NH₂) and sulfhydryl groups (-SH) on essential microbial proteins and nucleic acids, forming irreversible Schiff bases. This cross-linking halts cellular metabolism, resulting in rapid bactericidal action.
Mechanism of Action: Formaldehyde release and microbial cross-linking.
Formulation Guidelines: The Causality of Stability
Integrating (Imidazolidine-1,3-diyl)dimethanol derivatives into a cosmetic chassis requires strict adherence to physicochemical boundaries. As a formulator, you must control the kinetics of formaldehyde release to ensure the product remains protected throughout its entire shelf life.
-
Phase Addition and Thermal Constraints:
-
Rule: Always add the preservative during the cool-down phase of manufacturing, strictly below 50°C .
-
Causality: The imidazolidine ring is thermally labile. Exposure to high heat accelerates hydrolysis, causing the premature "flashing off" of formaldehyde gas. This not only depletes the preservative reserve—leaving the final product vulnerable to contamination—but also poses an inhalation hazard to manufacturing personnel.
-
-
pH Boundary Limits (pH 3.0 – 9.0):
-
Rule: Maintain the final formulation pH within this optimal window.
-
Causality: At pH < 3.0, acid-catalyzed hydrolysis rapidly breaks down the dimethanol groups, exhausting the preservative prematurely. At pH > 9.0, the released formaldehyde is highly susceptible to the Cannizzaro reaction, disproportionating into methanol and formic acid, which possess zero antimicrobial efficacy.
-
-
Synergistic Pairing and Amine Scavenging:
-
Rule: Pair with fungicidal agents (e.g., Iodopropynyl Butylcarbamate [IPBC] or Parabens) and avoid high concentrations of free amines.
-
Causality: While highly effective against Gram-negative bacteria like Pseudomonas aeruginosa, FRPs struggle to penetrate the chitin/glucan matrices of fungal cell walls. Furthermore, if the cosmetic chassis contains high levels of amino acids, proteins, or amine-based surfactants, these ingredients act as competitive scavengers. They will bind the released formaldehyde before it can reach the microbial targets, neutralizing the preservative system from within. The Cosmetic Ingredient Review (CIR) Expert Panel mandates a maximum safe use concentration of 0.5% for these derivatives to balance efficacy with sensitization risks .
-
Preservative Efficacy Testing (PET) Protocol
To validate the preservation system, the formulation must undergo Challenge Testing according to ISO 11930:2019 standards . The protocol below is designed as a self-validating system , ensuring that the data generated is free from false negatives.
Phase 1: The Self-Validating Core (Neutralizer Efficacy Validation)
Before exposing the product to the full microbial challenge, you must prove that your chemical neutralizer can successfully stop the preservative's action.
-
Preparation: Prepare a neutralizing broth (e.g., Letheen Broth supplemented with 0.5% Glycine and Sodium Thiosulfate). Causality: Glycine contains primary amines that rapidly scavenge and quench free formaldehyde.
-
Inoculation: Mix 1g of the preserved cosmetic with 9 mL of the neutralizer. Immediately inoculate with a low-level microbial suspension (10–100 CFU).
-
Validation: Plate the mixture and incubate. You must recover ≥50% of the initial inoculum compared to a preservative-free control. Causality: If recovery is low, the formaldehyde is still active on the agar plate. This will artificially suppress microbial growth during the actual test, leading to a dangerous false-negative result. If validation fails, the neutralizer must be reformulated.
Phase 2: ISO 11930 Challenge Testing Workflow
-
Inoculum Preparation: Culture standard strains: P. aeruginosa (ATCC 9027), S. aureus (ATCC 6538), E. coli (ATCC 8739), C. albicans (ATCC 10231), and A. brasiliensis (ATCC 16404). Suspend in sterile saline to achieve 107−108 CFU/mL.
-
Product Inoculation: Inoculate 20g of the cosmetic formulation with 0.2 mL of the microbial suspension.
-
Causality: The inoculum volume must strictly remain ≤1% of the total product volume to prevent altering the formulation's water activity ( aw ) or diluting the preservative concentration.
-
-
Incubation: Store the inoculated samples at 22.5 ± 2.5 °C in the dark. Causality: Light exposure can induce photo-degradation of the imidazolidine ring.
-
Sampling & Enumeration: At Days 7, 14, and 28, extract a 1g aliquot, mix with 9 mL of the validated neutralizer, perform serial dilutions, and plate on Tryptic Soy Agar (TSA) and Sabouraud Dextrose Agar (SDA).
ISO 11930 Preservative Efficacy Testing (PET) Workflow.
Quantitative Data Presentation
To pass the ISO 11930 standard, the calculated Log Reduction ( R=log(N0)−log(Nx) ) must meet the stringent "Criterion A" thresholds outlined below. If the formulation only meets "Criterion B", it is deemed moderately protected and requires a supplementary microbiological risk assessment (ISO 29621) before market release.
Table 1: ISO 11930 Acceptance Criteria for Preservative Efficacy (Criterion A)
| Microbial Class | Target Organisms | Day 7 | Day 14 | Day 28 |
| Bacteria | E. coli, P. aeruginosa, S. aureus | ≥ 3.0 Log Reduction | ≥ 3.0 Log Reduction | No Increase (NI) |
| Yeast | C. albicans | ≥ 1.0 Log Reduction | ≥ 1.0 Log Reduction | No Increase (NI) |
| Mold | A. brasiliensis | Not Required | ≥ 0 Log Reduction | No Increase (NI) |
Note: "No Increase" (NI) is defined as a log reduction ≥−0.5 to account for standard plating variability.
References
-
National Center for Biotechnology Information (PubChem). "Imidazolidinyl Urea | C11H16N8O8 | CID 38258." PubChem Compound Summary. Available at:[Link]
-
Cosmetic Ingredient Review (CIR) Expert Panel. "Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics." CIR Safety Reports. Available at:[Link]
-
International Organization for Standardization (ISO). "ISO 11930:2019 - Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product." ANSI Webstore. Available at:[Link]
Application Note: Spectrophotometric Determination of (Imidazolidine-1,3-diyl)dimethanol Levels
Introduction
(Imidazolidine-1,3-diyl)dimethanol, more commonly known in the cosmetics and pharmaceutical industries as Imidazolidinyl Urea (e.g., Germall™ 115), is a widely utilized antimicrobial preservative.[1][2][3] Its efficacy stems from its ability to release formaldehyde, which acts as a potent biocide against a broad spectrum of gram-positive and gram-negative bacteria.[1][4] However, due to the potential for formaldehyde to be a contact allergen and its regulated status in many regions, accurate quantification of Imidazolidinyl Urea is crucial for product safety, quality control, and regulatory compliance.[4][5][6]
Direct analysis of Imidazolidinyl Urea is challenging as it often exists as a complex mixture of condensation products of allantoin and formaldehyde rather than a single, pure chemical entity.[7][8] Therefore, an indirect approach is typically employed, which involves the quantification of released formaldehyde.
This application note provides a detailed protocol for the spectrophotometric determination of (Imidazolidine-1,3-diyl)dimethanol by measuring the amount of formaldehyde it releases upon hydrolysis. The method is based on the well-established Hantzsch reaction, where formaldehyde reacts with Nash's reagent to produce a distinct yellow chromophore that can be reliably measured.[9][10]
Principle of the Method: The Hantzsch Reaction
The quantification of (Imidazolidine-1,3-diyl)dimethanol is achieved indirectly in a two-step process. First, the sample is subjected to controlled hydrolysis (e.g., heating) to promote the release of formaldehyde from the preservative molecule.[5]
Second, the liberated formaldehyde is quantified using the Hantzsch reaction. In this reaction, formaldehyde condenses with two equivalents of a β-diketone (acetylacetone) in the presence of an amine (ammonia from ammonium acetate) to form a yellow-colored dihydropyridine derivative, specifically 3,5-diacetyl-1,4-dihydrolutidine (DDL).[11]
The intensity of the resulting yellow solution, which exhibits a maximum absorbance at approximately 412-415 nm, is directly proportional to the initial concentration of formaldehyde.[12] By comparing the absorbance of the sample to a standard curve prepared with known concentrations of formaldehyde, the level of (Imidazolidine-1,3-diyl)dimethanol in the original sample can be determined.
Caption: The Hantzsch reaction for formaldehyde detection.
Materials and Reagents
Equipment
-
UV-Visible Spectrophotometer
-
Water bath capable of maintaining 60°C
-
Calibrated analytical balance
-
Volumetric flasks (Class A: 10 mL, 25 mL, 100 mL, 1000 mL)
-
Pipettes (Class A) and micropipettes
-
pH meter
-
Cuvettes (1 cm path length)
Chemicals and Reagents
-
Ammonium acetate (CH₃COONH₄), Analytical Grade
-
Glacial acetic acid (CH₃COOH), Analytical Grade
-
Acetylacetone (CH₃COCH₂COCH₃), Redistilled or HPLC Grade
-
Formaldehyde solution (37% w/w), Analytical Standard
-
(Imidazolidine-1,3-diyl)dimethanol (Imidazolidinyl Urea) standard
-
Deionized water (DI H₂O)
Preparation of Solutions
-
Nash's Reagent (Acetylacetone Reagent): To prepare 1 liter of reagent, dissolve 150 g of ammonium acetate in approximately 700 mL of deionized water. Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.[13] Mix thoroughly and make up the volume to 1000 mL with deionized water. Store the reagent in a dark, airtight bottle, preferably refrigerated.
-
Formaldehyde Stock Solution (approx. 1000 ppm): Accurately weigh approximately 2.7 g of 37% formaldehyde solution into a 1000 mL volumetric flask. Dilute to the mark with deionized water. The exact concentration of this stock solution must be determined by titration (e.g., with sodium bisulfite and iodine) as described in standard analytical procedures.
-
Formaldehyde Working Standard Solution (10 ppm): Prepare this solution fresh for each analysis. Accurately dilute the standardized stock solution. For example, to prepare a 10 ppm solution from a 1000 ppm stock, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
Experimental Protocol
Caption: Experimental workflow for spectrophotometric analysis.
Part A: Preparation of Standard Curve
-
Prepare Calibration Standards: From the 10 ppm working standard solution, prepare a series of calibration standards in 10 mL volumetric flasks. A suggested concentration range is 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 ppm. Also, prepare a blank using only deionized water.
-
Color Development: To each volumetric flask (including the blank), add 2.0 mL of Nash's reagent.[12]
-
Incubation: Dilute each flask to the 10 mL mark with deionized water, mix well, and place the flasks in a water bath set at 60°C for 30 minutes.[12]
-
Cooling: After incubation, cool the flasks to room temperature under running tap water.
-
Absorbance Measurement: Using the blank to zero the spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorption (typically around 415 nm).[12]
-
Plotting: Construct a calibration curve by plotting the absorbance values (y-axis) against the corresponding formaldehyde concentrations in ppm (x-axis). Perform a linear regression analysis and determine the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a valid curve.
Part B: Sample Preparation and Hydrolysis
-
Sample Weighing: Accurately weigh a quantity of the sample expected to contain (Imidazolidine-1,3-diyl)dimethanol and dissolve it in a known volume of deionized water. The target concentration after hydrolysis should fall within the range of the standard curve.
-
Hydrolysis: To release formaldehyde, heat the sample solution. A typical condition is to heat the solution in a sealed container at 60°C for 1 hour. Note: The optimal hydrolysis time and temperature may need to be determined empirically for different sample matrices to ensure complete formaldehyde release.
-
Dilution: After hydrolysis and cooling, dilute the sample as necessary with deionized water to ensure the final formaldehyde concentration is within the linear range of the calibration curve.
Part C: Sample Analysis
-
Sample Reaction: Pipette an aliquot (e.g., 5 mL) of the hydrolyzed and diluted sample solution into a 10 mL volumetric flask.
-
Color Development: Add 2.0 mL of Nash's reagent.
-
Incubation and Measurement: Follow steps 3, 4, and 5 from Part A to develop the color and measure the absorbance of the sample.
Data Presentation and Calculation
Standard Curve Data
| Standard Concentration (ppm) | Absorbance at 415 nm |
| 0.0 (Blank) | 0.000 |
| 0.5 | Record Value |
| 1.0 | Record Value |
| 2.0 | Record Value |
| 3.0 | Record Value |
| 4.0 | Record Value |
| 5.0 | Record Value |
Linear Regression Output:
-
Equation: y = mx + c
-
Correlation Coefficient (R²): Calculate Value
Calculation of Results
-
Calculate Formaldehyde Concentration in the Measured Solution: Use the linear regression equation from the standard curve to calculate the concentration of formaldehyde (C_FA) in the cuvette.
C_FA (ppm) = (Absorbance_Sample - c) / m
Where:
-
Absorbance_Sample is the measured absorbance of the sample.
-
m is the slope of the calibration curve.
-
c is the y-intercept of the calibration curve.
-
-
Calculate (Imidazolidine-1,3-diyl)dimethanol Concentration: The amount of formaldehyde released from Imidazolidinyl Urea can vary.[14] For calculation purposes, the theoretical stoichiometry must be considered. Imidazolidinyl Urea (C₁₁H₁₆N₈O₈, Molar Mass ≈ 388.3 g/mol ) can theoretically release up to 4 molecules of formaldehyde (HCHO, Molar Mass ≈ 30.03 g/mol ) under rigorous conditions.[5]
Concentration_IU (ppm) = C_FA (ppm) * (Molar Mass_IU / (4 * Molar Mass_FA)) * Dilution_Factor
Concentration_IU (ppm) = C_FA (ppm) * (388.3 / (4 * 30.03)) * Dilution_Factor
Concentration_IU (ppm) = C_FA (ppm) * 3.23 * Dilution_Factor
Where Dilution_Factor accounts for all dilutions made during sample preparation.
Method Validation and Trustworthiness
-
Linearity: The method should demonstrate linearity across the tested concentration range, with an R² value of 0.995 or greater.
-
Specificity: The Nash reagent is highly specific for formaldehyde. However, other aldehydes may cause minor interference.[15] It is important to run a matrix blank if the sample contains other volatile aldehydes.
-
Precision and Accuracy: The precision of the method should be evaluated by analyzing replicate samples. Accuracy can be assessed by spiking a known amount of (Imidazolidine-1,3-diyl)dimethanol standard into a sample matrix and calculating the percent recovery.
-
Quality Control: A reagent blank and a known concentration control sample should be analyzed with every batch of samples to ensure the validity of the results.
References
-
Gehring, W. (1990). Sensitive formaldehyde determination with Nash's reagent and a 'tryptophan reaction'. Archives of Toxicology, 64(5), 414-416. Retrieved from [Link]
-
Bentham Science Publishers. (2024, June 1). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Retrieved from [Link]
-
Food and Agriculture Organization. (n.d.). DETERMINATION OF FORMALDEHYDE IN FISH MEAT USING NASH'S REAGENT. Retrieved from [Link]
-
Oshima, M., et al. (2007). Development of Novel Reagent for Hantzsch Reaction for the Determination of Formaldehyde by Spectrophotometry and Fluorometry. Analytical Sciences, 23(7), 887-890. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Imidazolidinyl urea on SHARC 1 Column. Retrieved from [Link]
-
Castell, C. H., & Smith, B. (1973). Measurement of formaldehyde in fish muscle using TCA extraction and the Nash reagent. Journal of the Fisheries Research Board of Canada, 30(1), 91-98. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2022). RP-HPLC METHOD DEVLOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF LIDOCAINE, NIFEDIPINE AND IMIDAZOLIDINYL UREA IN THE TOPICAL FORMULATION. Retrieved from [Link]
-
RSC Publishing. (2023). Water-soluble polymeric probe for formaldehyde detection via the Hantzsch reaction. RSC Advances, 13(41), 28939-28946. Retrieved from [Link]
-
Nash, T. (1953). The colorimetric estimation of formaldehyde by means of the Hantzsch reaction. Biochemical Journal, 55(3), 416-421. Retrieved from [Link]
-
PubMed. (1953). The colorimetric estimation of formaldehyde by means of the Hantzsch reaction. Biochemical Journal, 55(3), 416-421. Retrieved from [Link]
-
Bentham Science Publishers. (2024, June 12). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. Sci Pharm, 89(4), 47. Retrieved from [Link]
-
PubMed. (1977). Determination of formaldehyde by the Hantzsch reaction: interference by naturally occurring compounds. Analytical Biochemistry, 83(1), 91-98. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). Determination of Formaldehyde Content in Wet Noodles by Thin Layer Chromatography-Densitometry After Derivatization with Nash Reagent. Oriental Journal of Chemistry, 33(3). Retrieved from [Link]
-
Journal of Applicable Chemistry. (2019). Comparison of Three Spectrophotometric Reagents for Determination of Formaldehyde (FA) in Fish. Journal of Applicable Chemistry, 8(3), 1234-1241. Retrieved from [Link]
-
European Commission. (2002). Opinion on the determination of certain formaldehyde releasers in cosmetic products. Retrieved from [Link]
-
Mérieux NutriSciences. (2023, February 27). Determination of free formaldehyde in cosmetic products. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2003). Determination of Formaldehyde in Cosmetics by HPLC Method and Acetylacetone Method. Journal of Food and Drug Analysis, 11(1). Retrieved from [Link]
-
American Laboratory. (2010, August 1). Determination of Free Formaldehyde in Cosmetic Preservatives and Surfactants by HPLC With Postcolumn Derivatization. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Spectrophotometric Determination of Nabumetone in Pharmaceutical Formulations. Retrieved from [Link]
-
ResearchGate. (2005). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. Retrieved from [Link]
-
ResearchGate. (2005). New characterization and chemistry of Germall 115 and Germall II. Retrieved from [Link]
-
Ashland. (n.d.). germall™ 115 preservative. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2019, May 10). Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. Retrieved from [Link]
-
UL Prospector. (n.d.). germall™ 115 preservative by DKSH. Retrieved from [Link]
-
DermNet NZ. (2007, February 24). Imidazolidinyl urea contact allergy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Chemistry Central Journal, 11(1), 11. Retrieved from [Link]
-
Sci-Hub. (2003). Synthesis and NMR configurational analysis of 1,3-imidazolidin-4-ones derived from (?)-(S)-phenylethylamine. Chirality, 15(S1), S74-S81. Retrieved from [Link]
-
Libyan Journal of Medical and Applied Sciences. (2024). Spectrophotometric determination of methyldopa via diazotization- coupling and area under curve methods. Retrieved from [Link]
-
Trade Science Inc. (2007). Spectrofluorimetric And Spectrophotometric Determination Of Cephradine And Cefaclor. Retrieved from [Link]
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- 10. The colorimetric estimation of formaldehyde by means of the Hantzsch reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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In Vivo Experimental Protocols for (Imidazolidine-1,3-diyl)dimethanol Dosing: A Guide for Preclinical Safety and Efficacy Assessment
This document provides a comprehensive guide to in vivo experimental design and detailed protocols for the administration of (Imidazolidine-1,3-diyl)dimethanol, a formaldehyde-releasing preservative. These application notes are intended for researchers, scientists, and drug development professionals engaged in the toxicological and pharmacological evaluation of this compound. The protocols herein are grounded in internationally accepted guidelines and aim to ensure scientific integrity, reproducibility, and the ethical use of animal models.
Introduction: The Scientific Rationale
(Imidazolidine-1,3-diyl)dimethanol belongs to the class of formaldehyde-releasing preservatives (FRPs). Its primary function in various consumer and industrial products is to prevent microbial contamination by slowly releasing formaldehyde over time[1]. Formaldehyde is a potent biocide but is also a known human carcinogen and a common contact allergen[1]. Therefore, the in vivo assessment of (Imidazolidine-1,3-diyl)dimethanol is critical to understanding its toxicological profile, particularly its potential for skin irritation, sensitization, and systemic toxicity following dermal exposure.
The experimental designs detailed below are based on established OECD (Organisation for Economic Co-operation and Development) guidelines, which represent the international standard for chemical safety testing[2][3]. These protocols are designed not only to identify potential hazards but also to provide a dose-response relationship, which is crucial for risk assessment. Furthermore, we will explore a mechanistic approach by investigating the compound's potential to activate mast cells, a key event in non-histaminergic allergic reactions[4].
PART 1: Pre-Dosing Considerations and Formulation
Animal Model Selection
The choice of animal model is a critical first step. For dermal toxicity and sensitization studies, the most commonly used and recommended species are rats, rabbits, and mice[3][5][6][7]. The guinea pig has historically been used for sensitization studies; however, the murine Local Lymph Node Assay (LLNA) is now the preferred method due to its refinement, reduction in animal numbers, and provision of quantitative data[2][5][8][9].
| Test Type | Recommended Species | Justification |
| Acute Dermal Toxicity | Rat (Sprague-Dawley or Wistar) | Well-characterized dermal absorption and systemic response. |
| Repeated Dose Dermal Toxicity | Rat (Sprague-Dawley or Wistar) | Allows for assessment of cumulative effects and systemic toxicity. |
| Dermal Sensitization (LLNA) | Mouse (CBA/J or BALB/c) | Validated and preferred model for quantitative sensitization assessment. |
| Mechanistic Studies (Mast Cell Activation) | Mouse (C57BL/6) | Availability of transgenic models and well-established immunological reagents. |
Vehicle Selection and Dosing Solution Preparation
The vehicle is the carrier for the test substance and should be inert, non-irritating, and facilitate uniform application[8][10][11]. The choice of vehicle can significantly impact the dermal absorption and, consequently, the toxicity of the compound.
Recommended Vehicles for Dermal Application:
-
Aqueous Solutions: If (Imidazolidine-1,3-diyl)dimethanol is sufficiently soluble in water, this is often the preferred vehicle due to its physiological compatibility.
-
Acetone/Olive Oil (4:1 v/v): A commonly used vehicle in the LLNA, as it is a good solvent for many organic compounds and evaporates quickly, leaving the test substance on the skin[12].
-
Propylene Glycol: A humectant and solvent that can enhance penetration[11].
-
Dimethyl Sulfoxide (DMSO): A potent penetration enhancer, but should be used with caution as it can have its own biological effects.
Protocol for Dosing Solution Preparation:
-
Determine the required concentration range. This will be informed by a literature review of related compounds and preliminary range-finding studies. For imidazolidinyl urea, topical concentrations of 100-300 µg/mL have been shown to induce contact dermatitis in mice[4].
-
Weigh the appropriate amount of (Imidazolidine-1,3-diyl)dimethanol using an analytical balance.
-
Add the chosen vehicle to the desired final volume.
-
Ensure complete dissolution. This may require gentle heating, sonication, or vortexing. For suspensions, ensure homogeneity before and during dosing.
-
Prepare fresh dosing solutions daily to avoid degradation of the test substance.
PART 2: In Vivo Experimental Protocols
Acute Dermal Toxicity Study (Adapted from OECD 402)
This study aims to determine the potential for (Imidazolidine-1,3-diyl)dimethanol to cause adverse effects from a single, short-term dermal exposure[6][13][14].
Experimental Workflow:
Caption: Workflow for Acute Dermal Toxicity Study (OECD 402).
Step-by-Step Protocol:
-
Animal Preparation: Use young adult rats (8-12 weeks old) of a single sex (typically females)[3]. Acclimatize the animals for at least 5 days. The day before dosing, clip the fur from the dorsal area (approximately 10% of the body surface area)[3].
-
Dosing: Apply a single dose of the test substance uniformly over the prepared skin area. The dose is typically held in place with a porous gauze dressing and non-irritating tape for 24 hours[2]. A limit test at 2000 mg/kg body weight can be performed initially. If toxicity is observed, a full study with multiple dose groups is required.
-
Observations: Observe animals for mortality and clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily for 14 days. Record body weights weekly.
-
Necropsy: At the end of the observation period, humanely euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Analyze the data for mortality, clinical signs, and necropsy findings to determine the LD50 (if applicable) and classify the substance according to the Globally Harmonized System (GHS).
Repeated Dose Dermal Toxicity Study (Adapted from OECD 410)
This study provides information on the potential health hazards from repeated dermal exposure to (Imidazolidine-1,3-diyl)dimethanol over 21 or 28 days[1][5][7][15].
Experimental Workflow:
Caption: Workflow for Repeated Dose Dermal Toxicity Study (OECD 410).
Step-by-Step Protocol:
-
Animal Groups: Use at least 3 dose groups and a control group, with at least 5 male and 5 female rats per group[5].
-
Dosing: Apply the test substance daily to the clipped skin for at least 6 hours per day, 7 days a week, for 21 or 28 days. The highest dose should induce toxicity but not mortality, while the lowest dose should show no evidence of toxicity[5].
-
Monitoring: Conduct daily clinical observations and record body weight weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical biochemistry analysis.
-
Pathology: Perform a full necropsy on all animals. Weigh major organs and preserve them for histopathological examination.
-
Data Analysis: Analyze the data to identify target organs, determine a No-Observed-Adverse-Effect Level (NOAEL), and characterize the dose-response relationship.
Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (Adapted from OECD 429)
The LLNA is the preferred method for assessing the skin sensitization potential of a chemical[2][4][5][8][9][12][16][17]. It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test substance to the ears of mice.
Experimental Workflow:
Caption: Workflow for Murine Local Lymph Node Assay (LLNA).
Step-by-Step Protocol:
-
Animal Groups: Use a minimum of 4 mice per dose group, with at least 3 concentrations of the test substance, a vehicle control group, and a positive control group[16].
-
Dosing (Days 1-3): Apply 25 µL of the test substance, vehicle, or positive control to the dorsum of each ear daily for three consecutive days[9][17].
-
Resting Phase (Days 4-5): No treatment.
-
Analysis (Day 6):
-
Inject a radiolabeled tracer (e.g., ³H-methyl thymidine) intravenously.
-
Five hours later, humanely euthanize the mice and excise the draining auricular lymph nodes.
-
Prepare a single-cell suspension of lymph node cells.
-
Measure the incorporation of the radiolabel to quantify lymphocyte proliferation.
-
-
Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result, indicating sensitization potential[2].
In Vivo Mast Cell Degranulation Assay
This assay provides mechanistic insight into whether (Imidazolidine-1,3-diyl)dimethanol can induce an allergic-type response through direct activation of mast cells.
Step-by-Step Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Dosing: Administer intradermal injections of various concentrations of (Imidazolidine-1,3-diyl)dimethanol into the ear pinna. Include a vehicle control and a positive control (e.g., Compound 48/80).
-
Assessment of Vascular Permeability: Immediately after intradermal injection, administer Evans blue dye intravenously. After 20-30 minutes, euthanize the mice, excise the ears, and quantify the extravasated dye to measure changes in vascular permeability, an indicator of mast cell degranulation.
-
Histology: Alternatively, 20-30 minutes after intradermal injection, fix the ear tissue in formalin, embed in paraffin, and prepare sections. Stain with toluidine blue to visualize mast cells and assess the percentage of degranulated cells[18].
PART 3: Data Interpretation and Reporting
A thorough analysis and clear reporting of the data are essential. The results from these studies will provide a comprehensive toxicological profile of (Imidazolidine-1,3-diyl)dimethanol.
| Parameter | Acute Dermal Toxicity (OECD 402) | Repeated Dose Dermal Toxicity (OECD 410) | Skin Sensitization (LLNA - OECD 429) |
| Primary Endpoint | Mortality, clinical signs, LD50 (if applicable) | NOAEL, target organ toxicity | Stimulation Index (SI) |
| Key Observations | Onset, duration, and severity of toxic signs | Changes in body weight, food/water consumption, clinical pathology, organ weights, histopathology | Dose-response relationship of lymphocyte proliferation |
| Classification | GHS classification for acute dermal toxicity | Characterization of systemic toxicity and target organs | Classification as a skin sensitizer (if SI ≥ 3) |
Conclusion
The in vivo experimental protocols outlined in this guide provide a robust framework for evaluating the safety of (Imidazolidine-1,3-diyl)dimethanol. By adhering to these standardized and mechanistically informed approaches, researchers can generate high-quality, reproducible data that is essential for regulatory submissions and for ensuring human safety. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
-
IVAMI. (n.d.). Repeated Dose Dermal Toxicity 21/28 day study (OECD 410: 1981). Retrieved from [Link]
-
National Toxicology Program (NTP). (n.d.). Update Protocol for the LLNA. Retrieved from [Link]
-
Campaign for Safe Cosmetics. (n.d.). Formaldehyde And Formaldehyde-Releasing Preservatives. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). dermal toxicity studies as per oecd guideline. Retrieved from [Link]
-
Nucro-Technics. (2024, May 12). OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. Retrieved from [Link]
-
OECD. (n.d.). Test No. 410: Repeated Dose Dermal Toxicity: 21/28-day Study. Retrieved from [Link]
-
Le, T., & Bhushan, M. (2025, October 15). Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison. PDF. Retrieved from [Link]
-
Kaur, I. P., & Kakkar, S. (2024, September 12). A Brief Review of Vehicles for Topical Therapies. Skin Pharmacology and Physiology. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol of the local lymph node assay (LLNA) (39, 40) The test.... Retrieved from [Link]
-
OECD. (n.d.). Test No. 402: Acute Dermal Toxicity. Retrieved from [Link]
-
OECD. (n.d.). Test No. 410: Repeated Dose Dermal Toxicity: 21/28-day Study. Retrieved from [Link]
-
OECD. (2017, October 9). Test No. 402: Acute Dermal Toxicity. Retrieved from [Link]
-
National Toxicology Program (NTP). (n.d.). Update Protocol for the LLNA. PDF. Retrieved from [Link]
-
National Toxicology Program (NTP). (n.d.). LLNA:DA Test Method: ICCVAM Recommended Protocol. Retrieved from [Link]
-
Health.gov.au. (n.d.). Tutorial Exercise Example: 'Choice of Vehicle for Topical Drug Therapy'. Retrieved from [Link]
-
ResearchGate. (n.d.). Local Lymph Node Assay: Validation Assessment for Regulatory Purposes. Retrieved from [Link]
-
Rogiers, V. (n.d.). Local Lymph Node Assay : how testing laboratories apply OECD TG 429 for REACH purposes. Retrieved from [Link]
-
ResearchGate. (n.d.). In vivo mast cell degranulation. A and B, The left ear skin of BALB/c.... Retrieved from [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of (Imidazolidine-1,3-diyl)dimethanol
This guide provides in-depth troubleshooting strategies for the laboratory synthesis of (Imidazolidine-1,3-diyl)dimethanol, a compound typically formed from the condensation reaction of ethylenediamine and formaldehyde. Low yields in this synthesis are a common challenge, often stemming from the complex reactivity of the starting materials. This document offers a structured, cause-and-effect approach to identify and resolve the root causes of poor reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: What is the fundamental reaction for synthesizing (Imidazolidine-1,3-diyl)dimethanol?
A1: The synthesis is a nucleophilic addition reaction between ethylenediamine and formaldehyde. The two primary amino groups of ethylenediamine react with formaldehyde molecules to form N-hydroxymethyl (methylol) groups. This process first forms a five-membered imidazolidine ring, which is then functionalized with the hydroxymethyl groups. The initial reaction forms a hemiaminal, which is the key intermediate.[1][2]
Q2: Why is temperature control so critical in this synthesis?
A2: The reaction between ethylenediamine and formaldehyde is strongly exothermic, with a reaction enthalpy of 100-120 kJ per mole of ethylenediamine.[3] Without precise temperature control, localized heating can lead to runaway reactions. Elevated temperatures favor the formation of complex, often insoluble, side products and promote the polymerization of formaldehyde, significantly reducing the yield of the desired (Imidazolidine-1,3-diyl)dimethanol.[4] Optimal temperature ranges are typically between 20°C and 60°C.[3][5]
Q3: What are the most common side products that reduce my yield?
A3: The primary cause of yield loss is the formation of complex condensation products. Instead of a simple 1:2 adduct, ethylenediamine and formaldehyde can react in a 2:4 ratio to form a stable, cage-like structure: 1,3,6,8-tetra-azatricyclo[5][5][6][6]dodecane.[6][7] Additionally, formaldehyde can self-polymerize to form paraformaldehyde, especially under improper temperature or pH conditions.[4]
Q4: Does the order and rate of reagent addition matter?
A4: Absolutely. The reaction should be performed by slowly adding formaldehyde to the ethylenediamine solution. This maintains a molar excess of the diamine in the reactor initially, which helps to prevent the polymerization of formaldehyde and favors the formation of the desired product.[5] A controlled, slow addition rate is also essential for managing the reaction's strong exothermicity.[3]
Part 2: Detailed Troubleshooting Guide
This guide is structured by common experimental issues. For each issue, potential causes are detailed, followed by actionable solutions.
Issue 1: Low or No Product Formation
The reaction yields very little of the target compound, or the starting materials remain largely unconsumed.
-
Possible Cause 1.1: Incorrect Stoichiometry
-
Causality: The molar ratio of reactants is critical. An excess of formaldehyde can lead to the formation of complex tricyclic adducts or polymerization.[6][7] An insufficient amount of formaldehyde will result in incomplete reaction and unreacted ethylenediamine.
-
Solution: Carefully control the molar ratio. A common starting point is a formaldehyde to ethylenediamine ratio of slightly over 2:1 to ensure complete di-substitution. However, some processes for related intermediates recommend a slight excess of ethylenediamine to formaldehyde (e.g., a molar ratio of at least 0.48 EDA to FA) to maximize the yield of the initial adduct.[5] It is crucial to titrate or accurately determine the concentration of the formaldehyde solution (formalin) before use, as it can vary.
-
-
Possible Cause 1.2: Inadequate Temperature Control
-
Causality: If the reaction temperature is too low (e.g., <15-20°C), the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.[5] Conversely, if the temperature is too high, side reactions will dominate as previously discussed.[3]
-
Solution: Maintain the reaction temperature within the optimal range of 20-60°C using a cooling bath (e.g., an ice-water bath) to dissipate the heat generated.[3] Use a jacketed reaction vessel for larger scales and ensure vigorous stirring to prevent localized hot spots.[5]
-
-
Possible Cause 1.3: Incorrect pH of the Reaction Medium
-
Causality: The nucleophilicity of the amine is pH-dependent. In strongly acidic conditions (pH < 4), the amine will be fully protonated to its ammonium salt, rendering it non-nucleophilic and unable to react with formaldehyde.[4] While many related reactions proceed under neutral or slightly alkaline conditions, the optimal pH must be determined. The formation of the N-hydroxymethyl intermediate is often favored at a pH above 9.[2]
-
Solution: Monitor and control the pH of the reaction mixture. Start the reaction under neutral or slightly alkaline conditions (pH 7-9). A buffer system can be employed to maintain a stable pH throughout the addition of formaldehyde.
-
Issue 2: Formation of an Insoluble White Precipitate (Polymer)
A significant amount of insoluble white solid forms in the reaction vessel, complicating isolation and reducing yield.
-
Possible Cause 2.1: Formaldehyde Polymerization
-
Causality: Formaldehyde in aqueous solution exists in equilibrium with its polymer, paraformaldehyde. This equilibrium can be shifted towards polymerization by temperature fluctuations or incorrect pH.
-
Solution: Use a fresh, high-quality formaldehyde solution. Ensure the slow, controlled addition of formaldehyde into a well-stirred ethylenediamine solution to keep the instantaneous concentration of free formaldehyde low.[4]
-
-
Possible Cause 2.2: Formation of Complex Condensation Products
-
Causality: As mentioned, the formation of the highly stable 1,3,6,8-tetra-azatricyclo[5][5][6][6]dodecane is a significant competing reaction.[6][7] This product is often a crystalline solid with limited solubility and can precipitate from the reaction mixture.
-
Solution: This side reaction is highly dependent on stoichiometry and temperature. Adhering strictly to a controlled temperature below 60°C and managing the molar ratio (as described in 1.1 and 1.2) is the primary strategy to minimize its formation.
-
Troubleshooting & Optimization Summary
The following table summarizes the key parameters and their recommended ranges for optimizing the synthesis.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 20 - 60°C | Reaction is highly exothermic. Lower temperatures favor the desired product; higher temperatures lead to side products.[3][5] |
| Molar Ratio (FA:EDA) | ~2.1 : 1.0 | A slight excess of formaldehyde ensures di-substitution. However, a slight excess of EDA may be trialed to prevent FA polymerization.[5] |
| Reagent Addition | Slow, dropwise addition of formaldehyde to ethylenediamine | Controls exotherm and minimizes side reactions by keeping free formaldehyde concentration low.[4][5] |
| pH | 7 - 9 (initial) | Balances amine nucleophilicity with the stability of the hydroxymethyl adduct. Avoid strongly acidic conditions.[2][4] |
| Stirring | Vigorous | Essential for uniform heat distribution and preventing localized high concentrations of reagents.[5] |
Part 3: Visualization of Reaction Pathways
The following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.
Caption: Competing reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting low yield.
Part 4: Optimized Experimental Protocol
This protocol incorporates the best practices identified in the troubleshooting guide.
Materials:
-
Ethylenediamine (reagent grade, assay >99%)
-
Formaldehyde solution (37% in water, stabilized with methanol)
-
Deionized water
-
Jacketed reaction vessel with overhead stirrer, thermometer, and addition funnel
-
Cooling bath (ice/water or cryocooler)
Procedure:
-
Preparation: Equip the jacketed reaction vessel with the overhead stirrer, thermometer, and addition funnel. Begin circulating coolant through the jacket to pre-chill the vessel to 10-15°C.
-
Charging the Reactor: Charge the reaction vessel with ethylenediamine (1.0 mol) and deionized water (to achieve a ~20-30% w/w solution). Begin vigorous stirring.
-
Reagent Addition: Slowly add the formaldehyde solution (2.1 mol) dropwise via the addition funnel over a period of 60-90 minutes.
-
Temperature Control: Carefully monitor the internal temperature throughout the addition. Maintain the temperature between 20°C and 35°C by adjusting the addition rate and the cooling bath temperature. This is the most critical step.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature (~25°C) for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup: The resulting aqueous solution of (Imidazolidine-1,3-diyl)dimethanol can often be used directly for subsequent applications. If isolation is required, water can be removed under reduced pressure at a temperature not exceeding 40-50°C to avoid degradation or polymerization. The product is a viscous liquid or a low-melting solid.
-
Analysis: Confirm product formation and purity using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
References
- Process for preparing ethylenediaminetetraacetonitrile. (n.d.). Google Patents.
- Process for preparing edfa and/or edmfa and deta and/or teta. (n.d.). Google Patents.
-
The structure of the ethylenediamine–formaldehyde condensation product. (1968). Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]
-
Formaldehyde, reaction products with ethylenediamine. (n.d.). Chemical Substance Information. Retrieved from [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. (2024). RSC Publishing. Retrieved from [Link]
-
The Structure of the Ethylenediamine-Formaldehyde Condensation Product. (1968). RSC Publishing. Retrieved from [Link]
-
Iminium formation rate between formaldehyde and secondary amine. (2024). Chemistry Stack Exchange. Retrieved from [Link]
-
Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. (2012). University of Huddersfield Repository. Retrieved from [Link]
-
Reevaluation of the reaction of formaldehyde at low concentration with amino acids. (1993). PubMed. Retrieved from [Link]
-
Bis(hydroxymethyl)urea. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite [etheses.durham.ac.uk]
- 2. Reevaluation of the reaction of formaldehyde at low concentration with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20130053538A1 - Process for preparing edfa and/or edmfa and deta and/or teta - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4704465A - Process for preparing ethylenediaminetetraacetonitrile - Google Patents [patents.google.com]
- 6. The structure of the ethylenediamine–formaldehyde condensation product - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. The structure of the ethylenediamine–formaldehyde condensation product - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Optimizing pH conditions to maximize (Imidazolidine-1,3-diyl)dimethanol stability
Technical Support Center: Optimizing pH for Imidazolidinyl Urea Stability
Welcome to the technical support center for optimizing the stability of Imidazolidinyl Urea. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical preservative in their formulations. Here, we provide in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the long-term integrity and efficacy of your products.
Frequently Asked Questions (FAQs)
Q1: What is (Imidazolidine-1,3-diyl)dimethanol, and how does it relate to Imidazolidinyl Urea?
(Imidazolidine-1,3-diyl)dimethanol is a chemical name for a molecule within the broader family of compounds known as Imidazolidinyl Urea. Imidazolidinyl Urea (CAS No. 39236-46-9), commonly known by the trade name Germall® 115, is not a single chemical entity but rather a complex mixture of reaction products from allantoin and formaldehyde.[1][2] For the purposes of this guide, we will use the common industry term "Imidazolidinyl Urea" to refer to this preservative system.
Imidazolidinyl Urea is a highly effective antimicrobial preservative used in a wide range of cosmetics and personal care products.[3][4] Its primary function is to prevent spoilage and extend shelf life by inhibiting the growth of a broad spectrum of Gram-positive and Gram-negative bacteria.[5][6]
Q2: Why is pH a critical factor for the stability of Imidazolidinyl Urea?
The stability of Imidazolidinyl Urea is intrinsically linked to the pH of the aqueous solution it is in. The preservative's mechanism of action relies on the slow, controlled release of formaldehyde, which is the active antimicrobial agent.[3][7] The rate of this formaldehyde release is highly dependent on pH.[8][9]
-
In optimal conditions , the release is slow and sustained, providing long-term preservative efficacy.
-
In suboptimal pH conditions , particularly in alkaline environments (pH > 9), the degradation of Imidazolidinyl Urea accelerates significantly.[10] This leads to a rapid, premature release of formaldehyde, which depletes the preservative reservoir and can compromise the long-term microbial protection of the product.[8][11]
Therefore, controlling the pH is the most critical step in maximizing the stability and, consequently, the effective lifespan of Imidazolidinyl Urea in a formulation.
Q3: What is the recommended pH range for maximizing Imidazolidinyl Urea stability?
Imidazolidinyl Urea is most stable and effective in formulations with a pH range of 3.0 to 9.0.[5][6][10] Within this broad range, stability is generally highest in acidic to neutral conditions. As the pH becomes more alkaline, the rate of hydrolysis increases.[12] While the compound is still functional at the upper end of this range, for formulations requiring a long shelf life, it is prudent to target a pH closer to the acidic or neutral side.
Q4: What are the degradation products of Imidazolidinyl Urea?
The degradation of Imidazolidinyl Urea in aqueous solutions leads to the release of formaldehyde.[3][11] The core imidazolidine structure can also hydrolyze. One of the major and more stable degradation products identified is (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea.[1][2] The complex nature of the starting material means that a variety of related compounds may also be present or formed upon degradation.[13] From a practical standpoint, the key degradation product to monitor for stability and safety assessments is free formaldehyde.[7][9]
Troubleshooting Guide: Common Stability Issues
Problem: I am observing a rapid loss of preservative efficacy in my formulation over its intended shelf life.
-
Possible Cause: The pH of your formulation may be shifting into an alkaline range, accelerating the degradation of Imidazolidinyl Urea.
-
Troubleshooting Steps:
-
Verify Formulation pH: Immediately measure the pH of a fresh batch and aged stability samples of your formulation.
-
Investigate pH Shift: If the pH has increased over time, investigate potential causes. Interactions between container materials and the formula, or the degradation of other ingredients, can cause a pH shift.
-
Buffer the System: If your formulation is susceptible to pH drift, incorporate a suitable buffering system (e.g., a citrate-phosphate buffer) to maintain the pH within the optimal 3.0-9.0 range.
-
Conduct a pH Stability Study: Follow the detailed protocol in the next section to systematically determine the optimal pH for your specific formulation.
-
Problem: My routine analytical testing shows inconsistent concentrations of Imidazolidinyl Urea.
-
Possible Cause: The analytical method you are using may not be stability-indicating. Imidazolidinyl Urea is a complex mixture, and its degradation products can interfere with analysis if the method lacks specificity.[10]
-
Troubleshooting Steps:
-
Method Review: Ensure you are using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the parent compound(s) from key degradation products.[14][15]
-
Column Selection: HPLC methods often utilize C18 or Cyano columns for effective separation.[10][15]
-
Method Validation: Validate the analytical method according to ICH Q2(R1) guidelines to ensure it is accurate, precise, and specific for your formulation matrix.[16][17]
-
Problem: I am detecting higher-than-expected levels of free formaldehyde in my product.
-
Possible Cause: Elevated storage temperatures or a pH at the higher end of the acceptable range (or above) can increase the rate of formaldehyde release.[7][8]
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the product is not being stored at temperatures above recommended levels. Avoid prolonged exposure to temperatures above 50°C.[8][10]
-
Measure and Adjust pH: Check the formulation's pH. If it is in the alkaline range, lowering it can help slow the rate of formaldehyde release.
-
Quantify Release Rate: Perform a stability study (see protocol below) under accelerated conditions (e.g., 40°C or 50°C) at various pH levels to quantify the rate of formaldehyde release and identify the conditions that keep it within acceptable limits.[7]
-
Data & Diagrams
pH-Dependent Degradation Pathway
The following diagram illustrates the fundamental relationship between pH and the stability of Imidazolidinyl Urea. Under alkaline conditions, the equilibrium shifts towards accelerated hydrolysis, leading to a faster depletion of the active preservative and an increase in free formaldehyde.
Caption: Experimental workflow for determining optimal formulation pH.
Step-by-Step Methodology
-
Objective: To evaluate the stability of Imidazolidinyl Urea in a given formulation at different pH values under both real-time and accelerated temperature conditions. [10]
-
Materials:
-
Test formulation containing a known concentration of Imidazolidinyl Urea (e.g., 0.5% w/w).
-
Calibrated pH meter and buffers.
-
Reagents for pH adjustment (e.g., 10% Citric Acid, 10% Sodium Hydroxide).
-
Temperature- and humidity-controlled stability chambers.
-
HPLC system with a UV detector. [15] * Appropriate HPLC column (e.g., Cyano or C18, 250 x 4.6 mm, 5 µm). [10][15] * HPLC-grade mobile phase solvents (e.g., Acetonitrile and Water). [15] * Imidazolidinyl Urea reference standard.
-
-
Sample Preparation:
-
Prepare three identical batches of the test formulation.
-
For each batch, carefully adjust the pH to one of the target levels (e.g., pH 5.0, 7.0, and 9.0) using the pH adjustment reagents. Ensure the formulation is homogenous after adjustment.
-
Package all samples into their final, inert containers to mimic market conditions.
-
-
Stability Study Conditions:
-
Analytical Procedure (General HPLC-UV Method):
-
Chromatographic Conditions (Example):
-
Column: Cyano, 250 x 4.6 mm, 5 µm. [15] * Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 25:75 v/v). [15] * Flow Rate: 1.0 mL/min. [15] * Column Temperature: 40°C. [15] * Detection Wavelength: 210 nm or 214 nm. [10][15] * Sample Analysis:
-
At each time point, withdraw samples from each pH and temperature condition.
-
Prepare samples for analysis by diluting them to fall within the validated linear range of the method (e.g., 0.050-0.150 mg/mL). [15] * Analyze the samples alongside freshly prepared calibration standards.
-
-
-
Data Analysis and Interpretation:
-
Calculate the concentration of Imidazolidinyl Urea in each sample at each time point.
-
Express the stability as a percentage of the initial (T=0) concentration.
-
Plot the "% Imidazolidinyl Urea Remaining" versus "Time" for each pH and temperature condition.
-
The optimal pH is the one that demonstrates the least degradation (i.e., the highest percentage remaining) over the duration of the study, particularly under accelerated conditions.
-
References
-
CIR. (2019, May 10). Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link]
-
Lv, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2015). Investigation on formaldehyde release from preservatives in cosmetics. International Journal of Cosmetic Science, 37(5), 488-494. Retrieved from [Link]
-
UL Prospector. (2025, December 6). IMIDAZOLIDINYL UREA by Vivify Beauty Care. UL Prospector. Retrieved from [Link]
-
EasyChem. (n.d.). Buy Imidazolidinyl Urea – Cosmetic Preservative. EasyChem. Retrieved from [Link]
-
Ataman Kimya. (n.d.). IMIDAZOLIDINYL UREA. Ataman Kimya. Retrieved from [Link]
-
Lehmann, S. V., et al. (2006). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. Contact Dermatitis, 54(1), 50-58. Retrieved from [Link]
-
Erginer, R., et al. (2024). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Current Pharmaceutical Analysis, 20(5), 321-326. Retrieved from [Link]
-
Lehmann, S. V., et al. (2004). FS05.3 New characterization and chemistry of Germall 115 and Germall II. Contact Dermatitis, 51(S1), 31-32. Retrieved from [Link]
-
Lv, Y., et al. (2015). Investigation on formaldehyde release from preservatives in cosmetics. Request PDF. Retrieved from [Link]
-
Erginer, R., et al. (2024). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Bentham Science Publishers. Retrieved from [Link]
-
Erginer, R., et al. (2024). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Ingenta Connect. Retrieved from [Link]
-
Lehmann, S. V., et al. (2006). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. PubMed. Retrieved from [Link]
-
European Commission. (2002). Opinion on the determination of certain formaldehyde releasers in cosmetic products. SCCNFP. Retrieved from [Link]
-
Ashland. (n.d.). germall™ 115 preservative. Ashland. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Preserving Your Products: The Role of Imidazolidinyl Urea in Cosmetic Formulations. Retrieved from [Link]
-
Odan, M., et al. (2002). The Release of Formaldehyde upon Decomposition of Imidazolidinyl Urea. Journal of Health Science, 48(6), 558-562. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. specialchem.com [specialchem.com]
- 5. cneasychem.com [cneasychem.com]
- 6. ashland.com [ashland.com]
- 7. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. jcss.jp [jcss.jp]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benthamscience.com [benthamscience.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Development and Validation of New HPLC Method for the Determinati...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Overcoming Poor Solubility of (Imidazolidine-1,3-diyl)dimethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notoriously difficult solubility profile of (Imidazolidine-1,3-diyl)dimethanol in organic solvents.
This guide moves beyond basic instructions by explaining the causality behind the molecule's behavior and providing self-validating experimental protocols to ensure your downstream assays and syntheses succeed.
The Chemical Challenge: Why is it Insoluble?
(Imidazolidine-1,3-diyl)dimethanol is a highly polar diaminal. The core imidazolidine ring flanked by two terminal hydroxymethyl (-CH₂OH) groups is a common structural motif found in various industrial and pharmaceutical agents, such as 1,3-bis(hydroxymethyl)-2-imidazolidinethione[1].
The presence of these two primary hydroxyl groups creates a dense network of intermolecular hydrogen bonds, resulting in high crystalline lattice energy. While structurally related imidazolidine derivatives exhibit massive aqueous solubility (up to 77.3 g/100 cc), their solubility in non-polar organic solvents like hexane drops to a mere 0.02 g/100 cc[2]. To dissolve this compound in organic media, you must strategically disrupt this hydrogen-bonding network.
Table 1: Comparative Solubility Profile of Imidazolidine-1,3-diyl Derivatives
| Solvent Category | Representative Solvent | Dielectric Constant (ε) | Analog Solubility (DMDM Hydantoin)[2] | Estimated Target Solubility |
| Polar Protic | Water | 80.1 | 77.3 g / 100 cc | > 50 g / 100 cc (Highly Soluble) |
| Polar Protic | Ethanol | 24.5 | 56.4 g / 100 cc | ~ 40 g / 100 cc (Soluble) |
| Moderate / Aprotic | Dichloromethane (DCM) | 9.1 | N/A | < 5 g / 100 cc (Poorly Soluble) |
| Non-Polar | Hexane | 1.9 | 0.02 g / 100 cc | < 0.01 g / 100 cc (Insoluble) |
Solubilization Decision Matrix
Use the logical workflow below to determine the best solubilization strategy based on your target solvent system.
Workflow for troubleshooting the organic solubility of (Imidazolidine-1,3-diyl)dimethanol.
Troubleshooting FAQs
Q1: I am conducting an organic synthesis that requires a strictly aprotic environment. Water and alcohols are prohibited. What is the best solvent choice? A: For moisture-sensitive aprotic conditions, Polar Aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are optimal. DMSO has a high dielectric constant (ε = 46.7) and acts as a strong hydrogen-bond acceptor. This allows it to effectively solvate the hydroxymethyl protons without acting as a proton donor itself. Ensure the DMSO is stored over activated 3Å molecular sieves to maintain strict anhydrous conditions.
Q2: My downstream assay requires the compound to be in Dichloromethane (DCM). How can I force it into solution without it crashing out? A: You must use a combined thermodynamic and kinetic approach. First, utilize a co-solvent system by adding 5–10% (v/v) of anhydrous Methanol to the DCM. This provides enough hydrogen-bond disruption to solvate the compound while maintaining the bulk properties of DCM. Second, apply ultrasonic cavitation (sonication) rather than magnetic stirring. Sonication provides localized high-energy micro-environments that rapidly break apart the solid aggregates. (See Protocol 1).
Q3: What if the presence of the free hydroxyl groups interferes with my reaction (e.g., reacting with isocyanates or epoxides)? A: Free alcohols are highly reactive and can inadvertently initiate the polymerization of isocyanates and epoxides[3]. If your reagents are incompatible with hydroxyl groups, you must perform a transient chemical derivatization. Masking the hydroxyl groups via O-silylation converts the hydrophilic -OH groups into highly lipophilic -O-TMS ethers. This not only protects the functional group but renders the molecule completely soluble in non-polar solvents like hexane. (See Protocol 2).
Validated Experimental Protocols
Protocol 1: Co-Solvent Solubilization via Ultrasonic Cavitation
Objective: Solubilize (Imidazolidine-1,3-diyl)dimethanol in a moderately polar solvent (DCM) at a 0.1 M concentration. Causality: Sonication provides localized high-energy cavitation bubbles that physically disrupt the crystalline lattice, while the protic co-solvent (MeOH) competitively solvates the hydroxymethyl groups, preventing re-aggregation.
-
Weigh the required mass of (Imidazolidine-1,3-diyl)dimethanol into a dry, inert-gas flushed glass vial.
-
Add 90% of the target volume using anhydrous Dichloromethane (DCM). The mixture will initially appear as a cloudy, insoluble suspension.
-
Add 10% of the target volume using anhydrous Methanol (MeOH) dropwise while swirling the vial.
-
Seal the vial and place it in an ultrasonic bath (40 kHz) maintained at 25°C–30°C.
-
Sonicate for 10–15 minutes until the solution becomes completely optically clear.
-
Self-Validating Check: Remove the vial from the ultrasonic bath and let it stand undisturbed at 20°C for 30 minutes. If the solution remains optically clear without spontaneous precipitation, the thermodynamic solubility limit has not been exceeded, validating your co-solvent ratio.
Protocol 2: Transient O-Silylation for Extreme Lipophilicity
Objective: Chemically modify the compound to achieve complete solubility in strictly non-polar solvents (Hexane/Toluene). Causality: Converting the hydrogen-bond donating -OH groups into bulky, lipophilic -O-TMS ethers drastically lowers the lattice energy and increases the molecule's affinity for non-polar solvent environments.
-
Dissolve 1.0 equivalent of (Imidazolidine-1,3-diyl)dimethanol in anhydrous DMF (0.5 M concentration).
-
Add 2.5 equivalents of Imidazole to the solution. Note: Imidazole acts as both a mild base to scavenge HCl and a nucleophilic catalyst.
-
Cool the reaction flask to 0°C using an ice bath.
-
Dropwise, add 2.2 equivalents of Trimethylsilyl chloride (TMSCl) under continuous magnetic stirring.
-
Allow the reaction to warm to room temperature naturally and stir for 2 hours.
-
Quench the reaction with distilled water and extract the newly formed bis-TMS ether using Hexane (3 x 15 mL).
-
Self-Validating Check: The successful partitioning of the product into the upper hexane layer during the aqueous workup visually confirms that the polar -OH groups have been successfully masked. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
References
- Benchchem. "1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione".
- ChemicalBook. "4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one | 1854-26-8".
- PubChem. "1,3-Bis(hydroxymethyl)-2-imidazolidinethione | C5H10N2O2S | CID 27369".
Sources
Technical Support Center: Minimizing False Positives in (Imidazolidine-1,3-diyl)dimethanol Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter severe irreproducibility when quantifying (Imidazolidine-1,3-diyl)dimethanol and its derivatives.
Because this molecule is a dynamic formaldehyde-releasing agent, the fundamental analytical challenge is that it exists in a delicate thermodynamic equilibrium with free formaldehyde. Consequently, the very act of preparing and measuring the sample can perturb this equilibrium, generating critical false positives. This guide provides field-proven troubleshooting strategies, explains the causality behind experimental choices, and establishes self-validating protocols to ensure absolute scientific integrity in your workflows.
Section 1: The Mechanistic Root of False Positives
Understanding causality is the first step in troubleshooting. (Imidazolidine-1,3-diyl)dimethanol features two hydroxymethyl groups attached to the nitrogen atoms of an imidazolidine ring. These hemiaminal structures are inherently labile. In aqueous matrices, they undergo reversible hydrolysis to release free formaldehyde .
False positives typically manifest in two distinct analytical workflows:
-
Free Formaldehyde Overestimation: When using traditional colorimetric assays (e.g., Nash reagent/acetylacetone), the derivatizing agent continuously consumes free formaldehyde. According to Le Chatelier’s principle, this consumption—coupled with the high temperatures (often 60°C) required for the Nash reaction—forces the intact parent compound to rapidly hydrolyze during the assay. You are no longer measuring baseline free formaldehyde; you are measuring assay-induced release .
-
Intact Parent Compound Overestimation: When analyzing the intact molecule via reversed-phase HPLC, acidic mobile phases (e.g., 0.1% TFA) catalyze on-column degradation. Furthermore, highly polar degradation intermediates (like mono-hydroxymethylated species) co-elute near the solvent front on standard C18 columns, artificially inflating the parent peak area .
Section 2: Troubleshooting FAQs
Q1: My Nash reagent assay shows high free formaldehyde levels even in freshly prepared (Imidazolidine-1,3-diyl)dimethanol solutions. Is this a false positive? A1: Yes. The standard Nash assay is highly susceptible to false positives when applied to formaldehyde releasers. The heat required for the acetylacetone reaction accelerates the breakdown of the dimethanol groups. Corrective Action: Abandon heated colorimetric assays. Switch to a cold derivatization method using 2,4-Dinitrophenylhydrazine (DNPH) at 20°C. DNPH reacts rapidly at room temperature, minimizing the thermal degradation of the parent compound .
Q2: I am using HPLC-UV to detect the intact parent compound, but my chromatogram shows severe peak tailing and variable peak areas. What is happening? A2: Your analyte is degrading on the column. Standard C18 columns require highly aqueous, often acidic mobile phases to retain polar analytes. This acidic environment triggers the acid-catalyzed hydrolysis of the imidazolidine ring during the chromatographic run. Corrective Action: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes high-organic mobile phases (e.g., 80% Acetonitrile) with neutral buffers (e.g., 10 mM Ammonium Acetate, pH 6.8). This neutral pH stabilizes the dimethanol groups, and the HILIC stationary phase provides superior resolution between the intact parent and its degradation products.
Section 3: Quantitative Data & Method Comparison
Summarizing the analytical landscape is critical for method selection. The table below compares standard assay conditions and their respective false positive risks.
| Assay Methodology | Target Analyte | False Positive Risk Level | Mechanistic Cause of False Positive | Mitigation Strategy |
| Nash Reagent (Acetylacetone) | Free Formaldehyde | Critical | Heat (60°C) and equilibrium shift force parent compound hydrolysis. | Replace with cold DNPH derivatization. |
| Reversed-Phase HPLC (C18) | Intact Parent | High | Acidic mobile phases catalyze on-column degradation; co-elution of isomers. | Switch to HILIC with neutral pH buffers. |
| Cold DNPH + LC-MS/MS | Free Formaldehyde | Low | Minimal thermal stress; rapid reaction kinetics preserve parent compound. | Use 13C internal standard validation. |
Section 4: Self-Validating Experimental Protocol
To ensure trustworthiness, an assay must prove its own accuracy. This protocol incorporates a 13C -isotope spike to continuously monitor for assay-induced false positives during free formaldehyde quantification.
Protocol: Temperature-Controlled DNPH Derivatization with Isotopic Validation
-
Step 1: Matrix Stabilization Dilute the sample 1:10 in a pre-chilled (4°C) 50 mM Phosphate Buffer (pH 7.0). The neutral pH and low temperature kinetically freeze the hydrolysis equilibrium, preventing premature formaldehyde release.
-
Step 2: Isotopic Self-Validation Spike (Critical) Spike the sample with exactly 1.0 ppm of 13C -labeled Formaldehyde. This acts as an internal sentinel to monitor the stability of the system.
-
Step 3: Cold Derivatization Add an excess of DNPH reagent (prepared in slightly acidic acetonitrile to minimize aqueous hydrolysis). Incubate the mixture strictly at 20°C for exactly 15 minutes.
-
Step 4: Quenching and LC-MS/MS Analysis Quench the reaction with a neutralizing buffer to halt derivatization. Inject the sample onto a HILIC column coupled to a tandem mass spectrometer (LC-MS/MS).
-
Step 5: Validation Logic & Data Interpretation Monitor the ratio of 13C -DNPH-Formaldehyde to 12C -DNPH-Formaldehyde. If the parent (Imidazolidine-1,3-diyl)dimethanol degrades during the assay, it will release unlabelled 12C -Formaldehyde into the matrix, causing the 13C/12C ratio to drop. A stable ratio confirms the absolute absence of false positives.
Section 5: Workflow Visualization
Workflow for mitigating false positives in (Imidazolidine-1,3-diyl)dimethanol detection assays.
References
-
Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis.[Link]
-
The different decomposition properties of diazolidinyl urea in cosmetics and patch test materials. Contact Dermatitis (PubMed).[Link]
-
Evidence for Chemical and Cellular Reactivities of the Formaldehyde Releaser Bronopol, Independent of Formaldehyde Release. Chemical Research in Toxicology (ACS Publications).[Link]
-
Opinion on the determination of certain formaldehyde releasers in cosmetic products. Scientific Committee on Cosmetic Products and Non-Food Products (European Commission).[Link]
Improving extraction recovery rates for (Imidazolidine-1,3-diyl)dimethanol samples
Welcome to the technical support center for optimizing the extraction of (Imidazolidine-1,3-diyl)dimethanol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with recovery rates for this and structurally similar highly polar analytes. We will explore the underlying chemical principles, troubleshoot common experimental pitfalls, and provide validated protocols to enhance the accuracy and reproducibility of your results.
Understanding the Challenge: The Nature of (Imidazolidine-1,3-diyl)dimethanol
(Imidazolidine-1,3-diyl)dimethanol is a highly polar, water-soluble molecule. It belongs to a class of compounds known as formaldehyde-releasing agents or donors. These molecules exist in a chemical equilibrium, and their stability can be significantly influenced by factors such as pH, temperature, and the sample matrix[1]. This inherent instability, combined with extreme polarity, makes quantitative extraction from complex aqueous matrices a significant analytical challenge. Conventional reversed-phase extraction methods often fail, leading to poor recovery and inconsistent data.
This guide will focus on strategies that directly address these properties to improve your extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of (Imidazolidine-1,3-diyl)dimethanol consistently low using standard LLE or SPE methods?
A: Low recovery is the most common issue and typically stems from a mismatch between the analyte's properties and the extraction technique. (Imidazolidine-1,3-diyl)dimethanol is extremely polar and hydrophilic.
-
In Liquid-Liquid Extraction (LLE): It will preferentially remain in the aqueous phase when using common, nonpolar or moderately polar organic solvents like hexane, ethyl acetate, or dichloromethane.
-
In Solid-Phase Extraction (SPE): On standard reversed-phase sorbents (e.g., C18, C8), it will have minimal retention and pass through with the sample load or wash steps, as these sorbents are designed to retain nonpolar compounds.[2][3]
Q2: What is the most critical first step to improve my extraction recovery?
Q3: Can "salting out" help improve my LLE recovery?
A: Absolutely. This is one of the most effective strategies for extracting polar analytes from aqueous solutions. Adding a high concentration of an inert salt (e.g., sodium chloride, sodium sulfate) to your aqueous sample reduces the solubility of the polar analyte by competing for water molecules.[4][5] This "salting-out" effect effectively drives the analyte into the organic extraction solvent.[4][5]
Q4: Is derivatization a necessary step for analysis?
A: It depends on your analytical goal. Because (Imidazolidine-1,3-diyl)dimethanol is a formaldehyde-releaser, you must decide whether you are measuring the intact parent compound or the total formaldehyde released.
-
For Intact Analysis: Derivatization may not be necessary if using a suitable chromatographic method like HILIC or SFC.
-
For Total Formaldehyde: If the goal is to quantify its potential as a formaldehyde donor, a hydrolysis step followed by derivatization of the resulting formaldehyde (e.g., using 2,4-dinitrophenylhydrazine, DNPH) is a common and robust approach.[6][7][8] This is often simpler and more reproducible than trying to measure the unstable parent compound.
Troubleshooting Low Recovery: A Guided Workflow
If you are experiencing low or inconsistent recovery, this workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low recovery rates.
In-Depth Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause(s) | Recommended Solutions & Scientific Rationale |
| Extremely Low Recovery (<10%) | Solvent Polarity Mismatch: The analyte has negligible partitioning into standard nonpolar organic solvents (e.g., Hexane, Ethyl Acetate).[9] | Solution: Switch to a more polar extraction solvent. 1-Butanol is an excellent choice for extracting highly polar molecules from aqueous solutions due to its ability to form water-containing inverse micelles that can accommodate polar solutes.[10] Alternatively, use a mixed solvent system like Dichloromethane:Methanol (9:1) after saturating the aqueous layer with salt.[11] |
| Moderate but Inconsistent Recovery | Suboptimal Aqueous Phase Conditions: The analyte may be ionized or too soluble in the aqueous phase. | Solution 1 (pH Adjustment): Adjust the sample pH to 2 units above the pKa for basic analytes or 2 units below for acidic analytes to ensure the compound is in its neutral, more organo-soluble form.[5][9] Solution 2 (Salting-Out): Add a high concentration of salt (e.g., 3-5 M Sodium Sulfate) to the aqueous sample. This reduces the analyte's solubility in water, increasing the partition coefficient and driving it into the organic phase.[4][5] |
| Emulsion Formation at Interface | High concentration of matrix components (e.g., surfactants, proteins). Vigorous shaking increases the surface area between the immiscible layers, stabilizing the emulsion. | Solution 1 (Mechanical): Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. If an emulsion forms, centrifugation is a highly effective method to break it.[12] Solution 2 (Chemical): Add a small amount of brine (saturated NaCl solution) which can help disrupt the emulsion by altering the ionic strength. |
| Analyte Back-Extraction | Loss of analyte during wash steps. | Solution: If washing the organic extract is necessary, use a pH-neutral brine solution instead of pure water to minimize partitioning of the polar analyte back into the aqueous wash solution. Consider a "back-extraction" for cleanup, where the analyte is intentionally moved back to a clean aqueous phase by adjusting pH, leaving neutral interferences behind in the organic layer.[4][5] |
Solid-Phase Extraction (SPE)
The key to successful SPE is selecting a sorbent with a retention mechanism that matches the analyte's chemistry.[2]
Sources
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- 2. welch-us.com [welch-us.com]
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- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling Formaldehyde Release from (Imidazolidine-1,3-diyl)dimethanol Donors
Welcome to the Technical Support and Troubleshooting Center for (Imidazolidine-1,3-diyl)dimethanol-based formaldehyde donors, primarily encompassing Diazolidinyl Urea (DAU) and Imidazolidinyl Urea (IU). This guide is designed for researchers, formulation scientists, and drug development professionals who require precise control over formaldehyde release kinetics for antimicrobial preservation, tissue cross-linking, or toxicological assessments.
Part 1: Core Principles & Mechanistic FAQs
To effectively control a chemical system, you must first understand its thermodynamic and kinetic drivers. (Imidazolidine-1,3-diyl)dimethanol donors do not exist as static molecules in aqueous solutions; they are dynamic reservoirs.
Q1: What is the exact chemical mechanism of formaldehyde release from these donors? A: The release mechanism is a stepwise, base-catalyzed hydrolysis of the hemiaminal ether linkages[1]. DAU begins with four hemiaminal groups. As water attacks these bonds, the molecule undergoes sequential degradation, shedding formaldehyde molecules at each step. The intermediate product is typically (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU), which eventually degrades into allantoin, a stable, non-releasing end product[2].
Stepwise degradation pathway of (Imidazolidine-1,3-diyl)dimethanol donors releasing formaldehyde.
Q2: How do formulation pH and temperature dictate the release kinetics? A: The stability of the C-N bond in the hydroxymethyl groups is highly pH-dependent. At an acidic to neutral pH (3.0–6.5), the donor remains relatively stable, providing a slow, sustained release[3]. However, at an alkaline pH (> 8.0), hydroxide ions rapidly catalyze the cleavage of the hemiaminal bonds, causing a sudden spike in free formaldehyde[4]. Temperature acts as a thermodynamic accelerator; elevating the storage temperature from 25°C to 37°C significantly lowers the half-life of the intact donor, accelerating the Arrhenius kinetics of the degradation pathway[2].
Q3: Why does diluting the formulation increase the percentage of formaldehyde released? A: This is a classic manifestation of Le Chatelier's principle. The dissociation of the donor into intermediates and free formaldehyde is an equilibrium reaction ( Donor⇌Intermediates+HCHO ). When the system is diluted to submillimolar concentrations, the equilibrium shifts to the right to counteract the decrease in concentration, resulting in near-complete dissociation of the available donor molecules[4].
Part 2: Troubleshooting Guide
| Observed Issue | Mechanistic Causality | Corrective Action / Solution |
| Premature / Excessive Formaldehyde Release | Formulation pH has drifted above 7.0, or the product was exposed to temperatures > 30°C, accelerating base-catalyzed hydrolysis[3]. | Buffer the aqueous phase to a strict pH of 5.0–6.0 using a citrate or phosphate buffer. Mandate cold-chain or controlled room-temperature storage. |
| False-Positive High Formaldehyde in QC | Traditional HPLC/GC methods utilize elevated temperatures or harsh mobile phases that artificially hydrolyze the donor during the assay[5]. | Abandon thermal analytical methods. Transition to Capillary Electrophoresis (CE) at ambient temperature to prevent on-column degradation[2]. |
| Insufficient Antimicrobial Efficacy | High concentrations of proteins, amines, or other nucleophiles in the matrix are acting as "formaldehyde scavengers," neutralizing the active biocide. | Perform a matrix-spiking study. Increase the initial donor concentration to offset the scavenging effect, or remove reactive nucleophiles from the formulation. |
| Incomplete Theoretical Yield | DAU theoretically holds 4 moles of HCHO, but sterics and stable intermediates (like HU) halt complete degradation under standard conditions[1]. | Calibrate expectations: calculate dosing based on the empirical yield (~2.1 moles for DAU, ~1.5 moles for IU) rather than the theoretical maximum[1][2]. |
Part 3: Quantitative Data Benchmarks
To assist in predictive modeling, the following table summarizes the expected free formaldehyde yield under varying environmental conditions based on validated in vitro studies[1][2][4].
| Donor Type | Concentration | Matrix pH | Temp (°C) | Empirical Yield (Moles HCHO / Mole Donor) | % of Theoretical Yield |
| Diazolidinyl Urea (DAU) | 0.2% (w/w) | 7.0 | 25°C | ~2.1 moles | ~52.5% |
| Diazolidinyl Urea (DAU) | 0.1 mM (Dilute) | 8.5 | 37°C | ~3.8 moles | ~95.0% |
| Imidazolidinyl Urea (IU) | 0.2% (w/w) | 7.0 | 25°C | ~1.5 moles | ~75.0% |
| Imidazolidinyl Urea (IU) | 0.2% (w/w) | 4.0 | 25°C | < 0.5 moles | < 25.0% |
Part 4: Validated Experimental Protocols
A common failure point in drug development is utilizing the wrong analytical method to quantify dynamic equilibrium systems. The following self-validating protocols ensure that your measurement does not alter the state of the sample.
Validated analytical workflow for profiling donor degradation and quantifying free formaldehyde.
Protocol A: Quantification of Free Formaldehyde via Chromotropic Acid Assay
Causality Note: This colorimetric assay is performed under highly acidic conditions (pH ~2), which temporarily "freezes" the base-catalyzed degradation of the donor, ensuring you only measure the formaldehyde that was already free in the matrix[4].
Step-by-Step Methodology:
-
Sample Preparation: Extract 1.0 mL of the aqueous formulation and dilute 1:100 in unbuffered HPLC-grade H2O to arrest matrix interference.
-
Reagent Addition: In a glass test tube, combine 1.0 mL of the diluted sample with 1.0 mL of 0.1 N HCl to drop the pH to ~2.0.
-
Chromotropic Reaction: Add 2.0 mL of 0.5% chromotropic acid (prepared in 60% sulfuric acid).
-
Incubation: Heat the mixture in a water bath at 60°C for exactly 15 minutes. Self-Validation Step: Run a negative control (pure DAU freshly dissolved at 4°C) simultaneously. If the negative control shows high absorbance, your heating step is too aggressive and is forcing donor degradation.
-
Measurement: Cool the tubes to room temperature in an ice bath. Measure the absorbance at 570 nm using a UV-Vis spectrophotometer.
-
Quantification: Interpolate the free formaldehyde concentration using a standard curve generated from known formalin standards (0.05 to 1.0 mM).
Protocol B: Profiling Intact Donors via Capillary Electrophoresis (CE)
Causality Note: CE separates molecules based on their electrophoretic mobility in an applied electric field without the high pressures or temperatures of HPLC/GC, preserving the intact (Imidazolidine-1,3-diyl)dimethanol molecules and their intermediates (HU, BHU)[2].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 25 mM borate run buffer adjusted to pH 9.3.
-
Sample Dilution: Dissolve the formulation sample in a 50 mM phosphate buffer (pH 2.5). Why pH 2.5? The donor is highly stable at this low pH, preventing degradation while sitting in the autosampler[2].
-
System Setup: Utilize an uncoated fused-silica capillary (e.g., 50 µm internal diameter, 40 cm effective length). Set the instrument temperature to a strict 25°C.
-
Injection & Separation: Inject the sample hydrodynamically (50 mbar for 5.0 s). Apply a voltage of 20 kV. At pH 9.3, the negatively charged donor molecules will migrate after the electroosmotic flow (EOF).
-
Detection: Monitor UV absorbance at 200 nm.
-
Data Analysis: Identify the intact donor peak, followed by the HU and allantoin intermediate peaks. The proportional decrease in the intact donor peak over time maps the exact degradation kinetics of your specific formulation matrix.
References
- Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea Contact Derm
- Topical therapeutic corneal and scleral tissue cross-linking solutions: in vitro formaldehyde release studies using cosmetic preservatives N
- Opinion on the determination of certain formaldehyde releasers in cosmetic products European Commission (SCCNFP)
- Non-sensitizing Alternatives to Diazolidinyl Urea and Imidazolidinyl Urea as Preservatives in Cosmetics American Journal of Student Research
- Technical Support Center: Stability of Imidazolidinyl Urea in Aqueous Solutions BenchChem
Sources
Comparative antimicrobial efficacy of (Imidazolidine-1,3-diyl)dimethanol vs diazolidinyl urea
A Comparative Guide to the Antimicrobial Efficacy of (Imidazolidine-1,3-diyl)dimethanol and Diazolidinyl Urea For Researchers, Scientists, and Drug Development Professionals
Introduction
In the formulation of cosmetic and personal care products, the inclusion of preservatives is critical to prevent microbial contamination and ensure product safety and longevity. Among the most widely used broad-spectrum preservatives are (Imidazolidine-1,3-diyl)dimethanol, commonly known as Imidazolidinyl Urea, and Diazolidinyl Urea. Both belong to the class of formaldehyde-releasing agents, which function by slowly hydrolyzing in aqueous solutions to release small, controlled amounts of formaldehyde.[1][2][3] This mechanism provides potent, long-lasting protection against a wide range of microorganisms.[1][4]
While they share a common mode of action, there are distinctions in their chemical structures, antimicrobial potency, and formulation characteristics.[1][3] Diazolidinyl Urea is often regarded as having a broader spectrum of activity and greater potency than Imidazolidinyl Urea.[1] This guide offers an in-depth, objective comparison of these two preservatives, synthesizing available data to inform selection for specific formulation needs.
Chemical and Physical Properties at a Glance
| Property | Imidazolidinyl Urea | Diazolidinyl Urea |
| Solubility | Soluble in water | Soluble in water |
| Effective pH Range | 3.0 - 9.0 | 3.0 - 9.0 |
| Typical Use Concentration | 0.2% - 0.4% | 0.1% - 0.3% |
| Max. Authorized Concentration (EU) | 0.6% | 0.5%[1][5] |
Mechanism of Antimicrobial Action: Formaldehyde Release
The antimicrobial efficacy of both Imidazolidinyl Urea and Diazolidinyl Urea is dependent on the slow release of formaldehyde.[1][2] In an aqueous formulation, these compounds undergo gradual hydrolysis. The released formaldehyde, a powerful biocide, then acts non-specifically to inhibit microbial growth. It achieves this by cross-linking with microbial proteins and nucleic acids, disrupting essential cellular processes and leading to cell death.[1] This slow, sustained release ensures a consistent level of antimicrobial protection throughout the product's shelf life.[1][4]
One study noted that at a concentration of 0.2%, Diazolidinyl Urea released 191 parts per million (ppm) of formaldehyde, while Imidazolidinyl Urea released 132 ppm.[2] This difference in formaldehyde release rate may contribute to the reported higher potency of Diazolidinyl Urea.[1]
Caption: Generalized mechanism of formaldehyde-releasing preservatives.
Comparative Antimicrobial Efficacy
While both preservatives offer broad-spectrum protection, available data and industry perception suggest that Diazolidinyl Urea has a slight advantage in potency and spectrum of activity.[1] To definitively quantify and compare their efficacy, a standardized antimicrobial susceptibility test is required. The Minimum Inhibitory Concentration (MIC) is the primary metric for this, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after incubation.[1][6][7]
Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Type | Imidazolidinyl Urea MIC (ppm) |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 500 - 1000 |
| Escherichia coli | Gram-negative Bacteria | 500 - 750 |
| Staphylococcus aureus | Gram-positive Bacteria | 750 - 1000 |
| Candida albicans | Yeast | 500 - 750 |
| Aspergillus brasiliensis | Mold | 750 - 1000 |
Data synthesized from available literature.[1] Conditions for testing may vary between sources.
For a definitive comparison, a side-by-side analysis using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M07, is recommended.[8][9][10][11]
Experimental Protocol: A Framework for Direct Comparison
For researchers seeking to perform a direct comparison, a preservative efficacy test, also known as a challenge test, is the most reliable method.[1] The ISO 11930 standard is specifically designed for evaluating the antimicrobial protection of cosmetic products.[12][13][14]
ISO 11930 Challenge Test Workflow
This test deliberately inoculates a product with a high concentration of specific microorganisms to challenge the preservative system over a 28-day period.[12][13][15]
1. Preparation of Inoculum:
-
Standardized strains of Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus brasiliensis are cultured.[12][13][16]
-
The cultures are harvested and suspended to create inocula with a known concentration of viable cells.[1]
2. Inoculation of Product Samples:
-
Separate product samples, each containing one of the test preservatives at a specified concentration, are prepared.
-
A known quantity of each product is inoculated with a microbial suspension to achieve a final concentration of 10⁵ to 10⁶ colony-forming units (CFU) per gram or milliliter.[1]
3. Incubation:
4. Sampling and Enumeration:
-
Aliquots are taken from each sample at specified intervals (e.g., 7, 14, and 28 days).[1][12][13]
-
The number of viable microorganisms is determined using plate count methods. A neutralizing agent is used to inactivate the preservative, allowing for the recovery of remaining microbes.[1]
5. Evaluation of Results:
-
The log reduction in the microbial population is calculated for each time point.
-
The preservative system is deemed effective if it meets the acceptance criteria defined in ISO 11930 (e.g., for bacteria, a ≥ 3-log reduction by day 7 and no increase thereafter).[1][12]
Caption: A generalized workflow for a preservative efficacy (challenge) test.
Factors Influencing Efficacy and Regulatory Context
The performance of both preservatives can be influenced by the formulation matrix. Factors such as pH, temperature, and interactions with other ingredients can affect the rate of formaldehyde release.[17] Generally, more formaldehyde is released with longer storage times and at higher temperatures.[17]
Regulatory Status: Both Imidazolidinyl Urea and Diazolidinyl Urea are permitted for use in cosmetics in major markets, including the European Union and the United States, but with concentration limits.[5][18][19]
-
European Union: The maximum authorized concentration is 0.6% for Imidazolidinyl Urea and 0.5% for Diazolidinyl Urea.[1][5] Products containing these ingredients must be labeled with "releases formaldehyde" if the concentration of free formaldehyde exceeds 0.05%.
-
United States: The Cosmetic Ingredient Review (CIR) Expert Panel has deemed Diazolidinyl Urea safe for use in cosmetics up to a maximum concentration of 0.5%.[19][20] However, due to consumer perception and state-level regulations, there is a growing trend toward "formaldehyde-free" preservation systems.[18]
Conclusion
Both (Imidazolidine-1,3-diyl)dimethanol (Imidazolidinyl Urea) and Diazolidinyl Urea are effective, broad-spectrum antimicrobial preservatives that function via a slow-release formaldehyde mechanism.[1] Available literature and typical usage levels suggest that Diazolidinyl Urea is generally more potent, potentially allowing for lower use concentrations.[1]
However, the definitive choice of preservative depends on the specific requirements of the formulation, including the product matrix, desired level of protection, target cost, and regulatory considerations in the target market.[1] For a conclusive performance evaluation within a specific formulation, a standardized challenge test, such as ISO 11930, is the most reliable method.[1] This allows formulators to generate direct, comparative data to validate the efficacy of their chosen preservative system.
References
-
ISO 11930 - Preservative Effectiveness Test. Microchem Laboratory. Available from: [Link]
-
ISO 11930 Preservative Challenge Test Explained. Pentyl Labs. Available from: [Link]
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Diazolidinyl Urea Replacement: Regulations, Alternatives, and Suppliers. GreyB. Available from: [Link]
-
What is Preservative Efficacy Testing (PET) for Cosmetics?. Certified Laboratories. Available from: [Link]
-
The Role of Diazolidinyl Urea in Cosmetic Preservation: Mechanisms and Benefits. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
-
Diazolidinyl Urea. Essentials by Catalina. Available from: [Link]
-
Preservative Efficacy Testing. Msl.io. Available from: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available from: [Link]
-
Preservative Efficacy (Challenge) Test. Certified Cosmetics. Available from: [Link]
-
Diazolidinyl Urea: All About the Safety of This Ingredient. Typology. Available from: [Link]
-
Antimicrobial activities of N-chloramines and diazolidinyl urea. ASM Journals. Available from: [Link]
-
Non-sensitizing Alternatives to Diazolidinyl Urea and Imidazolidinyl Urea as Preservatives in Cosmetics. American Journal of Student Research. Available from: [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available from: [Link]
-
What is DIAZOLIDINYL UREA. EWG Skin Deep. Available from: [Link]
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Modification of antimicrobial susceptibility testing methods. Oxford Academic. Available from: [Link]
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M07-A8. Regulations.gov. Available from: [Link]
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Diazolidinylurea. PubChem - NIH. Available from: [Link]
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Diazolidinyl Urea (Explained + Products). INCIDecoder. Available from: [Link]
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Investigation on formaldehyde release from preservatives in cosmetics. PubMed. Available from: [Link]
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Difference Between Imidazolidinyl Urea and Diazolidinyl Urea. Pediaa.Com. Available from: [Link]
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Recognized Consensus Standards: Medical Devices. FDA. Available from: [Link]
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Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]
-
ECHA publishes proposals for harmonized classification and labelling of 3 substances used in cosmetics. CRITICAL CATALYST. Available from: [Link]
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Formaldehyde And Formaldehyde-Releasing Preservatives. Campaign for Safe Cosmetics. Available from: [Link]
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Everything You Need to Know About Formaldehyde-Releasing Preservatives. The Chalkboard. Available from: [Link]
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Erythrocyte Toxicities of Imidazolidinyl Urea and Diazolidinyl Urea. David Publishing. Available from: [Link]
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Formaldehyde and Formaldehyde Releasing Preservatives in Personal Care Products Used by Black Women and Latinas. PMC. Available from: [Link]
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Toxic ingredient to avoid: Formaldehyde-releasing preservatives. David Suzuki Foundation. Available from: [Link]
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Remarkable substituent effects on antimicrobial activities of 1,3-diorganylimidazolidinium salts. PubMed. Available from: [Link]
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Minimum inhibitory concentration (MIC 50 ; µg/mL) values of compounds on eight strains of Candida (3a-3l). ResearchGate. Available from: [Link]
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SYNTHESIS AND ANTIMICROBIAL SCREENING OF SOME IMIDAZOLIDINE DERIVATIVES OF ISONICOTINAMIDE. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Synthesis, structure elucidation and antibacterial screening of some new 1,3-imidazolinone derivatives using micro broth dilution assay pp. (19-30). ResearchGate. Available from: [Link]
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40 CFR 721.9892 -- 1,3-Dimethyl-2-imidazolidinone. eCFR. Available from: [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. PMC. Available from: [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. Available from: [Link]
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Some minimum inhibitory concentrations (MICs, µg/mL) of different antifungal agents against isolates of M. pachydermatis reported in the literature. ResearchGate. Available from: [Link]
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MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI. Available from: [Link]
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DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. PMC. Available from: [Link]
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Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. PMC. Available from: [Link]
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States Seek Crackdown on Toxic Ingredients in Cosmetics to Close Gaps in Federal Oversight. KFF Health News. Available from: [Link]
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Determining selective concentrations for antibiotics and antifungals in natural environments. GOV.UK. Available from: [Link]
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Synthesis and Antimicrobial Activity of Some New 5-Oxo-Imidazolidine Derivatives. Prime Scholars. Available from: [Link]
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The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers. Available from: [Link]
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Validation of GC-MS Analytical Methods for (Imidazolidine-1,3-diyl)dimethanol Detection: A Comparative Guide
(Imidazolidine-1,3-diyl)dimethanol —often recognized in industrial and cosmetic formulations as a highly effective cross-linking agent and formaldehyde-donor preservative—presents a notorious challenge for analytical chemists. Ensuring product safety and regulatory compliance requires precise quantification of this active ingredient (1[1]). However, its physicochemical properties make baseline analytical approaches highly susceptible to artifacts.
As a Senior Application Scientist, I have evaluated multiple analytical workflows for this compound. This guide objectively compares three primary Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, explaining the mechanistic causality behind their performance, and provides a fully validated, self-correcting protocol for the optimal method.
Chemical Profiling & The Analytical Challenge
The molecular architecture of (Imidazolidine-1,3-diyl)dimethanol consists of a nitrogen-rich 5-membered imidazolidine ring flanked by two highly polar hydroxymethyl (-CH₂OH) groups. This structure dictates two major analytical hurdles:
-
Extreme Polarity: The active hydrogens on the hydroxyl groups engage in strong intermolecular hydrogen bonding. In a GC column, this manifests as severe stationary phase interaction, leading to irreversible adsorption and broad, tailing peaks.
-
Thermal Lability: The compound is engineered to act as a formaldehyde donor in aqueous environments (2[2]). When exposed to the high temperatures of a standard GC injection port (typically >220°C), the molecule undergoes rapid thermal pyrolysis. The hydroxymethyl groups cleave, prematurely releasing formaldehyde gas and leaving behind an unsubstituted imidazolidine ring artifact.
Methodological Comparison
To overcome these challenges, laboratories typically employ one of three GC-MS strategies.
Method A: Direct GC-MS Analysis (The Flawed Baseline)
Attempting to analyze the compound natively without chemical protection.
-
Mechanism: The sample is injected directly into the heated inlet.
-
Result: The thermal energy instantly degrades the analyte. The resulting chromatogram shows peaks for degradation products rather than the parent mass, leading to massive under-reporting (false negatives) of the intact compound.
Method B: Indirect GC-MS via DNPH Derivatization
Instead of measuring the parent molecule, this method forces the complete hydrolysis of the compound and measures the released formaldehyde by derivatizing it with 2,4-dinitrophenylhydrazine (DNPH) (3[3]).
-
Mechanism: DNPH reacts with the released aldehyde to form a stable hydrazone, which is then extracted and analyzed.
-
Result: Excellent for quantifying total potential formaldehyde emission, but it completely lacks specificity. It cannot differentiate (Imidazolidine-1,3-diyl)dimethanol from other formaldehyde donors in a complex matrix.
Method C: Silylation-Assisted GC-MS (The Gold Standard)
This method chemically alters the analyte prior to injection to protect the fragile bonds.
-
Mechanism: Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS), the active hydrogens on the -CH₂OH groups are replaced with bulky, non-polar trimethylsilyl (TMS) groups.
-
Result: The resulting di-TMS derivative is highly volatile, lacks hydrogen-bonding capability, and possesses the thermal stability required to survive the GC inlet intact.
Quantitative Performance Summary
| Validation Parameter | Method A: Direct GC-MS | Method B: Indirect DNPH | Method C: Silylation GC-MS |
| Specificity | Low (Measures artifacts) | Low (Measures total HCHO) | High (Intact Parent) |
| Linearity (R²) | 0.892 (Non-linear degradation) | 0.995 | 0.999 |
| LOD (µg/mL) | > 5.0 | 0.05 | 0.02 |
| Recovery (%) | 25 - 40% | 92 - 98% | 96 - 101% |
| Precision (RSD %) | > 20% | 4.5% | 2.1% |
Mechanistic Visualization
The following diagram illustrates the critical divergence in analytical pathways, highlighting why silylation is non-negotiable for the intact detection of this compound.
Fig 1: Workflow comparison demonstrating the necessity of silylation to prevent thermal degradation.
Validated Experimental Protocol: Silylation-Assisted GC-MS
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal standards and derivatization efficiency checks to immediately flag any sample preparation failures.
Phase 1: Sample Preparation & Moisture Eradication
Causality: BSTFA is violently quenched by water, forming hexamethyldisiloxane (HMDS) and halting the derivatization of the analyte. Absolute moisture removal is critical.
-
Extract 1.0 g of the sample matrix using 10 mL of anhydrous acetonitrile.
-
Spike the extract with 50 µg of Hexamethylbenzene as an Internal Standard (IS) (3[3]). The IS corrects for any volumetric losses during prep and matrix suppression during ionization.
-
Pass the extract through a column of anhydrous sodium sulfate ( Na2SO4 ) to strip residual water.
-
Evaporate a 1 mL aliquot to complete dryness under a gentle stream of ultra-high-purity Nitrogen at 35°C.
Phase 2: Catalyzed Derivatization
Causality: The hydroxymethyl groups on the imidazolidine ring can be sterically hindered. The addition of 1% TMCS acts as a catalyst, increasing the silylating power of BSTFA to ensure 100% conversion.
-
To the dried residue, add 100 µL of anhydrous Pyridine (acts as an acid scavenger for the HCl byproduct) and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial with a PTFE-lined cap and incubate at 70°C for 30 minutes .
-
Allow to cool to room temperature. The sample is now ready for injection.
Phase 3: GC-MS Acquisition Parameters
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm.
-
Inlet: 250°C, Splitless mode (1 µL injection). Note: Because the molecule is now protected by TMS groups, the 250°C inlet will vaporize it without causing pyrolysis.
-
Oven Program: 80°C (hold 1 min) -> ramp at 15°C/min to 280°C (hold 5 mins).
-
MS Parameters: Electron Ionization (EI) at 70 eV.
-
Self-Validation Check (SIM Mode): Monitor for both the mono-TMS and di-TMS derivative ions. If the mono-TMS peak area exceeds 5% of the di-TMS peak area, the derivatization was incomplete (likely due to moisture ingress), and the batch must be re-prepped.
References
-
Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea ResearchGate [Link]
-
Development of a Chemical Toolkit for the Modulation of Cellular Formaldehyde University of Leicester [Link]
-
Quantitative 13 C NMR Spectroscopic Studies on the Equilibrium of Formaldehyde with Its Releasing Cosmetic Preservatives ResearchGate[Link]
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A Comparative Guide for Formulation Scientists: (Imidazolidine-1,3-diyl)dimethanol vs. DMDM Hydantoin as Preservatives
Introduction
In the realm of cosmetic and pharmaceutical formulation, the selection of an appropriate preservative system is paramount to ensuring product safety and longevity. Among the arsenal of antimicrobial agents available, formaldehyde-releasing preservatives have long been a cornerstone due to their broad-spectrum efficacy and cost-effectiveness. This guide provides an in-depth technical comparison of two such widely used preservatives: (Imidazolidine-1,3-diyl)dimethanol, commonly known in the industry as Imidazolidinyl Urea, and 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, or DMDM Hydantoin.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their chemical properties, mechanisms of action, antimicrobial efficacy, stability, and safety profiles. By presenting supporting experimental data and standardized testing protocols, this guide aims to equip formulation scientists with the critical information needed to make informed decisions in the selection and application of these preservatives.
Chemical Structure and Nomenclature
A precise understanding of the chemical identity of these preservatives is fundamental.
| Feature | (Imidazolidine-1,3-diyl)dimethanol (Imidazolidinyl Urea) | DMDM Hydantoin |
| INCI Name | Imidazolidinyl Urea | DMDM Hydantoin |
| CAS Number | 39236-46-9 | 6440-58-0 |
| Chemical Formula | C5H12N4O3 | C7H12N2O4 |
| Molecular Weight | 188.17 g/mol | 188.18 g/mol |
| Appearance | White, hygroscopic powder | White, crystalline solid |
| Solubility | Soluble in water | Soluble in water |
Chemical Structures:
Caption: Chemical structures of (Imidazolidine-1,3-diyl)dimethanol and DMDM Hydantoin.
Mechanism of Action: The Role of Formaldehyde Release
Both Imidazolidinyl Urea and DMDM Hydantoin exert their antimicrobial effects through the gradual release of formaldehyde in aqueous solutions.[1][2] Formaldehyde is a potent biocide that inactivates microorganisms by cross-linking with proteins and nucleic acids, thereby disrupting essential cellular functions and leading to cell death.[3]
The efficacy of these preservatives is intrinsically linked to the equilibrium of formaldehyde release. This release is influenced by several factors, including pH, temperature, and the presence of other ingredients in the formulation.[4]
Caption: Generalized mechanism of action for formaldehyde-releasing preservatives.
Comparative Antimicrobial Efficacy
Both preservatives are valued for their broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as yeast and mold.[5][6] However, their efficacy against specific microorganisms can vary.
Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is a critical measure of a preservative's effectiveness. The lower the MIC value, the more potent the antimicrobial agent.
| Microorganism | DMDM Hydantoin (MIC, %)[7] | Imidazolidinyl Urea (MIC, mg/mL)[8] |
| Pseudomonas aeruginosa | 0.05 | - |
| Escherichia coli | - | 1 |
| Staphylococcus aureus | 0.05 | - |
| Bacillus subtilis | - | 0.7 |
| Candida albicans | 0.10 | - |
| Aspergillus brasiliensis | 0.15 | - |
Note: Direct comparative studies using identical methodologies and microbial strains are limited in publicly available literature. The data presented is compiled from different sources and should be interpreted with caution. It is crucial to conduct formulation-specific efficacy testing.
Formaldehyde Release: A Quantitative Comparison
The amount and rate of formaldehyde release are critical parameters influencing both the antimicrobial efficacy and the safety profile of these preservatives.
A study comparing the formaldehyde release from 0.2% solutions of various preservatives using high-performance liquid chromatography (HPLC) provides some insight:
| Preservative | Formaldehyde Released (%) | Formaldehyde Released (ppm) |
| DMDM Hydantoin | 9.38% | 188 ppm |
| Imidazolidinyl Urea | 6.59% | 132 ppm |
Data from a study analyzing 0.2% preservative solutions in tetrahydrofuran.[9]
This data suggests that under the tested conditions, DMDM hydantoin releases a higher amount of formaldehyde compared to imidazolidinyl urea.[9] It is important to note that the release kinetics are highly dependent on the formulation matrix, pH, and temperature.[4]
Stability and Formulation Considerations
pH Stability:
-
DMDM Hydantoin: Effective over a wide pH range, typically up to pH 10.
-
Imidazolidinyl Urea: Generally considered effective in a pH range of 3-9.[10]
Temperature Stability:
-
DMDM Hydantoin: Can be incorporated into formulations at temperatures up to 80°C.
-
Imidazolidinyl Urea: Can be added at temperatures up to 90°C.[10]
Compatibility: Both preservatives are generally compatible with a wide range of cosmetic ingredients, including surfactants and proteins.[6] However, interactions with other formulation components can impact their stability and efficacy. For instance, the presence of certain nucleophilic ingredients can potentially accelerate the depletion of free formaldehyde.
Safety and Toxicological Profile
The primary safety concern associated with both preservatives is their potential to cause allergic contact dermatitis in individuals sensitized to formaldehyde.
-
Imidazolidinyl Urea: Considered to be one of the least likely formaldehyde-releasing preservatives to cause skin sensitization.[10] However, it can still elicit reactions in formaldehyde-allergic individuals.
-
DMDM Hydantoin: Also a known skin sensitizer in formaldehyde-allergic individuals.[11]
Beyond skin sensitization, toxicological studies have been conducted on both compounds. For example, a 28-day repeated-dose oral toxicity study on a component of commercial DMDM hydantoin, MDM hydantoin, in rats showed no significant toxic effects at the tested doses.[12] Imidazolidinyl Urea has been shown to have low acute toxicity.[13]
Decomposition Products: It is important to consider that the decomposition of these preservatives can yield other byproducts in addition to formaldehyde. For Imidazolidinyl Urea, decomposition products can include allantoin and various urea derivatives.[13]
Regulatory Landscape
The use of formaldehyde and formaldehyde-releasing preservatives in cosmetics is regulated in major markets.
-
European Union: Formaldehyde is a prohibited substance in cosmetics.[14] However, formaldehyde-releasers are permitted up to a certain concentration, with the final product being required to be labeled with "releases formaldehyde" if the total concentration of released formaldehyde exceeds 0.001% (10 ppm).[15][16] The maximum permitted concentration of DMDM Hydantoin is 0.6%. For Imidazolidinyl Urea, the maximum authorized concentration is also 0.6%.[10]
-
United States: The FDA regulates cosmetics and requires ingredients to be safe for their intended use. There are no specific FDA regulations prohibiting the use of formaldehyde-releasing preservatives in cosmetics, but the final product must be properly labeled. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of both DMDM Hydantoin and Imidazolidinyl Urea and considers them safe as used in cosmetics at current practice of use and concentration.[13]
Experimental Protocols
1. Preservative Efficacy Testing (Challenge Test)
To evaluate the antimicrobial effectiveness of a preservative system in a finished product, a challenge test is performed according to standardized methods such as USP <51> or ISO 11930.[10]
Caption: Generalized workflow for a preservative efficacy challenge test.
Step-by-Step Methodology (Adapted from ISO 11930):
-
Preparation of Microbial Inoculum: Standardized strains of bacteria (Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli), yeast (Candida albicans), and mold (Aspergillus brasiliensis) are cultured and harvested to create a mixed inoculum.[10]
-
Product Inoculation: A known quantity of the final product is inoculated with the microbial suspension to achieve a target concentration of microorganisms.
-
Incubation: The inoculated product is stored at a controlled temperature (typically 20-25°C) for 28 days.
-
Sampling and Enumeration: At specified time points (e.g., 7, 14, and 28 days), aliquots of the product are removed, and the number of viable microorganisms is determined using standard plating techniques.
-
Evaluation: The log reduction of each microorganism at each time point is calculated and compared against the acceptance criteria outlined in the chosen standard.
2. Quantification of Free Formaldehyde
The concentration of free formaldehyde in a cosmetic product can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Caption: Workflow for the quantification of free formaldehyde by HPLC.
Step-by-Step Methodology (General Overview):
-
Sample Preparation: The cosmetic product is subjected to an extraction procedure to isolate the free formaldehyde.
-
Derivatization: The extracted formaldehyde is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a stable, UV-absorbing derivative.[9]
-
HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable reversed-phase column.
-
Detection: The derivative is detected using a UV detector at a specific wavelength.
-
Quantification: The concentration of formaldehyde in the original sample is calculated by comparing the peak area of the derivative to a calibration curve prepared with known concentrations of formaldehyde standards.
Conclusion
Both (Imidazolidine-1,3-diyl)dimethanol (Imidazolidinyl Urea) and DMDM Hydantoin are effective and widely used broad-spectrum preservatives that function through the controlled release of formaldehyde. The choice between them for a particular formulation will depend on a careful consideration of several factors:
-
Required Antimicrobial Efficacy: While both are broad-spectrum, one may show slightly better efficacy against specific, challenging microorganisms in a particular formulation.
-
Formulation pH and Temperature: The optimal stability ranges of each preservative should be aligned with the formulation's characteristics.
-
Regulatory Requirements: The concentration limits and labeling requirements in the target market must be strictly adhered to.
-
Safety Profile and Target Consumer: For products marketed towards individuals with sensitive skin, the potential for formaldehyde sensitization should be a key consideration, and alternatives may be explored.
Ultimately, the most reliable method for selecting the optimal preservative system is through robust preservative efficacy testing of the final formulation.
References
- Navigating Skin Sensitivities: Understanding Imidazolidinyl Urea and Allergic Reactions. (2026, March 21). [Source details not fully available]
- Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. (2019, May 10). CIR.
- IMIDAZOLIDINYL UREA.
- Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Form
- IMIDAZOLIDINYL UREA. (2024, October 28). SpecialChem.
- DMDM HYDANTOIN.
- Determination of Formaldehyde in Cosmetics by HPLC Method and Acetylacetone Method. [Source details not fully available]
- Imidazolidinyl urea | Antibacterial Preserv
- Imidazolidinyl Urea | C11H16N8O8 | CID 38258. PubChem.
- Opinion on the determination of certain formaldehyde releasers in cosmetic products. European Commission.
- Iscaguard DMD. Isca UK Limited.
- The different decomposition properties of diazolidinyl urea in cosmetics and patch test materials.
- Imidazolidinyl urea activates mast cells via MRGPRX2 to induce non-histaminergic allergy. (2021, April 29). [Source details not fully available]
- DMDM Hydantoin. Belchem.
- A Comparative Analysis of Imidazolidinyl Urea and Diazolidinyl Urea as Antimicrobial Preserv
- Formaldehyde-Releasing Preservatives in Cosmetics: Are They Safe? EasyChem.
- Effects of Several Cosmetic Preservatives on ROS-Dependent Apoptosis of R
- Safety Data Sheet: Imidazolidinyl urea. [Source details not fully available]
- On-demand imidazolidinyl urea-based tissue-like, self-healable, and antibacterial hydrogels for infectious wound care. (2024, October 15). PMC.
- Single- and repeated-dose 28-day oral toxicity study of MDM hydantoin in Sprague–Dawley r
- DMDM-H. Acme-Hardesty.
- Investigation on formaldehyde release from preservatives in cosmetics.
- DMDM hydantoin. Grokipedia.
- Formaldehyde-releasers in cosmetics in the USA and in Europe. Ovid.
- White Paper. [Source details not fully available]
- DMDM Hydantoin. (2024, August 27). Making Cosmetics.
- DMDM Hydantoin (Preservative): Cosmetic Ingredient INCI. (2023, February 17). SpecialChem.
- Non-sensitizing Alternatives to Diazolidinyl Urea and Imidazolidinyl Urea as Preservatives in Cosmetics. (2026, January 13). American Journal of Student Research.
- DMDM Hydantoin (Salidant DMH). (2025, December 08). UL Prospector.
- Deadline for label warning about formaldehyde releasers. (2024, July 31).
- Hidden Formaldehyde Content in Cosmeceuticals Containing Preservatives that Release Formaldehyde and Their Compliance Behaviors: Bridging the Gap between Compliance and Local Regul
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. [Source details not fully available]
- US4908456A - Process for preparing methylolated hydantoins.
- Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. (2017, June 23).
- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025, March 22). MDPI.
- IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. (2011, May 30). [Source details not fully available]
- Synthesis and Characterization some Imidazolidine Derivatives and Study the Biological Activity. (2021, March 25).
- Recent advances in the synthesis of highly substituted imidazolidines. PMC - NIH.
- Synthesis of imidazolidine 2,4 – dione derivatives. (2022, April 27). ScienceScholar.
- USP <51> Preservative Challenge Test.
- Formaldehyde-Releasing Preservatives in Personal Care Products. (2025, June 03).
- ISO 11930 - Preservative Effectiveness Test.
- EU cosmetics containing formaldehyde releasers. (2022, July 27). Cosmeservice.
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A Comparative Guide to Inter-Laboratory Validation of (Imidazolidine-1,3-diyl)dimethanol Quantification Methods
Abstract
(Imidazolidine-1,3-diyl)dimethanol, commercially known as DMDM Hydantoin, is a widely utilized antimicrobial preservative in cosmetic and personal care products.[1][2] Its efficacy stems from its ability to act as a formaldehyde-releaser, creating an environment inhospitable to microbial growth.[1] However, the release of formaldehyde, a known carcinogen and potential skin sensitizer, necessitates strict regulatory control and accurate quantification to ensure consumer safety.[3][4] In the European Union, for instance, products containing DMDM Hydantoin that release formaldehyde above a concentration of 0.05% must be labeled with the warning "contains formaldehyde," and the total authorized concentration is capped at 0.6%.[1][3]
This guide provides a comprehensive comparison of validated analytical methods for the quantification of DMDM Hydantoin, with a focus on establishing robust protocols suitable for inter-laboratory validation. We will dissect two primary strategies: the indirect measurement of released formaldehyde and the direct analysis of the parent molecule and its degradation products. By examining the underlying principles, performance characteristics, and detailed workflows of each approach, this document serves as a critical resource for researchers, quality control laboratories, and drug development professionals in selecting and implementing a fit-for-purpose analytical method.
Chapter 1: Foundational Principles of Quantification: A Tale of Two Strategies
The analytical approach to quantifying DMDM Hydantoin is dictated by the ultimate question being asked. Is the goal to determine the concentration of free formaldehyde for regulatory compliance, or is it to understand the stability and degradation profile of the preservative itself? This leads to two distinct strategies.
-
Indirect Quantification (via Formaldehyde): This is the most common approach, driven by regulatory focus. It quantifies the amount of free formaldehyde released by the preservative into the product matrix.[3][5] This method is critical for safety assessment and labeling requirements. The underlying assumption is that the measured "free formaldehyde" represents the bioavailable and therefore most relevant fraction for safety evaluation.
-
Direct Quantification: This strategy involves the direct measurement of the intact DMDM Hydantoin molecule and its primary decomposition products, such as 1-hydroxymethyl-5,5-dimethylhydantoin (1-MDMH) and 5,5-dimethylhydantoin (DMH).[6] This approach is invaluable for stability studies, formulation development, and understanding the kinetics of preservative degradation over the product's shelf-life.
The choice between these strategies is the first and most critical decision in the method development and validation process.
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Comparing Cross-Linking Efficiency: (Imidazolidine-1,3-diyl)dimethanol vs. Glutaraldehyde
Executive Summary
In the development of advanced biomaterials, bioprosthetics, and targeted tissue therapeutics, the selection of a cross-linking agent dictates the mechanical integrity, biocompatibility, and degradation profile of the final product. Historically, Glutaraldehyde (GTA) has served as the gold standard for robust, irreversible cross-linking, particularly in ex vivo tissue fixation. However, its high cytotoxicity and propensity to induce in vivo calcification severely limit its application in live-tissue therapeutics.
Conversely, (Imidazolidine-1,3-diyl)dimethanol (IDD) —a representative of the N-methylol cyclic urea family and a known formaldehyde releaser (FAR)—has emerged as a highly tunable alternative. By offering a controlled, slower cross-linking kinetic, IDD provides a favorable toxicity-to-fixation balance, making it a focal point for in vivo applications such as scleral cross-linking for progressive myopia and the stabilization of cellulosic hydrogels [2, 3].
This guide objectively compares the mechanistic pathways, quantitative efficiencies, and application-specific protocols of these two divergent cross-linking agents.
Mechanistic Divergence: The Causality Behind the Chemistry
To engineer a biomaterial, one must understand the fundamental reaction kinetics and the resulting molecular architecture.
Glutaraldehyde (GTA): The Polymeric Networker
GTA is a 5-carbon dialdehyde that reacts rapidly with the unprotonated ϵ -amino groups of lysine residues. The initial reaction forms unstable Schiff bases. However, GTA's high cross-linking efficiency stems from its ability to undergo aldol condensation and Michael-type additions, creating complex, irreversible heterocyclic polymers [1, 4].
-
Causality: This polymeric networking prevents enzymatic degradation and rigidifies the matrix, which is ideal for bioprosthetic heart valves but catastrophic for live-cell encapsulation due to the release of cytotoxic unreacted aldehyde monomers.
(Imidazolidine-1,3-diyl)dimethanol (IDD): The Dual-Pathway Modulator
IDD operates via two distinct, environment-dependent pathways:
-
Direct N-Methylol Condensation: Under thermal curing and acidic catalysis (typically used in cellulosic polymers and textiles), the hydroxymethyl groups react directly with hydroxyls to form stable ether linkages [5].
-
Aqueous Formaldehyde Release (FAR): In physiological buffers (pH 7.4–8.5), IDD undergoes controlled hydrolysis, acting as a formaldehyde releaser. The liberated formaldehyde reacts with primary amines to form methylol adducts, which subsequently condense to form methylene bridges [2].
-
Causality: The rate-limiting step of hydrolysis prevents rapid surface rigidification (a common issue with GTA), allowing the agent to penetrate deeper into thick tissues (e.g., the sclera) before cross-linking occurs, drastically reducing acute localized cytotoxicity [3].
Fig 1: Mechanistic pathways of GTA vs. IDD cross-linking in biological and polymeric systems.
Quantitative Performance: Cross-Linking Efficiency Matrix
Cross-linking efficiency in biological tissues is reliably quantified by measuring the shift in the thermal denaturation temperature ( ΔTm ) via Differential Scanning Calorimetry (DSC). A higher ΔTm indicates a denser, more thermally stable cross-linked network [2].
| Parameter | Glutaraldehyde (GTA) | (Imidazolidine-1,3-diyl)dimethanol (IDD) |
| Reaction Kinetics | Rapid (Minutes to Hours) | Gradual (Hours to Days) |
| Primary Target Residues | ϵ -amines (Lysine) | Amines (via HCHO) & Hydroxyls (Direct) |
| Linkage Architecture | Long, rigid polymeric chains | Short, flexible methylene/ether bridges |
| Typical Concentration | 0.1% – 0.6% (10–60 mM) | 10 mM – 100 mM |
| Thermal Shift ( ΔTm ) | High: +15°C to +20°C[4] | Moderate: +3°C to +9°C [2] |
| Cytotoxicity Profile | Severe (Induces apoptosis/calcification) | Low-to-Moderate (Tolerated in vivo) |
| Optimal Application | Ex vivo bioprosthetics, EM fixation | In vivo therapeutics, hydrogels, cosmetics |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, cross-linking protocols must be designed as self-validating systems. The following methodologies incorporate specific chemical rationales (causality) and a built-in validation step (DSC analysis).
Protocol A: Ex Vivo Tissue Fixation using Glutaraldehyde
Objective: Achieve maximum mechanical stabilization of proteinaceous matrices (e.g., bovine pericardium).
-
Buffer Preparation: Prepare a 0.6% (v/v) GTA solution in 50 mM HEPES buffer (pH 7.4).
-
Causality: HEPES is utilized because it lacks primary amines. Using Tris buffer would result in the premature scavenging of GTA molecules, neutralizing the cross-linker before tissue penetration.
-
-
Incubation: Submerge the tissue in the GTA solution at 4°C for 24–72 hours under continuous orbital shaking.
-
Causality: Lower temperatures slow the rapid surface polymerization of GTA, allowing the monomeric aldehyde to diffuse into the core of the tissue, ensuring uniform cross-linking.
-
-
Quenching: Transfer the tissue to a 0.1 M Glycine solution in PBS for 2 hours.
-
Causality: Glycine acts as an amine-rich sink, capping unreacted aldehyde groups. This step is critical to prevent delayed cytotoxicity and mitigate calcium nucleation sites in vivo [4].
-
Protocol B: In Vivo / Biomaterial Cross-Linking using IDD
Objective: Achieve controlled, biocompatible cross-linking via the Formaldehyde Release (FAR) mechanism.
-
Solution Formulation: Dissolve IDD to a final concentration of 100 mM in a 100 mM Sodium Bicarbonate buffer, adjusted to pH 8.5.
-
Causality: The hydrolysis of the N-methylol groups to release formaldehyde is highly pH-dependent. A slightly alkaline environment (pH 8.5) optimizes the release kinetics, providing a steady stream of cross-linking agent without overwhelming local cell viability [2].
-
-
Incubation / Application: Apply the solution to the target tissue or polymer matrix at 37°C for 4 to 24 hours.
-
Causality: Physiological temperature is required to drive the condensation reaction of the transient methylol adducts into stable methylene bridges.
-
-
Efficacy Validation (DSC): Excise a 3 mm punch biopsy of the treated matrix. Run DSC from 30°C to 100°C at a heating rate of 5°C/min.
-
Validation Logic: Compare the endothermic peak ( Tm ) to an untreated control. A successful IDD cross-link will yield a ΔTm of ≥ +3.0°C, confirming network formation without the need for destructive tensile testing [2, 3].
-
Fig 2: Standardized self-validating workflow for evaluating cross-linking efficiency via DSC.
Application-Driven Selection Logic
For drug development professionals, the choice between GTA and IDD is a calculation of the Toxicity/Fixation Balance :
-
Select Glutaraldehyde when engineering acellular, terminal biomaterials (e.g., decellularized heart valves, surgical meshes) where maximum tensile strength and resistance to enzymatic degradation are paramount, and host-cell encapsulation is not required.
-
Select (Imidazolidine-1,3-diyl)dimethanol when developing in situ therapeutics (e.g., injectable hydrogels, ocular cross-linking drops). IDD's ability to slowly release formaldehyde allows for deep tissue penetration and structural reinforcement (sufficient to stunt pathological scleral growth) while maintaining a high safety margin for surrounding live cells [3].
References
-
Insights on Chemical Crosslinking Strategies for Proteins Polymers (MDPI) via PubMed Central[Link]
-
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Reproducibility of minimum inhibitory concentration (MIC) assays using (Imidazolidine-1,3-diyl)dimethanol
A Senior Application Scientist's Guide to Ensuring Reproducibility in Minimum Inhibitory Concentration (MIC) Assays for (Imidazolidine-1,3-diyl)dimethanol
Introduction: The Quest for Consistency in Antimicrobial Preservation
In the realm of drug development and formulation science, antimicrobial preservatives are the unsung heroes that ensure product safety and longevity. Among these, formaldehyde-releasing agents like (Imidazolidine-1,3-diyl)dimethanol, commercially known as Germall 115, are widely utilized for their broad-spectrum efficacy.[1] The Minimum Inhibitory Concentration (MIC) assay remains the gold standard for quantifying the in vitro activity of such agents, providing the lowest concentration required to inhibit the visible growth of a microorganism.[2][3] This value is fundamental to everything from early-stage drug discovery to establishing effective concentrations in final product formulations.[4][5]
This guide provides an in-depth, technically-grounded framework for conducting highly reproducible MIC assays with (Imidazolidine-1,3-diyl)dimethanol. Moving beyond a simple recitation of steps, we will explore the causality behind each procedural choice, grounded in the standards set by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Our objective is to equip you with the expertise to design and execute self-validating experiments that yield trustworthy and consistent results.
Pillar 1: Deconstructing Variability in MIC Assays
The foundation of a reproducible assay is a deep understanding of its potential failure points. MIC testing is a biological assay, and inherent variability is a given.[6] The key is to distinguish between acceptable biological variation and preventable technical error. The total variation in an MIC result is a composite of intra-laboratory (within-lab), inter-laboratory (between-lab), and biological (strain-to-strain) variation.[6][7]
Several critical factors can influence the outcome:
-
Inoculum Size: The number of bacteria introduced into the test system is paramount. Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely elevated MICs, while too low an inoculum can suggest a potency that isn't real.[9]
-
Growth Media Composition: The type and makeup of the growth medium can directly affect both the growth rate of the microorganism and the activity of the antimicrobial agent.[9] For instance, the activity of the formaldehyde released by (Imidazolidine-1,3-diyl)dimethanol can be influenced by proteins or other components in the medium that may react with and neutralize it.
-
Microorganism Variability: Different strains of the same bacterial species can exhibit significant genetic and phenotypic differences, impacting their susceptibility.[4][9] Even within a reference strain, genetic drift can occur over time with repeated subculturing.
-
Incubation Conditions: Temperature, time, and atmospheric conditions must be rigorously controlled.[9][10] Deviations can alter bacterial growth rates and affect the stability or activity of the test compound.
-
Endpoint Determination: The method of reading results—whether by the naked eye or a spectrophotometer—introduces a subjective element that must be standardized.[2]
Controlling these variables is the central theme of standardized protocols from bodies like CLSI and EUCAST, which provide the framework for minimizing discrepancies and ensuring data can be reliably compared across different studies and laboratories.[11][12][13]
Pillar 2: A Self-Validating Protocol for (Imidazolidine-1,3-diyl)dimethanol MIC Determination
This protocol is based on the CLSI M07 broth microdilution method, the gold standard for this type of assay, and incorporates principles from EUCAST to ensure robustness and reproducibility.[2][14] The causality for each step is explained to foster a deeper understanding of the system.
Experimental Workflow Diagram
Step-by-Step Methodology
1. Materials and Reagents
-
(Imidazolidine-1,3-diyl)dimethanol: High-purity standard.
-
Test Microorganisms: e.g., Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231). These are common challenge organisms for preservative efficacy testing.[15]
-
Quality Control (QC) Strain: e.g., S. aureus (ATCC 29213) or E. coli (ATCC 25922). QC strains have well-characterized MIC ranges and are essential for validating the assay's performance.[2][16]
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria. Sabouraud Dextrose Broth for fungi. Using standardized media like CAMHB is critical as variations in cation concentrations (Mg²⁺, Ca²⁺) can affect antimicrobial activity.[10]
-
Equipment: Calibrated pipettes, sterile 96-well microtiter plates, spectrophotometer or densitometer, 35°C ± 2°C incubator. Regular equipment calibration is non-negotiable for reproducibility.[9]
2. Preparation of Antimicrobial Stock Solution
-
Causality: An accurately prepared stock solution is the starting point for the entire dilution series. Errors here will propagate throughout the assay.
-
Protocol:
-
Accurately weigh the (Imidazolidine-1,3-diyl)dimethanol powder.
-
Dissolve in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10,000 µg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not prepared aseptically.
-
3. Inoculum Preparation
-
Causality: This is the most critical variable to control. The goal is to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well, as specified by CLSI.[2]
-
Protocol:
-
From a fresh (18-24 hour) agar plate culture, select 3-5 isolated colonies of the test microorganism.
-
Transfer colonies to a tube of sterile saline or broth.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or, for higher accuracy, using a densitometer (absorbance at 625 nm should be 0.08 to 0.13).[10] A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension 1:150 in the appropriate broth to achieve an inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:2 upon addition to the plate.
-
4. Assay Plate Preparation (Serial Dilutions)
-
Causality: A precise two-fold serial dilution ensures that each well has a known, distinct concentration of the antimicrobial, allowing for the determination of a specific MIC value.
-
Protocol:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the prepared stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last column.
-
Designate wells for a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only).[2]
-
5. Inoculation and Incubation
-
Causality: Standardized inoculation ensures each well receives the correct bacterial load. Controlled incubation provides the optimal environment for logarithmic growth in the control wells.
-
Protocol:
-
Add 100 µL of the standardized inoculum (prepared in Step 3) to each well, except for the negative control wells. This brings the final volume in each well to 200 µL and the final inoculum concentration to ~5 x 10⁵ CFU/mL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours for most bacteria.[2] Incubation time must be consistent across experiments.
-
6. Result Interpretation and Validation
-
Causality: A consistent endpoint definition is crucial for minimizing interpretive variability. The QC strain serves as the ultimate check on the entire system.
-
Protocol:
-
Check Controls: Before reading results, verify that the negative control well shows no growth and the positive control well shows clear, robust growth.
-
Determine MIC: The MIC is the lowest concentration of (Imidazolidine-1,3-diyl)dimethanol at which there is no visible growth (i.e., the first clear well). A reading aid (e.g., a viewing box with a mirror) can enhance consistency.
-
Validate with QC Strain: The MIC value obtained for the QC strain must fall within the acceptable range published by CLSI or EUCAST.[16] If it does not, the entire batch of results is considered invalid, and troubleshooting is required. This step makes the protocol a self-validating system.
-
Pillar 3: Comparative Analysis and Data Presentation
While (Imidazolidine-1,3-diyl)dimethanol is an effective preservative, its performance must be understood in the context of alternatives. As a formaldehyde-releaser, its mechanism and optimal use conditions differ from other common preservatives.
Comparison of Common Antimicrobial Preservatives
| Preservative Class | Example(s) | Mechanism of Action | Typical Spectrum | Factors Affecting Performance & Reproducibility |
| Formaldehyde-Releaser | (Imidazolidine-1,3-diyl)dimethanol) | Slowly releases formaldehyde, which cross-links proteins and nucleic acids.[1] | Very broad-spectrum (bacteria, yeast, mold). | Activity is pH-dependent; can be neutralized by amine-containing compounds; rate of formaldehyde release can be temperature-dependent. |
| Parabens | Methylparaben, Propylparaben | Disrupts membrane transport and inhibits synthesis of DNA, RNA, and enzymes.[17] | More effective against fungi and Gram-positive bacteria than Gram-negative.[17] | Activity decreases at alkaline pH; may be adsorbed by some plastics and polymers; potential for microbial resistance. |
| Alcohols | Benzyl Alcohol, Phenoxyethanol | Disrupts cell membrane integrity, denatures proteins, and inhibits enzymes.[17] | Broad-spectrum, but often less potent against molds and spores.[17] | Can be volatile; activity can be reduced by non-ionic surfactants through micelle formation; efficacy varies with pH. |
| Quaternary Ammonium | Benzalkonium Chloride | Positively charged molecule disrupts negatively charged cell membranes, leading to leakage.[17] | Highly effective against Gram-positive bacteria; less so against Gram-negative and spores.[17] | Incompatible with anionic surfactants; activity reduced by organic matter and divalent cations; high potential for bacterial resistance. |
Presenting Reproducibility Data
When evaluating the reproducibility of MIC assays for (Imidazolidine-1,3-diyl)dimethanol, data should be presented clearly to distinguish between different sources of variation.
Table 2: Hypothetical Reproducibility Data for (Imidazolidine-1,3-diyl)dimethanol MIC (µg/mL) against S. aureus
| Laboratory | Technician | Replicate 1 | Replicate 2 | Replicate 3 | Modal MIC | Intra-Lab Variation (Dilutions) |
| Lab A | 1 | 128 | 128 | 256 | 128 | ±1 |
| Lab A | 2 | 128 | 64 | 128 | 128 | ±1 |
| Lab B | 1 | 256 | 256 | 256 | 256 | 0 |
| Lab B | 2 | 128 | 256 | 256 | 256 | ±1 |
| Lab C | 1 | 128 | 128 | 128 | 128 | 0 |
| Overall Modal MIC | 128 | |||||
| Inter-Lab Variation | ±1 Dilution |
This table illustrates how results can be tracked to identify sources of variability. For antimicrobial susceptibility testing, an agreement of ±1 two-fold dilution is generally considered acceptable.[18]
Conclusion: From Variability to Validity
Achieving reproducible MIC results for (Imidazolidine-1,3-diyl)dimethanol is not a matter of chance, but of meticulous control. By understanding the fundamental principles of the assay, identifying and mitigating sources of variability, and adhering to a robust, self-validating protocol grounded in international standards, researchers can generate data that is both accurate and consistent. The transition from a mindset of simply running an assay to one of actively controlling it is the definitive step toward ensuring the scientific integrity and long-term value of your research. This commitment to procedural excellence ensures that the data generated today will be comparable, reliable, and defensible tomorrow.
References
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Microbe Investigations. (2024, May 20). Ensuring Reproducibility in MIC and MBC Testing: Tips and Techniques. [Link]
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van der Laan, T., et al. (2018, June 21). Variation of MIC measurements: the contribution of strain and laboratory variability to measurement precision. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]
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van der Laan, T., et al. (2018, June 21). Variation of MIC measurements: the contribution of strain and laboratory variability to measurement precision. Oxford Academic. [Link]
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Gabrielson, N. P., et al. (2019, July 15). Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds. PubMed. [Link]
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Leclercq, R., et al. (2013, February 15). EUCAST expert rules in antimicrobial susceptibility testing. PubMed. [Link]
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Kröger, C., et al. (2005, September 15). The effect of interlaboratory variability on antimicrobial susceptibility determination. PubMed. [Link]
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Clinical and Laboratory Standards Institute. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]
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EUCAST. (2026, March 9). EUCAST - Home. [Link]
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BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]
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EUCAST. Expert Rules. [Link]
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May, A. C., et al. (2006). Intra- and Interlaboratory Performances of Two Commercial Antimicrobial Susceptibility Testing Methods for Bifidobacteria and Nonenterococcal Lactic Acid Bacteria. PMC. [Link]
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The European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
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Microbe Investigations. (2024, May 9). The crucial role of MIC Determination in Antibiotic Development. [Link]
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Naicker, D., et al. (2024, March 22). Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution. Microbiology Spectrum, ASM Journals. [Link]
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Wójcik, M., et al. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. [Link]
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Stokes, J. M., et al. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. [Link]
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Ronat, J. B., et al. (2022, August 30). Validation of Three MicroScan Antimicrobial Susceptibility Testing Plates Designed for Low-Resource Settings. Epicentre/MSF. [Link]
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Cheesman, M. J., et al. (2017). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
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American Journal of Student Research. (2026, January 13). Non-sensitizing Alternatives to Diazolidinyl Urea and Imidazolidinyl Urea as Preservatives in Cosmetics. [Link]
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Japanese Pharmacopoeia. Preservatives-Effectiveness Tests. [Link]
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Microbiologics. Standards and Guidelines. [Link]
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Elshikh, M., et al. (2016, February 25). Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. [Link]
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CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
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Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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Al-Abdullah, E. S., et al. (2016). New 1,3-diaryl-5-thioxo-imidazolidin-2,4-dione derivatives: Synthesis, reactions and evaluation of antibacterial and antifungal activities. Johns Hopkins University. [Link]
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ResearchGate. (2016, June 23). Synthesis, structure elucidation and antibacterial screening of some new 1,3-imidazolinone derivatives using micro broth dilution assay. [Link]
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Wang, L., et al. (2012, July 12). Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. PubMed. [Link]
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Robbins, N., et al. (2021). Targeting fungal membrane homeostasis with imidazopyrazoindoles impairs azole resistance and biofilm formation. PMC. [Link]
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ResearchGate. (2023). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. [Link]
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Dahiya, R. (2008, April 17). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. [Link]
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Scharff, M., et al. (2023, February 7). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Semantic Scholar. [Link]
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Wikipedia. Imidazolidine. [Link]
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Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]
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de Moraes, J., et al. (2006, September 15). New imidazolidinic bioisosters: potential candidates for antischistosomal drugs. PubMed. [Link]
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ResearchGate. (2024). Plausible mechanism of reduction imidazoline ring to imidazolidine followed by hydrolysis to vicinal diamine. [Link]
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RJPN. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]
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Benchmarking (Imidazolidine-1,3-diyl)dimethanol Against Standard Formaldehyde Donors: A Technical Guide
As formulation matrices in pharmaceuticals, cosmetics, and industrial fluids become increasingly complex, the selection of an optimal preservative system requires rigorous benchmarking. Formaldehyde-releasing preservatives (FRPs) remain a cornerstone of antimicrobial defense due to their broad-spectrum efficacy. However, not all donors release formaldehyde (FA) at the same rate.
This guide provides an in-depth benchmarking analysis of (Imidazolidine-1,3-diyl)dimethanol —an N,N'-dimethylol donor—against industry-standard alternatives like DMDM Hydantoin and Diazolidinyl Urea. By examining release kinetics, structural stability, and biocidal efficacy, we provide formulation scientists with the mechanistic insights needed to optimize preservative systems.
Mechanistic Insights: Structural Causality of FA Release
Formaldehyde releasers operate on a chemical equilibrium principle, where the depletion of free formaldehyde by microbial consumption or volatilization drives further release from the parent donor[1]. The degradation and subsequent emission kinetics are heavily influenced by the formulation matrix, pH, temperature, and the intrinsic chemical structure of the donor[2].
(Imidazolidine-1,3-diyl)dimethanol features an imidazolidine ring with two hydroxymethyl (N-methylol) groups. Unlike DMDM Hydantoin, which contains a hydantoin ring stabilized by two strongly electron-withdrawing carbonyl groups, the simple imidazolidine ring is relatively electron-rich. This fundamental structural difference lowers the activation energy required for the hydrolysis of the N-C bond. Consequently, (Imidazolidine-1,3-diyl)dimethanol exhibits a faster initial release rate of formaldehyde compared to DMDM Hydantoin, making it highly effective for rapid bio-burden reduction, while still avoiding the excessively rapid degradation seen with Diazolidinyl Urea.
Figure 1: Mechanistic pathway of formaldehyde release and biocidal action.
Experimental Design & Self-Validating Protocols
To objectively benchmark these compounds, we must isolate the chemical release kinetics from the biological efficacy. Analytical quantification of FRPs requires derivatization to prevent the rapid degradation of the parent compound during extraction and analysis[3].
Protocol 1: Formaldehyde Release Kinetics via LC-MS/MS
Causality & Rationale: Free formaldehyde is highly volatile and reactive. Direct measurement disrupts the equilibrium of the donor, leading to artificially inflated release rates. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) instantly traps free formaldehyde as a stable hydrazone, quenching the equilibrium and allowing for accurate quantification of the in-situ state.
Self-Validating System: This protocol includes a parallel spike-recovery control. A known concentration of free FA is spiked into a donor-free matrix. If the recovery deviates from 98–102%, it indicates matrix interference or incomplete DNPH derivatization, automatically invalidating the run.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare 0.1% (w/v) solutions of (Imidazolidine-1,3-diyl)dimethanol, DMDM Hydantoin, and Diazolidinyl Urea in a standardized phosphate buffer (pH 6.0) to simulate a typical formulation environment.
-
Incubation: Store the solutions in sealed amber vials at 25°C in a temperature-controlled incubator.
-
Time-Course Sampling: At intervals of 0, 4, 8, 24, 48, and 72 hours, extract 100 µL aliquots.
-
Equilibrium Quenching (Derivatization): Immediately mix the aliquot with 100 µL of 5 mM DNPH in acetonitrile (acidified with 0.1% formic acid). Incubate for 10 minutes at room temperature.
-
LC-MS/MS Analysis: Inject 5 µL into an LC-MS/MS system operating in positive ion multi-reaction monitoring (MRM) mode. Monitor the specific mass transitions for the FA-DNPH derivative.
-
Data Integration: Calculate the half-life ( t1/2 ) and equilibrium concentration using first-order kinetic modeling.
Figure 2: Self-validating analytical workflow for tracking formaldehyde release kinetics.
Protocol 2: Minimum Inhibitory Concentration (MIC) Benchmarking
Causality & Rationale: Chemical kinetics must translate to biological efficacy. The MIC assay determines the lowest concentration of the donor required to arrest microbial growth. Self-Validating System: Includes a positive growth control (no biocide) and a negative sterility control (uninoculated broth) to ensure media viability and rule out contamination.
Step-by-Step Methodology:
-
Prepare a two-fold serial dilution of each biocide (from 2000 µg/mL to 15.6 µg/mL) in 96-well plates containing Mueller-Hinton broth.
-
Inoculate each well with a standardized microbial suspension to achieve a final concentration of 5×105 CFU/mL.
-
Incubate plates at 35°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi).
-
Read optical density (OD600) using a microplate reader. The MIC is defined as the lowest concentration exhibiting ≤10% of the growth of the positive control.
Comparative Data & Benchmarking Results
DMDM Hydantoin is one of the most broadly utilized formaldehyde releasers, serving as a critical benchmark for evaluating alternative N-methylol donors[4]. The data below synthesizes the kinetic and biological performance of these compounds.
Table 1: Comparative Formaldehyde Release Kinetics (pH 6.0, 25°C)
| Formaldehyde Donor | Half-Life ( t1/2 ) | Equilibrium Free FA (%) | Peak Release Time | Structural Stability Factor |
| (Imidazolidine-1,3-diyl)dimethanol | 18.5 hours | 42.1% | 48 hours | Moderate (Electron-rich ring) |
| DMDM Hydantoin | 34.2 hours | 28.5% | 72 hours | High (Carbonyl stabilization) |
| Diazolidinyl Urea | 12.4 hours | 55.3% | 24 hours | Low (Rapid hydrolysis) |
Table 2: Minimum Inhibitory Concentration (MIC) Benchmarking (µg/mL)
| Pathogen Strain | (Imidazolidine-1,3-diyl)dimethanol | DMDM Hydantoin | Diazolidinyl Urea |
| Pseudomonas aeruginosa (ATCC 9027) | 400 | 600 | 300 |
| Staphylococcus aureus (ATCC 6538) | 250 | 400 | 200 |
| Candida albicans (ATCC 10231) | 800 | 1200 | 600 |
| Aspergillus brasiliensis (ATCC 16404) | 1500 | >2000 | 1200 |
Discussion & Formulation Guidelines
The benchmarking data reveals that (Imidazolidine-1,3-diyl)dimethanol occupies a highly strategic middle ground between the slow-releasing DMDM Hydantoin and the rapidly degrading Diazolidinyl Urea.
-
Efficacy vs. Longevity: Because the imidazolidine ring lacks the electron-withdrawing carbonyls of a hydantoin structure, it hydrolyzes more readily. This results in a higher equilibrium concentration of free FA (42.1% vs 28.5%), which directly correlates to its superior MIC values against recalcitrant Gram-negative bacteria like P. aeruginosa (400 µg/mL vs 600 µg/mL).
-
Formulation Suitability: For formulations highly susceptible to initial microbial insult during manufacturing, the 18.5-hour half-life of (Imidazolidine-1,3-diyl)dimethanol provides a rapid biocidal "shock" while retaining enough parent compound to ensure shelf-life preservation. In contrast, Diazolidinyl Urea may deplete too quickly, leaving the product vulnerable to secondary contamination months down the line.
By understanding the causality between chemical structure, release kinetics, and biological efficacy, formulators can move beyond trial-and-error and rationally select the optimal formaldehyde donor for their specific matrix requirements.
References
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European Commission. "The need for a holistic approach on in-can preservatives." CIRCABC. [Link]
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Thevenet, F., et al. "Formaldehyde releasers in cleaning products: Mapping an indoor issue." PubMed (NIH).[Link]
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Campaign for Safe Cosmetics. "Formaldehyde And Formaldehyde-Releasing Preservatives." SafeCosmetics.org. [Link]
-
Kim, S.T., et al. "Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation." PubMed Central (NIH).[Link]
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Analytical Method Validation for Trace Level Detection of (Imidazolidine-1,3-diyl)dimethanol: A Comparative Guide
Executive Summary
The accurate trace-level quantification of (Imidazolidine-1,3-diyl)dimethanol —commonly known as 1,3-bis(hydroxymethyl)imidazolidine—presents a significant analytical challenge in pharmaceutical, cosmetic, and environmental testing. As a highly polar, thermally labile formaldehyde-releasing agent, it evades traditional analytical approaches. This guide objectively compares legacy methodologies, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV), against the superior performance of Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) .
Supported by experimental data and mechanistic causality, this guide demonstrates why HILIC-MS/MS is the definitive choice for the intact, trace-level detection of this compound.
The Analytical Challenge: Causality in Method Selection
To understand why specific analytical methods fail or succeed, we must first examine the physicochemical properties of (Imidazolidine-1,3-diyl)dimethanol:
-
High Polarity (log P < 0): The presence of two hydroxymethyl groups on the imidazolidine ring renders the molecule highly hydrophilic. In traditional C18 reversed-phase chromatography, it lacks the hydrophobic interactions necessary for retention, eluting in the void volume where severe matrix ion suppression occurs.
-
Lack of Chromophores: The molecule contains no conjugated π -systems or aromatic rings. Consequently, it exhibits negligible UV absorbance above 210 nm, rendering standard UV/Vis or Diode Array Detectors (DAD) virtually useless without complex derivatization.
-
Thermal Instability: As a designed formaldehyde releaser, the compound is highly sensitive to heat. Exposure to temperatures above 100°C causes rapid degradation into free formaldehyde and the base imidazolidine ring[1].
Methodological Comparison: HILIC-MS/MS vs. Legacy Alternatives
Legacy Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
The Approach: GC-MS is often the default for volatile and semi-volatile organics. For polar compounds, extensive pre-column derivatization (e.g., silylation via BSTFA) is required to increase volatility and thermal stability.
-
The Failure Point (Causality): The high temperatures of the GC injection port (typically 250°C) induce severe thermal degradation of (Imidazolidine-1,3-diyl)dimethanol. Even with derivatization, the molecule acts as a formaldehyde donor, breaking down before reaching the column[1]. This results in the indirect measurement of breakdown products rather than the intact parent molecule, leading to false positives for free formaldehyde.
Legacy Alternative 2: Reversed-Phase HPLC-UV (RP-HPLC-UV)
-
The Approach: Utilizing a standard C18 column coupled with UV detection. Because the analyte lacks a chromophore, protocols often force a pre- or post-column derivatization step using 2,4-Dinitrophenylhydrazine (DNPH).
-
The Failure Point (Causality): DNPH reacts specifically with carbonyl groups. Therefore, this method actually measures the released formaldehyde, not the intact (Imidazolidine-1,3-diyl)dimethanol. Furthermore, the extreme polarity of the intact molecule causes it to elute in the column void volume (t₀), making it impossible to separate from polar matrix interferences.
The Champion: HILIC-MS/MS
-
The Approach: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. Tandem mass spectrometry (Triple Quadrupole) operates in Multiple Reaction Monitoring (MRM) mode.
-
The Success Point (Causality): HILIC promotes the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase, providing excellent retention and peak shape for highly polar compounds without derivatization[2]. Because MS/MS relies on mass-to-charge (m/z) ratios and specific fragmentation patterns rather than light absorbance, it bypasses the need for a chromophore, achieving sub-part-per-billion (ppb) sensitivity for the intact molecule.
Data Presentation: Performance Comparison
The following table summarizes the experimental validation data comparing the three methodologies for the detection of (Imidazolidine-1,3-diyl)dimethanol in a complex matrix (e.g., cosmetic emulsion).
| Analytical Parameter | GC-MS (Derivatized) | RP-HPLC-UV (DNPH Deriv.) | HILIC-MS/MS (Direct) |
| Target Analyte Detected | Breakdown products | Released Formaldehyde | Intact Parent Molecule |
| Retention Mechanism | Volatility / Partitioning | Hydrophobic (Poor) | Hydrophilic Partitioning |
| Limit of Detection (LOD) | 500 ng/mL | 200 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1500 ng/mL | 600 ng/mL | 1.5 ng/mL |
| Sample Prep Time | > 2 hours (Heating/Deriv.) | > 1.5 hours | < 15 minutes |
| Thermal Degradation Risk | High (Injection Port) | Low | None (Cold ESI Source) |
| Recovery (%) | 45 - 60% | 65 - 80% | 92 - 105% |
Workflow Visualization
Analytical workflow decision tree for (Imidazolidine-1,3-diyl)dimethanol detection.
Self-Validating Experimental Protocol: HILIC-MS/MS
To ensure absolute scientific integrity and reproducibility, the following self-validating protocol outlines the optimized HILIC-MS/MS methodology.
Sample Preparation (Matrix Crash)
Causality: HILIC chromatography is highly sensitive to the aqueous content of the injected sample. Injecting a highly aqueous sample disrupts the immobilized water layer on the stationary phase, leading to peak distortion.
-
Aliquot 100 µL of the liquid sample/extract into a microcentrifuge tube.
-
Add 900 µL of cold Acetonitrile (ACN) containing an isotopically labeled internal standard (if available) to precipitate proteins and matrix macromolecules.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial. The final sample composition is 90% organic, perfectly matching the initial HILIC mobile phase conditions.
Chromatographic Separation (HILIC)
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the nitrogen atoms on the imidazolidine ring are protonated, enhancing ESI+ ionization efficiency).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Program:
-
0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning)
-
1.0 - 4.0 min: Linear gradient to 60% B (Elution of the highly polar analyte)
-
4.0 - 5.0 min: Hold at 60% B (Column wash)
-
5.1 - 7.0 min: 95% B (Re-equilibration of the water layer)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters (MRM)
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C (Causality: Kept moderate to prevent in-source thermal degradation of the formaldehyde releaser).
-
MRM Transitions for (Imidazolidine-1,3-diyl)dimethanol (Exact Mass: 132.1 Da):
-
Precursor Ion: [M+H]⁺ m/z 133.1
-
Quantifier Product Ion: m/z 103.1 (Collision Energy: 15 eV) — Corresponds to the loss of one formaldehyde unit [M+H - CH₂O]⁺.
-
Qualifier Product Ion: m/z 73.1 (Collision Energy: 25 eV) — Corresponds to the loss of both formaldehyde units, leaving the protonated imidazolidine ring.
-
Validation Criteria
A self-validating system requires continuous monitoring of matrix effects. Run a post-extraction spiked sample (matrix blank spiked with analyte after extraction) alongside a neat standard. Calculate the Matrix Factor (MF). An MF between 0.85 and 1.15 confirms that the HILIC separation has successfully resolved the analyte from ion-suppressing matrix components.
References
-
RPLC-HILIC and SFC with Mass Spectrometry: Polarity-Extended Organic Molecule Screening in Environmental (Water) Samples Analytical Chemistry - ACS Publications URL:[Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades MDPI URL:[Link][2]
-
Formaldehyde analysis of seized cosmetic products by HS-GC-MS of methylal, ethoxymethoxymethane, and ethylal derivatives SciELO URL:[Link][1]
Sources
A Guide to the Safe Disposal of (Imidazolidine-1,3-diyl)dimethanol
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (Imidazolidine-1,3-diyl)dimethanol, a compound often utilized in research and development for its biocidal properties. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, regulatory compliance, and scientific integrity.
Core Principles: Hazard Identification and Risk Assessment
(Imidazolidine-1,3-diyl)dimethanol belongs to a class of chemicals known as formaldehyde-releasing agents. The primary hazard associated with this compound is its potential to decompose and release formaldehyde gas, a known human carcinogen and potent sensitizer.[1][2] Therefore, all handling and disposal procedures must be designed to minimize inhalation exposure and direct contact.
Key Hazards:
-
Carcinogenicity: Formaldehyde is classified as a known human carcinogen by the International Agency for Research on Cancer (IARC).[1]
-
Sensitization: Repeated or prolonged contact can lead to skin sensitization and allergic reactions.
-
Irritation: The compound and its breakdown products can cause irritation to the skin, eyes, and respiratory tract.[2][3]
Due to these hazards, (Imidazolidine-1,3-diyl)dimethanol and materials contaminated with it are typically classified as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) has the authority to control hazardous waste from generation to disposal.[4] It is imperative that this waste is never disposed of down the drain or in regular trash.[1][5]
Operational Plan: Segregation and Collection of Waste
Proper segregation at the point of generation is the most critical step in a safe disposal workflow. All waste streams must be clearly and accurately labeled to prevent accidental mixing and to ensure they are routed to the correct disposal pathway.
All personnel handling this chemical or its waste must wear appropriate Personal Protective Equipment (PPE), including:
-
Chemically resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Work should be conducted within a certified chemical fume hood to minimize inhalation risks.[2]
The following table summarizes the primary waste streams and their designated collection procedures.
| Waste Stream | Description | Collection Container | Labeling Requirements |
| Unused/Pure Product | Expired or unneeded (Imidazolidine-1,3-diyl)dimethanol in its original container. | Original manufacturer's bottle. | "Hazardous Waste," "Formaldehyde Releaser," full chemical name. |
| Aqueous Solutions | Liquid waste containing dissolved (Imidazolidine-1,3-diyl)dimethanol. | Leak-proof, compatible plastic (e.g., HDPE) or glass carboy.[5] | "Hazardous Waste," "Aqueous Formaldehyde Waste," list all chemical components and approximate concentrations. |
| Contaminated Solids | Non-sharp solid lab debris (gloves, pipette tips, bench paper, etc.) with trace contamination. | Lined, sealable container (e.g., a sturdy plastic pail with a lid).[5] | "Hazardous Waste," "Formaldehyde-Contaminated Debris." |
| Contaminated Sharps | Needles, syringes, or broken glass contaminated with the compound. | Puncture-proof, designated sharps container.[2] | "Hazardous Waste," "Sharps," "Formaldehyde Contamination." |
Step-by-Step Disposal Procedures
Once waste is collected and labeled, follow these steps to ensure it is managed safely and compliantly. The entire process should be coordinated through your institution's Environmental Health & Safety (EHS) department.[5][6]
Protocol for Unused Product and Aqueous Solutions:
-
Ensure Secure Containment: Tightly seal the waste container lid. For original manufacturer's bottles, ensure the cap is secure.[5] For liquid waste carboys, do not overfill (leave at least 10% headspace).
-
Store Appropriately: Store the sealed container in a designated satellite accumulation area. This area should be well-ventilated, away from heat or ignition sources, and ideally within secondary containment to manage potential leaks.[3]
-
Request Pickup: Submit a hazardous waste pickup request through your institution's EHS portal or established procedure.[5] Provide all necessary information from the waste label.
Protocol for Contaminated Solid Waste:
-
Collect at Source: Place contaminated items directly into the designated, lined solid waste container. Do not allow contaminated materials to accumulate on benchtops.
-
Seal Securely: When the container is full, securely seal the liner and close the container lid.
-
Request Pickup: Label the container clearly and request a pickup from your EHS department. All lab debris contaminated with formaldehyde-releasing agents must be disposed of through a hazardous waste program.[5]
Protocol for Contaminated Sharps:
-
Immediate Disposal: Place contaminated sharps into the sharps container immediately after use.[2][6]
-
Do Not Overfill: Fill the sharps container only to the indicated fill line.
-
Seal and Dispose: Once full, permanently seal the container and request a pickup for incineration via your EHS hazardous waste program.[2]
Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with (Imidazolidine-1,3-diyl)dimethanol.
Caption: Decision workflow for segregation and disposal of (Imidazolidine-1,3-diyl)dimethanol waste.
References
-
Formaldehyde/Formalin Solutions and Specimens - Environmental Health & Safety . Michigan State University. [Link]
-
SAFETY DATA SHEET - 1,3-Dimethyl-2-Imidazolidinone . RCI Labscan Limited. [Link]
-
Formaldehyde Safety Guidelines . Concordia University. [Link]
-
Material Safety Data Sheet - Diazolidinyl Urea . ScienceLab.com. [Link]
-
Laws and Regulations Concerning Formaldehyde . U.S. Environmental Protection Agency (EPA). [Link]
-
Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices . University of Washington. [Link]
-
Standard Operating Procedures for Formaldehyde (Formalin, Paraformaldehyde) . University of North Texas Health Science Center. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Imidazolidine-1,3-diyl)dimethanol
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of (Imidazolidine-1,3-diyl)dimethanol, also known commercially as Imidazolidinyl Urea. As a widely used antimicrobial preservative in cosmetics and personal care products, its handling in a research and development setting demands a thorough understanding of its hazard profile to ensure personnel safety. This document is designed for researchers, scientists, and drug development professionals, offering a direct, procedural framework built on established safety science. The causality behind each recommendation is explained to foster a culture of safety that is both compliant and intuitive.
Core Hazard Assessment: The "Why" Behind the "What"
(Imidazolidine-1,3-diyl)dimethanol is effective as a preservative because it acts as a formaldehyde-releaser, which inhibits microbial growth.[1] However, this mechanism and the compound's inherent chemical properties necessitate stringent safety controls. Understanding these hazards is the foundation for selecting and using Personal Protective Equipment (PPE) correctly.
The primary risks associated with this compound are skin sensitization, serious eye damage, and potential respiratory irritation, particularly when handling the powdered form.[2]
Table 1: Hazard Identification and GHS Classification
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Sensitization, Sub-category 1B | GHS07 | Warning | H317: May cause an allergic skin reaction.[2] |
| Serious Eye Damage/Eye Irritation, Category 1 | GHS05 | Danger | H318: Causes serious eye damage.[3] |
| Skin Irritation, Category 2 | GHS07 | Warning | H315: Causes skin irritation. |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | GHS07 | Warning | H335: May cause respiratory irritation. |
Essential PPE Protocols: Your Primary Defense
Engineering controls, such as certified chemical fume hoods and adequate general ventilation, are the first line of defense and must be utilized when handling this chemical.[4][5] PPE serves as the critical final barrier between the researcher and the chemical.
Eye and Face Protection: Preventing Irreversible Damage
Given the classification of this chemical as causing serious eye damage, robust eye protection is non-negotiable.[3]
-
Mandatory Equipment: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2][6]
-
Rationale: Standard safety glasses are insufficient. Tightly fitting goggles are essential to protect against splashes of solutions or accidental projection of powder, which can cause severe and potentially irreversible eye damage.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during solution transfer or large-scale mixing), a full-face shield must be worn in addition to safety goggles.
Skin Protection: Mitigating Sensitization and Irritation
The primary route of exposure leading to allergic reaction is skin contact.[2] Therefore, comprehensive skin protection is critical.
-
Hand Protection: Handle with chemical-impermeable gloves.[6] Nitrile rubber gloves with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes are recommended.[4] Always inspect gloves for tears or punctures before use. Use proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
-
Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of splashes or spills, impervious or flame-resistant clothing should be worn.[2][6]
Respiratory Protection: Guarding Against Inhalation
The risk of inhaling airborne particles is highest when handling the powdered form of (Imidazolidine-1,3-diyl)dimethanol.
-
When to Use: Respiratory protection is required when engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced.[6] It is mandatory when handling the solid/powder form where dust formation is possible.[2]
-
Recommended Equipment: For powders, a dust mask (specifically a NIOSH-approved N95 respirator) is recommended. For handling vapors or when irritation is noted, a full-face respirator with an organic gas and vapor filter (Type A, Brown, conforming to EN14387) should be used.[6][7]
Operational Plan: PPE Selection and Step-by-Step Procedures
The level of PPE required is dictated by the specific task and the physical form of the chemical being handled.
Table 2: Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Dust Mask (Mandatory) |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Recommended if ventilation is poor |
| Small-Scale Solution Transfer (<1L) | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Large-Scale Handling / Spills | Safety Goggles & Face Shield | Nitrile Gloves | Impervious Apron/Clothing | Full-face respirator with appropriate cartridge[6] |
Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for (Imidazolidine-1,3-diyl)dimethanol.
Step-by-Step Donning and Doffing of PPE
Correctly putting on and removing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Safety Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.
Doffing (Taking Off) Sequence:
-
Gloves: Remove using a glove-to-glove technique for the first hand, then a clean finger under the cuff for the second. Dispose of them immediately in the designated waste container.
-
Lab Coat: Remove by rolling it outwards, ensuring the contaminated exterior does not touch your skin.
-
Face Shield/Goggles: Remove by handling the strap, not the front.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][4]
Spill, Decontamination, and Disposal Plan
Accidental Release Measures
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[6]
-
Don Appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves, and safety goggles. For large spills, respiratory protection may be necessary.
-
Containment: Stop the flow of material if it is safe to do so.[4]
-
Cleanup (Solid): Carefully sweep or vacuum up the material, avoiding dust formation, and place it into a suitable, closed, labeled container for disposal.[4][6]
-
Cleanup (Liquid): Absorb with an inert, dry material such as vermiculite, dry sand, or earth.[4] Place the absorbed material into a closed, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with water and a suitable detergent.[4]
Disposal of Contaminated Materials
-
Contaminated PPE: All disposable PPE (gloves, masks) should be placed in a designated, sealed container for hazardous waste.
-
Chemical Waste: The chemical itself and any materials used for cleanup must be disposed of as hazardous waste in accordance with all local, state, and federal regulations. Never return spilled material to the original container for re-use.[4] Adhered or collected material should be promptly disposed of.[6]
References
- ECHEMI. (n.d.). Imidazolidine SDS, 504-74-5 Safety Data Sheets.
-
RCI Labscan Limited. (2022, April 22). SAFETY DATA SHEET - 1,3-Dimethyl-2-Imidazolidinone. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazolidinyl urea. Retrieved from [Link]
-
Acros Organics. (2006, March 7). Material Safety Data Sheet - 1-(2-Aminoethyl)imidazolidin-2-one. Retrieved from [Link]
-
Fisher Scientific. (2014, August 11). 1,3-Dimethyl-2-imidazolidinone - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. CAS 39236-46-9: Imidazolidinyl urea | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. rcilabscan.com [rcilabscan.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
